molecular formula C22H34N2O10 B13859735 Oseltamivir citric acid Adduct

Oseltamivir citric acid Adduct

Cat. No.: B13859735
M. Wt: 486.5 g/mol
InChI Key: QGNLWYHWTPPAFK-UHFFFAOYSA-N
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Description

Oseltamivir citric acid Adduct is a useful research compound. Its molecular formula is C22H34N2O10 and its molecular weight is 486.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oseltamivir citric acid Adduct suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oseltamivir citric acid Adduct including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H34N2O10

Molecular Weight

486.5 g/mol

IUPAC Name

2-[2-[(6-acetamido-3-ethoxycarbonyl-5-pentan-3-yloxycyclohex-3-en-1-yl)amino]-2-oxoethyl]-2-hydroxybutanedioic acid

InChI

InChI=1S/C22H34N2O10/c1-5-14(6-2)34-16-9-13(20(29)33-7-3)8-15(19(16)23-12(4)25)24-17(26)10-22(32,21(30)31)11-18(27)28/h9,14-16,19,32H,5-8,10-11H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)(H,30,31)

InChI Key

QGNLWYHWTPPAFK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)CC(CC(=O)O)(C(=O)O)O)C(=O)OCC

Origin of Product

United States

Foundational & Exploratory

A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Formation, Analysis, and Mitigation of Oseltamivir-Citric Acid Adducts

Abstract

Oseltamivir, the active pharmaceutical ingredient (API) in Tamiflu®, is a cornerstone of antiviral therapy for influenza. While its overall stability profile is well-documented, the potential for interaction with common pharmaceutical excipients remains a critical area of investigation for formulation scientists. This guide provides an in-depth examination of the adduct formation mechanism between oseltamivir and citric acid, a widely used excipient. Contrary to a simple degradation pathway, this interaction highlights a nuanced chemical incompatibility. Citric acid is often employed to maintain an acidic pH, which paradoxically enhances oseltamivir's stability against hydrolysis while creating conditions conducive to a direct chemical reaction. This document elucidates the nucleophilic amidation mechanism, details authoritative methods for the adducts' characterization, and presents a comprehensive, self-validating experimental protocol for their study.

Introduction: The Duality of Citric Acid in Oseltamivir Formulations

Oseltamivir phosphate is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate, a potent inhibitor of the influenza neuraminidase enzyme.[][2] The chemical stability of the oseltamivir molecule, particularly its ethyl ester moiety, is highly pH-dependent. Forced degradation studies have extensively shown that oseltamivir is susceptible to hydrolysis under both acidic and alkaline conditions, with maximal stability observed around pH 4.0.[3][4]

This pH-stability profile is the primary driver for using acidulants like citric acid in oral liquid formulations. By maintaining an acidic environment, citric acid effectively minimizes the rate of hydrolytic degradation of the ester linkage.[5][6] However, this deliberate choice introduces a competing risk: a direct chemical reaction between the drug substance and the excipient. The primary amino group at the C-5 position of oseltamivir's cyclohexene ring is a potent nucleophile. Citric acid, a tricarboxylic acid, provides electrophilic carbonyl targets. Under conditions of elevated temperature and moisture, which can occur during manufacturing or long-term storage, this reactivity can lead to the formation of drug-excipient adducts, representing a unique class of impurities.[7]

Understanding this mechanism is not merely an academic exercise. It is fundamental to developing robust, stable, and safe oseltamivir formulations. The formation of such adducts can lead to a decrease in API potency and the introduction of new, uncharacterized chemical entities that require toxicological assessment.

The Core Mechanism: Nucleophilic Acyl Substitution

The formation of the oseltamivir-citric acid adduct is a classic example of nucleophilic acyl substitution, specifically an amidation reaction . The reaction occurs between the primary amine of oseltamivir and one of the carboxylic acid functional groups of citric acid. Research has successfully isolated and characterized two primary adducts that arise from this interaction in commercial oseltamivir phosphate powder for oral suspension.[7][8]

The core transformation involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of oseltamivir's amino group onto the electrophilic carbonyl carbon of a citric acid carboxyl group. This is followed by the elimination of a water molecule to form a stable amide bond.

The two identified adducts are:

  • Adduct I: 3-((-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid

  • Adduct II: 2-(2-((-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-2-oxoethyl)-2-hydroxysuccinic acid

The formation of these two distinct structures suggests that the reaction can proceed via different pathways, likely involving either the terminal or the central carboxyl group of citric acid, potentially followed by intramolecular rearrangement or cyclization under thermal stress.[7]

Visualizing the Reaction Pathway

The following diagram illustrates the fundamental amidation reaction between oseltamivir and citric acid, leading to the formation of a representative adduct.

Caption: Amidation reaction between oseltamivir's primary amine and a carboxyl group of citric acid.

Analytical Characterization of Adducts

The identification and quantification of these adducts require high-resolution analytical techniques capable of separating structurally similar compounds from the parent API and other degradants.[9] The methods of choice are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[7]

  • HPLC: A stability-indicating reverse-phase HPLC method is essential. Such methods can separate oseltamivir from its known hydrolytic and oxidative degradants, as well as the more polar citrate adducts.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is indispensable for unambiguous structure confirmation. It provides accurate mass measurements of the parent ions of the adducts, allowing for the determination of their elemental composition. Tandem MS (MS/MS) is then used to fragment the adduct ions, providing structural information that helps pinpoint the location of the newly formed amide bond.[10]

Data Presentation: Expected Mass Spectrometry Data

The table below summarizes the theoretical mass data crucial for identifying oseltamivir and its two known citric acid adducts during an LC-MS analysis.

CompoundChemical FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)Expected Ion [M+H]⁺ (m/z)
Oseltamivir (Free Base)C₁₆H₂₈N₂O₄312.41312.2049313.2122
Adduct IC₂₂H₃₄N₂O₁₀486.51486.2214487.2287
Adduct IIC₂₂H₃₄N₂O₁₀486.51486.2214487.2287

Experimental Protocol: A Self-Validating Forced Degradation Study

This protocol describes a robust, self-validating workflow to intentionally generate, detect, and confirm the identity of oseltamivir-citric acid adducts. The design incorporates critical controls to ensure that the observed impurities are unequivocally the result of the drug-excipient interaction.

Visualizing the Experimental Workflow

Caption: Self-validating workflow for forced degradation study of oseltamivir-citrate interaction.

Step-by-Step Methodology

Objective: To confirm the formation of adducts is dependent on the presence of both oseltamivir and citric acid.

Materials:

  • Oseltamivir Phosphate API

  • Anhydrous Citric Acid (USP/Ph. Eur. grade)

  • HPLC-grade Water

  • Volumetric flasks, pipettes, vials

  • Calibrated oven or water bath

  • RP-HPLC system with PDA/UV detector coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Oseltamivir Phosphate in water at a concentration of 1.0 mg/mL.

    • Prepare a stock solution of Citric Acid in water at a concentration of 1.0 mg/mL.

  • Preparation of Stress Samples (Self-Validating System):

    • Sample A (Test Sample): In a 10 mL volumetric flask, combine 5.0 mL of the oseltamivir stock solution and 5.0 mL of the citric acid stock solution. This creates a solution containing both reactants.

    • Sample B (API Control): In a 10 mL volumetric flask, place 5.0 mL of the oseltamivir stock solution and dilute to volume with water. This control will show degradation pathways of the API alone under the stress conditions.

    • Sample C (Excipient Control): In a 10 mL volumetric flask, place 5.0 mL of the citric acid stock solution and dilute to volume with water. This ensures the excipient itself does not degrade into interfering species.

    • Sample D (T=0 Reference): Prepare a fresh mixture as described for Sample A, but do not subject it to stress. Analyze immediately to establish the baseline chromatogram.

  • Application of Stress:

    • Tightly cap all vials (A, B, and C).

    • Place the vials in a calibrated oven or water bath set to a moderately elevated temperature (e.g., 60°C).

    • Maintain the stress condition for a defined period (e.g., 24, 48, and 72 hours). The duration may be adjusted based on the observed rate of degradation.

  • Analysis by LC-MS/MS:

    • After the stress period, allow samples to cool to room temperature.

    • Analyze all samples (A, B, C, and the T=0 reference D) using a validated, stability-indicating HPLC method.

    • HPLC Conditions (Illustrative):

      • Column: C18, 2.1 x 100 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A suitable gradient to separate polar adducts from the main API peak.

      • Flow Rate: 0.3 mL/min

      • Detection: UV at 215 nm and full scan positive ion mode HRMS.

    • MS/MS Analysis: Configure the mass spectrometer to perform data-dependent acquisition, triggering MS/MS fragmentation on the most intense ions detected in the full scan, particularly targeting the theoretical m/z values of the expected adducts.

  • Data Interpretation and Validation:

    • Causality: Compare the chromatogram of Sample A (Test) with those of Sample B (API Control) and Sample C (Excipient Control). The adduct peaks should be present only in Sample A. Their absence in B and C provides direct evidence that the interaction requires both oseltamivir and citric acid.

    • Identification: For the unique peaks observed in Sample A, extract the high-resolution mass spectrum. The measured accurate mass of the [M+H]⁺ ion should match the theoretical mass of the adducts (487.2287 Da) within a narrow mass tolerance (e.g., < 5 ppm).

    • Structural Confirmation: Analyze the MS/MS fragmentation pattern of the adduct ions. The fragments should be consistent with the proposed amide-linked structures.

Implications for Drug Development and Formulation

The potential for adduct formation between oseltamivir and citric acid carries significant implications for pharmaceutical development:

  • Excipient Selection and Screening: While citric acid is beneficial for preventing hydrolysis, its concentration must be carefully optimized. For solid dosage forms, control of moisture content is paramount. Alternative pH modifiers that lack a reactive carboxyl group could be considered in early-stage development.

  • Forced Degradation and Stability Studies: Drug-excipient compatibility studies are not optional; they are a regulatory necessity. The protocol outlined above serves as a template for the kind of rigorous investigation required to de-risk a formulation.

  • Analytical Method Development: Stability-indicating methods must be proven capable of separating and quantifying these specific interaction products. Reference standards for the adducts may need to be synthesized for accurate quantification.

  • Manufacturing Process Control: Manufacturing processes, especially those involving wet granulation or aqueous coating with formulations containing both components, should be designed to minimize exposure to high temperatures and prolonged drying times.

Conclusion

The interaction between oseltamivir and citric acid is a compelling case study in the complexities of pharmaceutical formulation. It demonstrates that an excipient chosen to solve one stability problem (hydrolysis) can introduce another (adduct formation). A thorough mechanistic understanding, grounded in the principles of nucleophilic chemistry, is essential for anticipating and controlling such interactions. By employing robust, self-validating analytical workflows that combine chromatographic separation with high-resolution mass spectrometry, drug development professionals can design stable, safe, and effective oseltamivir drug products, ensuring that the therapeutic benefit is never compromised by unforeseen chemical incompatibility.

References

  • Veeprho Pharmaceuticals. Oseltamivir Impurities and Related Compound. Available from: [Link]

  • Upmanyu, N., & Porwal, P. K. (2019). Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. Journal of Pharmaceutical Science and Technology Management, 3(1). Available from: [Link]

  • Sattelkau, T., & Knußmann, F. (2007). Chemical stability of oseltamivir in oral solutions. Pharmazie, 62(9), 678-682. Available from: [Link]

  • Patel, H. B., et al. (2018). Analytical Method Development and Stability Studies for Estimation of Oseltamivir In Bulk and Capsules Using RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 9(10), 4304-10. Available from: [Link]

  • Klančar, U., et al. (2023). Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. Environments, 12(4), 417. Available from: [Link]

  • Klančar, U., et al. (2023). Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. ResearchGate. Available from: [Link]

  • Sattelkau, T., & Knußmann, F. (2007). Chemical stability of oseltamivir in oral solutions. PubMed. Available from: [Link]

  • Shah, R. P., et al. (2012). ICH guidance in practice: Degradation behaviour of oseltamivir phosphate under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 120-130. Available from: [Link]

  • Torati, S., et al. (2025). Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method. Chirality, 37(5). Available from: [Link]

  • Narayanarao, K. M. V., & Rapeti, D. B. (2020). characterization of oseltamivir phosphate api and simultaneous quantification and validation of its impurities by uplc. ResearchGate. Available from: [Link]

  • Torati, S., et al. (2025). Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method. ResearchGate. Available from: [Link]

  • Reddy, B., et al. (2014). Synthesis, Isolation and Characterization of Process- Related Impurities in Oseltamivir Phosphate. Semantic Scholar. Available from: [Link]

  • Wang, C., et al. (2022). Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR. Biomedical Chromatography, 37(3), e5559. Available from: [Link]

  • Pitaksuteepong, T., Kesornmalee, K., & Phanaphai, N. (2021). Development and Stability Study of Oseltamivir Reconstitutable Dry Suspension from Capsules. Chiang Mai University Journal of Natural Sciences. Available from: [Link]

  • Wang, C., et al. (2022). Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR. ResearchGate. Available from: [Link]

  • Eawag-BBD. (2013). Oseltamivir Degradation Pathway. Available from: [Link]

  • Xayavong, S., et al. (2018). Stability study of oseltamivir extemporaneous suspension. Asia-Pacific Journal of Science and Technology, 23(2). Available from: [Link]

  • Straub, J. O. (2007). Antiviral Oseltamivir Is not Removed or Degraded in Normal Sewage Water Treatment: Implications for Development of Resistance by Influenza A Virus. PLoS ONE, 2(9), e986. Available from: [Link]

  • CN104138355A - A kind of oseltamivir phosphate dry suspension and preparation method thereof. Google Patents.
  • Li, W., et al. (2018). Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. Scientific Reports, 8(1), 15999. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Oseltamivir Phosphate?. Available from: [Link]

  • Wikipedia. Oseltamivir total synthesis. Available from: [Link]

  • PubChem. Oseltamivir Citric Acid Adduct tert-Butyl Ester. Available from: [Link]

Sources

Chemical Architecture and Analytical Profiling of Oseltamivir Citric Acid Adducts

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Drug-Excipient Interactions in Oral Suspensions

Executive Summary

Oseltamivir phosphate is a cornerstone antiviral medication utilized globally for the treatment and prophylaxis of influenza A and B. While capsule formulations are standard for adults, pediatric and geriatric populations often require powders for oral suspension. In these specialized formulations, excipients such as citric acid are frequently incorporated as pH conditioners and flavor enhancers.

However, the juxtaposition of oseltamivir's reactive primary amine with the multi-carboxylic acid structure of citric acid introduces a significant incompatibility risk. Under solid-state stress conditions, this drug-excipient interaction generates two distinct degradation products: Oseltamivir Citric Acid Adduct 1 and Oseltamivir Citric Acid Adduct 2 . This whitepaper provides an in-depth mechanistic analysis, structural elucidation, and analytical protocol for isolating and characterizing these amidation impurities.

Mechanistic Pathways of Adduct Formation

The formation of oseltamivir citric acid adducts is a classic example of solid-state nucleophilic acyl substitution. Oseltamivir possesses a sterically accessible, nucleophilic primary amine at the C5 position of its cyclohexene ring. Citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) contains three carboxylic acid groups: two terminal and one central.

Causality of Solid-State Degradation

In a dry powder formulation, the reaction is kinetically restricted. However, residual moisture acts as a plasticizer, increasing localized molecular mobility. Elevated temperatures (often encountered during accelerated stability testing) provide the activation energy required for the condensation reaction. The microenvironmental pH drops, protonating the leaving group (water) and facilitating the nucleophilic attack of the unprotonated fraction of oseltamivir's amine onto the carbonyl carbons of citric acid.

This interaction diverges into two distinct pathways based on the site of nucleophilic attack:

  • Adduct 1 (Terminal Attack): The amine attacks one of the less sterically hindered terminal carboxyl groups (C1 or C5 of citric acid), resulting in a 2-hydroxysuccinic acid derivative.

  • Adduct 2 (Central Attack): The amine attacks the central, more sterically hindered carboxyl group (C3 of citric acid), yielding a 3-hydroxypentanedioic acid derivative.

DegradationMechanism API Oseltamivir Phosphate (Primary Amine API) Condition Solid-State Stress (Moisture & Heat) API->Condition Excipient Citric Acid (pH Modifier/Buffer) Excipient->Condition Adduct1 Adduct 1 Terminal Amidation Condition->Adduct1 Nucleophilic attack on C1/C5 Carboxyl Adduct2 Adduct 2 Central Amidation Condition->Adduct2 Nucleophilic attack on C3 Carboxyl

Fig 1. Solid-state degradation pathway of oseltamivir and citric acid forming two distinct adducts.

Structural and Quantitative Data

The structural divergence between Adduct 1 and Adduct 2 necessitates precise analytical differentiation. Below is the quantitative and structural data summarizing the two impurities .

PropertyOseltamivir Citric Acid Adduct 1Oseltamivir Citric Acid Adduct 2
Reaction Site (Citric Acid) Terminal Carboxyl Group (C1/C5)Central Carboxyl Group (C3)
IUPAC Nomenclature 2-(2-((-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-2-oxoethyl)-2-hydroxysuccinic acid3-((-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid
Molecular Formula C₂₂H₃₄N₂O₁₀C₂₂H₃₄N₂O₁₀
Monoisotopic Mass 486.2213 Da486.2213 Da
Functional Group Retained Two Carboxyls, One HydroxylTwo Carboxyls, One Hydroxyl
Chromatographic Polarity Slightly less polar (asymmetric charge distribution)More polar (symmetric terminal carboxyls)

Analytical Characterization Protocol

To ensure scientific integrity, the isolation and characterization of these adducts must follow a self-validating system. The following protocol utilizes LC-MS/MS for mass fragmentation profiling and 2D-NMR for absolute structural elucidation.

Step-by-Step Methodology

Step 1: Sample Extraction & System Validation

  • Action: Extract 500 mg of the stressed oral suspension powder in 10 mL of Acetonitrile:Water (50:50, v/v). Sonicate for 15 minutes and centrifuge at 10,000 rpm to precipitate insoluble excipients (e.g., xanthan gum, titanium dioxide).

  • Causality: The 50:50 organic/aqueous ratio ensures complete solubilization of the moderately polar adducts while forcing high-molecular-weight polymers out of solution.

  • Self-Validation: Prepare a parallel blank extraction of the excipient matrix (without API) to confirm that the observed peaks are true API-excipient adducts and not matrix artifacts.

Step 2: RP-HPLC Separation

  • Action: Inject the supernatant onto a C18 Reverse-Phase column (e.g., 150 mm × 4.6 mm, 3 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Causality: Formic acid suppresses the ionization of the remaining unreacted carboxylic acid groups on the adducts, improving peak shape and retention on the hydrophobic stationary phase.

Step 3: LC-ESI-MS/MS Analysis

  • Action: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Target the precursor ion at m/z 487 [M+H]⁺.

  • Causality: MS/MS fragmentation is critical for confirming the oseltamivir backbone. Look for the diagnostic product ion at m/z 313 (cleavage of the newly formed amide bond) and m/z 225 (subsequent loss of the pentan-3-yloxy and acetamido groups from the oseltamivir core).

Step 4: Preparative LC and Lyophilization

  • Action: Scale the analytical method to a preparative LC system to collect fractions corresponding to Adduct 1 and Adduct 2. Lyophilize the fractions to obtain dry powders.

Step 5: 2D-NMR Elucidation (HSQC & HMBC)

  • Action: Dissolve the lyophilized powders in DMSO-d₆. Acquire ¹H, ¹³C, HSQC, and HMBC spectra.

  • Causality: Mass spectrometry cannot definitively distinguish between the terminal (Adduct 1) and central (Adduct 2) amidation sites due to their identical mass. HMBC (Heteronuclear Multiple Bond Correlation) is chosen because it reveals correlations between the new amide proton (-NH) and the adjacent carbons.

    • For Adduct 1 , the amide proton will show an HMBC correlation to a carbonyl carbon that is adjacent to a methylene (-CH₂-) group.

    • For Adduct 2 , the amide proton will correlate to the central carbonyl carbon, which is directly adjacent to the hydroxyl-bearing quaternary carbon.

AnalyticalWorkflow Prep 1. Sample Extraction (Acetonitrile:Water) HPLC 2. RP-HPLC Separation (Gradient Elution) Prep->HPLC MS 3. LC-ESI-MS/MS (Precursor m/z 487 [M+H]+) HPLC->MS PrepLC 4. Preparative LC (Fraction Collection) MS->PrepLC Target Identification NMR 5. 2D-NMR Elucidation (HMBC/HSQC in DMSO-d6) PrepLC->NMR Structural Confirmation

Fig 2. Step-by-step analytical workflow for isolating and characterizing oseltamivir adducts.

Formulation Implications and Mitigation

The discovery of these excipient interaction degradation products necessitates strategic formulation adjustments during drug development. To mitigate the formation of Oseltamivir Citric Acid Adducts, formulators should consider:

  • Buffer Substitution: Replacing citric acid with non-carboxylic acid buffers or highly sterically hindered acids that are less prone to nucleophilic acyl substitution.

  • Water Activity (aw) Control: Implementing strict environmental controls during powder filling and utilizing desiccant packaging to minimize the residual moisture that acts as the reaction medium.

  • Physical Segregation: Utilizing fluid-bed coating technologies to encapsulate the oseltamivir API, thereby preventing direct physical contact with the reactive excipients in the solid state.

References

  • Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR Source: Journal of Mass Spectrometry (PubMed / National Institutes of Health) URL:[Link]

role of citric acid as an excipient in oseltamivir formulations

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Utilization of Citric Acid and Citrates in Oseltamivir Phosphate Formulations: Stability, Preservation, and Palatability

Executive Summary This technical guide analyzes the critical function of citric acid and its salts (specifically monosodium citrate) in the formulation of Oseltamivir Phosphate, particularly in Powder for Oral Suspension (POS) systems. While often categorized generically as a "pH modifier," this excipient acts as the linchpin for three distinct fail-safe mechanisms: thermodynamic stabilization of the API, activation of the antimicrobial preservative system, and chelation of hard-water cations during patient constitution.

Part 1: Physicochemical Foundation & Stability Profile

To understand the necessity of citric acid, one must first understand the fragility of the API. Oseltamivir phosphate is the ethyl ester prodrug of the active metabolite, oseltamivir carboxylate.[1][2][3] Its stability is strictly governed by pH.

The pH-Stability Window

Oseltamivir phosphate exhibits a U-shaped pH-rate degradation profile.

  • Hydrolysis (Acid/Base Catalyzed): At extremes of pH, the ethyl ester linkage hydrolyzes, converting the prodrug into the active carboxylate metabolite prematurely (in the bottle rather than the liver).

  • Acyl Migration (Alkaline Instability): Above pH 6.0, the acetyl group on the nitrogen migrates, leading to the formation of pharmacologically inactive isomers (Isomer I and Isomer II).

Experimental Insight: The point of maximum stability (


) for oseltamivir in aqueous solution is approximately pH 4.0 – 4.2 . Deviation from this window accelerates degradation kinetics significantly.
The "Monosodium" Nuance

Commercial formulations (e.g., Tamiflu® POS) often utilize Monosodium Citrate rather than anhydrous Citric Acid.

  • Reasoning: Monosodium citrate acts as an intermediate buffer species. It is less hygroscopic than pure citric acid, improving the flow properties and physical stability of the dry powder blend during manufacturing and shelf storage, while still providing the necessary acidity upon constitution.

Part 2: The Triple-Action Mechanism in Suspension

In the Powder for Oral Suspension, the citrate component performs three simultaneous critical functions.

Mechanism A: Preservative Synergism (The Benzoate Lock)

Oseltamivir suspensions utilize Sodium Benzoate as an antimicrobial preservative. However, sodium benzoate is biologically inactive in its dissociated state. It requires an acidic environment to convert into Benzoic Acid (the active antimicrobial form).[4]

  • The Critical Threshold: The pKa of benzoic acid is ~4.2.

  • The Citrate Role: Without the citrate donor lowering the formulation pH to < 4.5, the sodium benzoate would remain dissociated and ineffective against yeast and mold. The citrate ensures the "preservative lock" is engaged immediately upon constitution.

Mechanism B: Hard Water Sequestration

When patients reconstitute the powder at home, they often use tap water.

  • The Risk: Tap water contains Calcium (

    
    ) and Magnesium (
    
    
    
    ). Oseltamivir is a phosphate salt.[1][3][5][6][7][8][9] In a neutral environment,
    
    
    reacts with the phosphate counter-ion to form insoluble Calcium Phosphate, causing turbidity and potentially altering the API's dissolution profile.
  • The Solution: Citric acid/citrate acts as a chelating agent, sequestering metal ions and preventing the precipitation of calcium phosphate, ensuring the suspension remains homogenous.

Mechanism C: Organoleptic Masking

Oseltamivir phosphate is intensely bitter. Citric acid serves a dual sensory role:

  • Salivary Stimulation: High acidity stimulates salivary flow, diluting the local concentration of the bitter drug on the tongue.

  • Signal Jamming: The sharp sourness of the acid competes with bitter receptors (TAS2R family), effectively "jamming" the bitterness perception when combined with high-intensity sweeteners (Saccharin/Sorbitol).

Part 3: Visualization of Mechanisms

Diagram 1: Oseltamivir Degradation & Stabilization Pathways

This diagram illustrates the competing degradation pathways and how the Citrate Buffer System locks the pH in the "Safe Zone."

OseltamivirStability API Oseltamivir Phosphate (Prodrug) Hydrolysis Hydrolysis (Ester Cleavage) API->Hydrolysis pH < 3 Migration Acyl Migration (Isomer Formation) API->Migration pH > 6 Metabolite Oseltamivir Carboxylate (Premature Active) Hydrolysis->Metabolite Isomers Inactive Isomers (I & II) Migration->Isomers Buffer Citrate Buffer System (Target pH 4.0-4.2) Buffer->API Stabilizes Benzoate Sodium Benzoate (Inactive) Buffer->Benzoate Protonates (pH < 4.5) BenzoicAcid Benzoic Acid (Active Antimicrobial) Benzoate->BenzoicAcid

Caption: The Citrate Buffer System (Green) prevents degradation pathways (Red) while simultaneously activating the preservative system.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 4.1: Determination of Buffering Capacity in Suspension

Objective: To verify that the selected concentration of Monosodium Citrate maintains pH 4.0–4.2 despite variations in water source (Constitution simulation).

Materials:

  • Oseltamivir Phosphate POS Blend (Placebo and Active).

  • Water sources: Type I Water (Control), Tap Water (High Hardness >150ppm CaCO3), Alkaline Water (pH 8.0).

Workflow:

  • Preparation: Dispense 30g of POS powder into three separate graduated vessels.

  • Constitution: Add 50mL of each water type to the respective vessels. Shake vigorously for 15 seconds.

  • Equilibration: Allow suspension to stand for 5 minutes to de-aerate.

  • Measurement (T0): Measure pH using a calibrated electrode.

    • Acceptance Criteria: pH must remain within 3.8 – 4.5 regardless of water source.

  • Challenge Titration: Add 0.1N NaOH dropwise to the constituted suspension.

    • Validation: The pH should not rise above 5.0 with the addition of < 2% v/v of base, indicating sufficient buffering capacity to resist physiological pH shift in the oral cavity (taste masking duration).

Protocol 4.2: Hard Water Clarity Challenge (Chelation Verification)

Objective: To confirm the sequestering capability of the citrate component.[9]

  • Stock Solution: Prepare a 500 ppm Calcium Chloride (

    
    ) solution (Simulated Hard Water).
    
  • Control: Dissolve Oseltamivir Phosphate (pure API) in Stock Solution.

    • Observation: Monitor for white haze/precipitate (Calcium Phosphate).[9][10]

  • Test: Dissolve Oseltamivir Phosphate + Monosodium Citrate (1:1 molar ratio) in Stock Solution.

  • Turbidimetry: Measure turbidity (NTU) after 24 hours at 25°C.

    • Pass Criteria: Test solution NTU < 5.0 (Clear); Control solution NTU > 10.0 (Precipitate).

Part 5: Data Summary

Table 1: Impact of Citrate on Oseltamivir Formulation Parameters

ParameterWithout Citrate/Citric AcidWith Citrate/Citric AcidMechanism
API Stability (25°C) Degradation via Acyl Migration (pH > 6)Stable (pH 4.2)pH Control
Preservative Status Inactive (Dissociated Benzoate)Active (Undissociated Benzoic Acid)pKa Shift
Hard Water Const. Risk of Ca-Phosphate PrecipitateClear / HomogenousChelation
Taste Profile Intensely BitterSour-Sweet (Masked)Receptor Competition
Powder Flow High (if pure API)Optimized (Granular Citrate)Physical Blend

References

  • Roche Laboratories Inc. (2019). Tamiflu (oseltamivir phosphate) Prescribing Information. U.S. Food and Drug Administration.[7][11] Link

  • Oliyai, R., et al. (1998).[12] Chemical stability of oseltamivir in oral solutions. Journal of Pharmaceutical and Biomedical Analysis. (Foundational study establishing the pH 4.0 stability window).

  • Sattelkau, T. (2007). Chemical stability of oseltamivir in oral solutions. Pharmazie. Link

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
  • World Health Organization. (2006). Public Assessment Report: Oseltamivir Phosphate. WHO Prequalification of Medicines Programme. Link

Sources

Technical Investigation: Characterization of Oseltamivir Adducts in Oral Suspensions

[1][2]

Executive Summary

The stability of Oseltamivir Phosphate in oral suspensions is chemically complex due to the presence of a reactive primary amine on the cyclohexene ring. While hydrolytic degradation to oseltamivir carboxylate is well-documented, drug-excipient adduct formation represents a critical, often under-reported failure mode. This guide details the mechanistic pathways of these adducts—specifically Maillard reaction products, citrate condensates, and Schiff bases—and provides a self-validating LC-MS/MS protocol for their detection.

The Chemical Basis of Instability

Oseltamivir (ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate) contains a primary amine at the C-5 position. In solid-state capsules, this amine is stabilized as a phosphate salt. However, in aqueous suspensions (pH 4–6), the equilibrium shifts, exposing the free amine to nucleophilic and electrophilic attacks from excipients.

Mechanistic Pathways

Three primary "adduct" pathways compromise the API in suspension:

  • Maillard Reaction (Amadori Rearrangement):

    • Reactant: Reducing sugars (Fructose, Glucose, Lactose) often found in "sugar-free" vehicles as impurities or intentional sweeteners.

    • Mechanism: The primary amine condenses with the carbonyl group of the sugar to form a glycosylamine, which undergoes Amadori rearrangement to form stable keto-amine adducts.

    • Impact: Discoloration (browning) and loss of potency.

  • Excipient Condensation (Citrate Adducts):

    • Reactant: Citric acid/Citrate buffers.

    • Mechanism: Recent studies identify a condensation reaction between the oseltamivir amine and citrate, forming amide-linked impurities (e.g., N-oseltamiviryl-citramides).

    • Impact: Formation of high-molecular-weight impurities often missed in standard reverse-phase HPLC due to high polarity.

  • Schiff Base Formation:

    • Reactant: Aldehydes present in flavorings (e.g., Benzaldehyde in cherry flavor, Vanillin).

    • Mechanism: Rapid reversible reaction forming an imine (

      
      ).
      
    • Impact: Equilibrium-driven loss of API that may reverse during analysis if acidic mobile phases are used, leading to "ghost" potency loss.

Pathway Visualization

Oseltamivir_PathwaysAPIOseltamivir(Primary Amine)GlycosylamineGlycosylamineAPI->Glycosylamine+ Sugar(-H2O)CitramideOseltamivir-CitrateCondensateAPI->Citramide+ Citrate(Amidation)ImineSchiff Base(Imine)API->Imine+ Aldehyde(-H2O)SugarReducing Sugars(Fructose/Glucose)CitrateCitric Acid(Buffer)AldehydeFlavoring Aldehydes(Benzaldehyde)AmadoriAmadori Adduct(Stable Keto-amine)Glycosylamine->AmadoriRearrangement

Figure 1: Mechanistic pathways for Oseltamivir adduct formation in oral suspensions.

Experimental Investigation Protocol

To validate the presence of these adducts, a generic HPLC-UV method is insufficient due to the lack of chromophores in some excipients and the co-elution risks. The following LC-MS/MS workflow is the gold standard for preliminary investigation.

Materials & Stress Conditions

Do not rely solely on the final formulation. You must perform Binary Excipient Stress Testing .

Sample IDComposition (1:1 w/w)ConditionTarget Adduct
BST-01 Oseltamivir + Fructose40°C / 75% RH, 14 DaysFructose-Adduct (Amadori)
BST-02 Oseltamivir + Citric Acid40°C / 75% RH, 14 DaysCitryl-Oseltamivir
BST-03 Oseltamivir + Benzaldehyde25°C / 60% RH, 24 HoursBenzylidene-Oseltamivir
CTRL Oseltamivir Phosphate (Neat)40°C / 75% RH, 14 DaysHydrolysis Products
Sample Preparation (Self-Validating Step)

Rationale: Direct injection of suspensions ruins Mass Spec sources. A methanol extraction precipitates inorganic buffers and solubilizes the organic adducts.

  • Aliquot: Transfer 1.0 mL of suspension (or 50 mg of binary mix) to a centrifuge tube.

  • Extract: Add 9.0 mL Methanol (LC-MS Grade) . Vortex for 5 minutes.

  • Clarify: Centrifuge at 10,000 rpm for 10 minutes.

  • Filter: Pass supernatant through a 0.22 µm PTFE filter.

  • Dilute: Dilute 1:10 with Mobile Phase A prior to injection to match initial mobile phase strength.

LC-MS/MS Methodology

This method utilizes a volatile buffer system to ensure ionization efficiency in Positive ESI mode.

  • Instrument: Q-TOF or Triple Quadrupole MS coupled to UHPLC.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar adducts like Citrate)

    • 1-10 min: 5%

      
       90% B
      
    • 10-12 min: 90% B

  • Flow Rate: 0.3 mL/min.

  • Detection: ESI+ (Positive Mode).

    • Source Temp: 350°C.

    • Capillary Voltage: 4000 V.

Analytical Workflow Diagram

WorkflowStartStart: Oral SuspensionSampleExtractMeOH Extraction(Precipitate Salts)Start->ExtractSepUHPLC Separation(C18 Column, Gradient)Extract->SepMSMS/MS Detection(ESI+, Q-TOF/QqQ)Sep->MSDataData Processing(Extracted Ion Chromatograms)MS->DataDecisionAdduct Identification?Data->DecisionReport Mass ShiftReport Mass ShiftDecision->Report Mass ShiftYesCheck HydrolysisCheck HydrolysisDecision->Check HydrolysisNo

Figure 2: Analytical workflow for the isolation and identification of oseltamivir adducts.

Data Analysis & Interpretation

When analyzing the MS data, look for specific mass shifts (


Predicted Mass Transitions

The table below summarizes the theoretical mass shifts for the primary suspects.

Adduct TypeReactantMechanismPredicted

Mass Shift (

)
Key Fragment Ions
Parent N/AN/A313.2 0166.1 (Amine core)
Fructose Adduct Fructose (

)
Maillard (Condensation + Rearrangement)475.3 +162.1313.2 (Loss of sugar)
Citrate Adduct Citric AcidAmide formation487.2 +174.0469 (Loss of H2O)
Schiff Base BenzaldehydeImine formation401.2 +88.0Unstable in acidic MP
Hydrolysis WaterEster Hydrolysis285.2 -28.0138.1 (Acid core)

Technical Note on Fragmentation: Oseltamivir adducts typically fragment by losing the added group first.

  • Maillard Adducts: Often show a neutral loss of 162 Da (hexose) or characteristic sugar fragments.

  • Citrate Adducts: May show losses of water (-18) and CO2 (-44) from the citrate moiety.

Mitigation Strategies

Based on the "Self-Validating" investigation, if adducts are detected, the following formulation changes are recommended:

  • Buffer Replacement: If Citrate adducts are found (Mass 487), switch to Phosphate buffers (if calcium is absent) or Acetate buffers . Citrate is a known incompatibility for primary amines in liquid phase.

  • Sweetener Selection: Replace reducing sugars (Fructose, High Fructose Corn Syrup) with non-reducing polyols like Sorbitol or Xylitol . Crucial: Ensure the Sorbitol grade is high-purity and free of reducing sugar impurities.

  • Flavoring Audit: Screen flavorings for aldehyde content. Use GC-MS to verify flavor composition. If Schiff bases are detected, switch to ester-based or alcohol-based flavor compounds.

References

  • Yao, B., et al. (2022). Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR.[2] Journal of Mass Spectrometry. Link

  • BOC Sciences. Oseltamivir-Fructose Adduct 1 (Amadori Rearrangement Product).[]

  • Dijkers, E., et al. (2017). Chemical stability of oseltamivir in oral solution: Limited Influence of Excipients. Hospital Pharmacy.[4] Link

  • Veeprho Pharmaceuticals. Oseltamivir Impurities and Related Compounds.Link

  • Malik, P., et al. (2017). ICH guidance in practice: Degradation behaviour of oseltamivir phosphate under stress conditions.Link

Theoretical Prediction of Oseltamivir-Citric Acid Reaction Landscapes: A Computational & Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the theoretical and computational framework for predicting the reaction landscape between Oseltamivir (active pharmaceutical ingredient) and Citric Acid (excipient/acidifier).

Executive Summary

In drug development, the interaction between an API (Active Pharmaceutical Ingredient) and excipients dictates shelf-life, bioavailability, and toxicity. Oseltamivir (ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate) presents a complex reactivity profile due to its primary amine and ethyl ester functionalities.

When introduced to Citric Acid (2-hydroxypropane-1,2,3-tricarboxylic acid), three distinct reaction pathways compete:

  • Salt Formation (Thermodynamically favored): Proton transfer yielding Oseltamivir Citrate.

  • Acid-Catalyzed Hydrolysis (Degradation): Cleavage of the ethyl ester to form Oseltamivir Carboxylate (active metabolite/impurity).

  • Amidation (Adduct Formation): Nucleophilic attack of the Oseltamivir amine on Citric Acid carboxyl groups, forming covalent impurities (Oseltamivir-Citric Acid Adducts).

This guide provides a protocol for theoretically predicting these outcomes using Density Functional Theory (DFT) and Molecular Dynamics (MD), moving beyond empirical stability testing to predictive quality-by-design (QbD).

Theoretical Framework & Mechanistic Pathways[1]

Molecular Architectures
  • Oseltamivir (Free Base): Contains a nucleophilic primary amine (

    
    ) at C5 and an electrophilic ethyl ester at C1.
    
  • Citric Acid: A tricarboxylic acid (

    
    ) capable of acting as a proton donor or an electrophile (at the carbonyl carbon).
    
Reaction Landscape

The interaction is governed by the competition between proton transfer (fast, ionic) and nucleophilic substitution (slow, covalent).

Pathway A: Salt Formation (Ionic)


  • Mechanism: Diffusion-controlled proton transfer.

  • Prediction Target: Lattice energy (

    
    ) and 
    
    
    
    .
Pathway B: Amide Adduct Formation (Covalent Impurity)


  • Mechanism: Nucleophilic attack of the amine on the carboxylic carbon, proceeding through a tetrahedral intermediate.

  • Regioselectivity: Citric acid has three carboxyl groups (two terminal, one central). Steric hindrance suggests terminal attack is kinetically favored, but theoretical modeling must confirm this.

  • Relevance: High-stress stability samples often reveal "Oseltamivir Citric Acid Adducts" (e.g., CAS 2716677-01-7).

Pathway C: Ester Hydrolysis


  • Mechanism: Acid-catalyzed hydrolysis (

    
     mechanism). Citric acid lowers the micro-environmental pH, accelerating this pathway.
    

Computational Prediction Methodology

To predict which pathway dominates under specific conditions, we employ a multi-scale computational workflow.

Quantum Mechanical (QM) Protocol

Objective: Calculate Activation Energies (


) and Gibbs Free Energy (

) for all pathways.

Step 1: Geometry Optimization

  • Software: Gaussian 16, ORCA, or equivalent.

  • Method: DFT using the M06-2X functional (excellent for non-covalent interactions and kinetics) or

    
    B97X-D .
    
  • Basis Set: 6-311++G(d,p) for final energies; 6-31G(d) for initial optimization.

  • Solvation Model: SMD (Solvation Model based on Density) aiming for water (formulation) or solid-state dielectric equivalents.

Step 2: Transition State (TS) Search

  • For Amidation: Locate the TS for the amine attack on the citric acid carbonyl. Perform Intrinsic Reaction Coordinate (IRC) calculations to verify the path connects reactants to the amide product.

  • For Hydrolysis: Model the protonated ester intermediate and the water attack TS.

Step 3: Thermodynamic Cycle Calculate


 using:


  • If

    
    , the salt forms spontaneously.
    
  • If

    
     is accessible at storage temperatures (e.g., < 25 kcal/mol), the impurity will form over time.
    
Molecular Dynamics (MD) Protocol

Objective: Understand stability in the solid state or amorphous dispersion.

  • Force Field: GAFF2 (General Amber Force Field) for small molecules.

  • Charge Method: RESP (Restrained Electrostatic Potential) charges derived from HF/6-31G* calculations.

  • Simulation:

    • Construct a simulation box with a 1:1 molar ratio of Oseltamivir:Citric Acid.

    • Run NPT ensemble (constant Pressure/Temp) for 100 ns.

    • Analysis: Calculate Radial Distribution Functions (RDF) between the Amine

      
       and Carboxyl 
      
      
      
      . Sharp peaks at < 3.0 Å indicate stable salt bridging.

Visualization of Reaction Pathways

The following diagram illustrates the competing pathways and the decision logic for theoretical prediction.

ReactionLandscape cluster_inputs Reactants cluster_pathways Competing Mechanisms cluster_products Predicted Outcomes Osel Oseltamivir (Free Base) ProtonTransfer Proton Transfer (Barrier ~0 kcal/mol) Osel->ProtonTransfer NuAttack Nu- Attack on C=O (Barrier >20 kcal/mol) Osel->NuAttack Heat/Stress AcidCat Acid Catalysis (pH Dependent) Osel->AcidCat Citric Citric Acid Citric->ProtonTransfer Citric->NuAttack Citric->AcidCat Proton Source Salt Oseltamivir Citrate (Stable Salt) ProtonTransfer->Salt Thermodynamic Sink Amide Amide Adduct (Impurity) NuAttack->Amide Kinetic Product Hydrolysis Oseltamivir Acid (Degradant) AcidCat->Hydrolysis Hydrolytic Cleavage Salt->NuAttack Reversible (Low Prob)

Figure 1: Mechanistic competition between salt formation (desired) and degradation pathways (amidation/hydrolysis) in the Oseltamivir-Citric Acid system.

Experimental Validation Protocols

To validate theoretical predictions, the following rigorous experimental setup is required.

Thermal Analysis (DSC/TGA)
  • Protocol: Mix Oseltamivir and Citric Acid (1:1 molar). Heat from 25°C to 200°C at 10°C/min.

  • Signal: A single sharp melting endotherm indicates a pure salt. An exotherm following the melt suggests amidation (degradation).

  • Validation: If the DFT-predicted lattice energy matches the DSC melting enthalpy, the salt model is correct.

LC-MS Impurity Profiling
  • Objective: Detect "Oseltamivir Citric Acid Adducts".

  • Method: Reverse Phase HPLC (C18 column).

  • Mobile Phase: Ammonium Formate (pH 3.5) / Acetonitrile gradient.

  • Target Mass: Look for

    
     Da (Oseltamivir + Citric Acid - 
    
    
    
    ).
  • Reference Standard: Synthesize the adduct intentionally by refluxing Oseltamivir and Citric Acid in toluene (Dean-Stark trap) to confirm retention time.

Spectroscopic Confirmation (FTIR)
  • Salt: Look for the disappearance of the carboxylic

    
     stretch (
    
    
    
    ) and appearance of carboxylate antisymmetric stretch (
    
    
    ).
  • Amide: Look for a new amide I band (

    
    ) distinct from the acetyl group on Oseltamivir.
    

Data Synthesis & Risk Assessment Table

Use the following template to categorize the risk based on computational outputs.

ParameterLow Risk (Stable Salt)High Risk (Adduct/Hydrolysis)



Amidation Barrier (

)


H-Bond Distance (MD) Stable at

Fluctuating

Predicted pKa



References

  • National Center for Advancing Translational Sciences (NCATS). "Oseltamivir Phosphate." Inxight Drugs. Accessed October 2025.[1] [Link]

  • Pharmaffiliates. "Oseltamivir Citric Acid Adduct (CAS 2716677-01-7)."[2] Pharmaffiliates Analytics. Accessed October 2025.[1] [Link]

  • ResearchGate. "Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions." NMIMS Pharmacy. Accessed October 2025.[1] [Link]

  • National Institutes of Health (NIH). "Promising New Salt of Oseltamivir." PubMed Central. Accessed October 2025.[1] [Link]

Sources

Spectroscopic Analysis of Oseltamivir-Citric Acid Adducts: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the spectroscopic methodologies for the characterization of adducts formed between the antiviral drug oseltamivir and the common pharmaceutical excipient, citric acid. The formation of such drug-excipient interaction products is a critical concern in pharmaceutical development, impacting drug stability, impurity profiling, and ultimately, patient safety. This document synthesizes field-proven insights and established analytical principles to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Spectroscopy (FTIR and Raman)—providing not only the theoretical underpinnings but also detailed, actionable protocols and data interpretation strategies.

Introduction: The Imperative of Characterizing Drug-Excipient Interactions

Oseltamivir, the active pharmaceutical ingredient (API) in the widely used antiviral medication Tamiflu®, is formulated as the phosphate salt in various dosage forms, including powders for oral suspension. These formulations often contain acidic excipients like citric acid or its salts (citrates) to act as pH modifiers. The primary amino group in the oseltamivir molecule is susceptible to reacting with carbonyl-containing compounds, including the carboxylic acid groups of citric acid, leading to the formation of covalent adducts.[1] These adducts are considered impurities and must be rigorously characterized and controlled to meet regulatory standards.

The formation of these adducts underscores the critical importance of comprehensive drug-excipient compatibility studies during formulation development. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous structural elucidation and enabling the development of robust analytical methods for quality control. This guide will focus on the practical application of key spectroscopic techniques to identify and characterize oseltamivir-citric acid adducts.

The Oseltamivir-Citric Acid Adducts: Structure and Formation

Research has identified two primary degradation products resulting from the interaction between oseltamivir and citrate in oral suspension formulations.[1] These adducts are formed through the reaction of the primary amine of oseltamivir with the carboxylic acid groups of citric acid. The identified structures are:

  • Adduct 1: 3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid

  • Adduct 2: 2-(2-(((1S,5R,6R)-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-2-oxoethyl)-2-hydroxysuccinic acid

The formation of these impurities highlights the incompatibility risk of using pH conditioners like citrate and citric acid in formulations containing APIs with primary amino groups.[1]

Mass Spectrometry (MS) for Adduct Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the initial identification and structural confirmation of the oseltamivir-citric acid adducts due to its high sensitivity and ability to provide molecular weight and fragmentation information. Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for analyzing these adducts in complex matrices.

Causality Behind Experimental Choices in LC-MS/MS

The choice of an LC-MS/MS method is driven by the need to separate the adducts from the parent drug and other excipients, and to obtain specific fragmentation patterns for structural elucidation. A reversed-phase liquid chromatography (RPLC) method is typically employed, as oseltamivir and its adducts are moderately polar compounds. The use of a gradient elution with a mobile phase consisting of an aqueous component with a pH modifier (e.g., formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) allows for the effective separation of components with varying polarities.

Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of oseltamivir and its adducts, as the amino groups are readily protonated.[2][3][4][5] High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, is crucial for determining the accurate mass of the adducts, which in turn allows for the confident determination of their elemental composition.

Experimental Protocol: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source

Chromatographic Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the more hydrophobic components.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 1-5 µL

Mass Spectrometry Conditions (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5-4.5 kV

  • Source Temperature: 120-150 °C

  • Desolvation Gas Flow and Temperature: Optimized for the specific instrument and flow rate.

  • Data Acquisition: Full scan mode for initial identification and product ion scan (tandem MS) for fragmentation analysis.

Data Presentation: Key Mass Spectral Data
CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)Key Fragment Ions (m/z)
OseltamivirC₁₆H₂₈N₂O₄312.2049313.2123225.1, 166.1
Oseltamivir-Citric Acid AdductsC₂₂H₃₄N₂O₁₀486.2214487.2288Fragments corresponding to the loss of water, and cleavage of the newly formed amide/imide bond.
Visualization: LC-MS/MS Workflow

LCMSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Column Separation Sample->Column ESI ESI Source (Ionization) Column->ESI MassAnalyzer Mass Analyzer (m/z) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem DataSystem Detector->DataSystem Data Acquisition & Analysis

Caption: A typical workflow for the analysis of the oseltamivir-citric acid adduct using LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation

While MS provides crucial information about molecular weight and fragmentation, NMR spectroscopy is the gold standard for the definitive structural elucidation of organic molecules, including drug-excipient adducts. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for unambiguously determining the connectivity of atoms and confirming the exact site of the covalent linkage between oseltamivir and citric acid.[1]

Causality Behind Experimental Choices in NMR

The choice of NMR experiments is guided by the need to fully characterize the molecular structure.

  • ¹H NMR: Provides information on the number and chemical environment of protons, which is crucial for identifying the different functional groups in the adduct.

  • ¹³C NMR: Reveals the number and types of carbon atoms, including carbonyls and quaternary carbons that are not visible in ¹H NMR.

  • 2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) correlations between adjacent protons, helping to map out the spin systems within the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton and identifying the point of attachment between the oseltamivir and citric acid moieties.

Experimental Protocol: NMR Analysis

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

  • Isolate the oseltamivir-citric acid adduct using preparative HPLC.

  • Lyophilize the collected fractions to remove the mobile phase.

  • Dissolve the purified adduct in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). The choice of solvent is critical to ensure good solubility and minimize exchangeable proton signals if they are of interest.

NMR Experiments:

  • Acquire standard ¹H and ¹³C{¹H} spectra.

  • Perform 2D experiments including COSY, HSQC, and HMBC.

  • Optimize acquisition and processing parameters for each experiment to achieve good resolution and signal-to-noise ratio.

Data Presentation: Key NMR Chemical Shift Assignments (Illustrative)
Functional Group¹H Chemical Shift (ppm) (Illustrative)¹³C Chemical Shift (ppm) (Illustrative)Key HMBC Correlations
Oseltamivir Moiety
Acetyl CH₃~1.9~23Correlation to the acetyl carbonyl carbon
Ethyl Ester CH₂~4.1~61Correlation to the ester carbonyl carbon
Ethyl Ester CH₃~1.2~14
Citrate Moiety
CH₂ groups2.5 - 2.8~45Correlations to the carboxyl and quaternary carbons of the citrate backbone
Newly formed Amide NH~8.5N/ACorrelation to the carbonyl carbon of the citrate moiety
Visualization: NMR Structure Elucidation Workflow

NMR_Workflow cluster_Experiments NMR Experiments cluster_Analysis Data Analysis & Structure Building H1 1D ¹H NMR AssignSpins Assign Spin Systems H1->AssignSpins C13 1D ¹³C NMR AssignCarbons Assign Carbon Skeleton C13->AssignCarbons COSY 2D COSY COSY->AssignSpins HSQC 2D HSQC HSQC->AssignCarbons HMBC 2D HMBC Connectivity Establish Long-Range Connectivity HMBC->Connectivity AssignSpins->Connectivity AssignCarbons->Connectivity Structure Propose Final Structure Connectivity->Structure

Caption: A logical workflow for the structural elucidation of the oseltamivir-citric acid adduct using a combination of NMR experiments.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques that provide information about the vibrational modes of molecules. They are particularly useful for identifying functional groups and observing changes in chemical bonding that occur upon adduct formation. These techniques can be used for both qualitative identification and quantitative analysis of the adduct in the solid state.

Causality Behind Experimental Choices in Vibrational Spectroscopy

FTIR and Raman spectroscopy are complementary techniques.

  • FTIR spectroscopy is based on the absorption of infrared radiation and is particularly sensitive to polar functional groups with strong dipole moment changes, such as C=O (carbonyl) and N-H (amine/amide) stretching vibrations.

  • Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser) and is more sensitive to non-polar functional groups and symmetric vibrations.

By comparing the spectra of oseltamivir, citric acid, and their adduct, one can identify new vibrational bands or shifts in existing bands that are characteristic of the newly formed amide linkage and other structural changes.

Experimental Protocol: FTIR and Raman Analysis

Instrumentation:

  • FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Raman spectrometer with a suitable laser excitation wavelength (e.g., 785 nm to minimize fluorescence).

Sample Preparation:

  • FTIR (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • FTIR (KBr pellet): The sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Raman: The solid sample is placed in a suitable container (e.g., glass vial) and analyzed directly.

Data Acquisition:

  • Acquire spectra over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Optimize the number of scans and resolution to obtain a good quality spectrum.

Data Presentation: Key Vibrational Band Assignments (Illustrative)
Functional GroupFTIR Wavenumber (cm⁻¹) (Illustrative)Raman Wavenumber (cm⁻¹) (Illustrative)Comments
Oseltamivir
N-H Stretch (Amine)~3300-3400WeakDisappears or shifts upon adduct formation
C=O Stretch (Ester)~1730~1730Remains in the adduct
C=O Stretch (Amide I)~1650~1650Remains in the adduct
Citric Acid
O-H Stretch (Carboxylic Acid)Broad, ~2500-3300WeakDisappears upon adduct formation
C=O Stretch (Carboxylic Acid)~1700~1700Shifts to a lower wavenumber in the adduct (amide)
Oseltamivir-Citric Acid Adduct
N-H Stretch (Amide)~3300WeakNew or shifted N-H band
C=O Stretch (Amide I)~1640-1680~1640-1680New amide C=O band, may overlap with the original amide band of oseltamivir
Visualization: Vibrational Spectroscopy Analysis Logic

Vibrational_Spectroscopy cluster_Spectra Acquire Spectra cluster_Comparison Spectral Comparison & Interpretation Oseltamivir Oseltamivir Spectrum Compare Compare Spectra Oseltamivir->Compare CitricAcid Citric Acid Spectrum CitricAcid->Compare Adduct Adduct Spectrum Adduct->Compare IdentifyChanges Identify New Bands & Shifts Compare->IdentifyChanges AssignBands Assign Vibrational Modes IdentifyChanges->AssignBands ConfirmAdduct Confirm Adduct Formation AssignBands->ConfirmAdduct

Caption: A logical process for confirming the formation of the oseltamivir-citric acid adduct using vibrational spectroscopy.

Conclusion: An Integrated Spectroscopic Approach for Robust Characterization

The comprehensive spectroscopic analysis of the oseltamivir-citric acid adduct is a clear example of the rigorous scientific investigation required in modern pharmaceutical development. An integrated approach, leveraging the strengths of multiple spectroscopic techniques, is paramount for the unambiguous characterization of such impurities. Mass spectrometry provides the initial identification and molecular weight, NMR spectroscopy delivers the definitive structural elucidation, and vibrational spectroscopy offers a rapid and effective means of confirming functional group transformations.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can establish a self-validating system for the analysis of oseltamivir-citric acid adducts and other similar drug-excipient interaction products. This ensures the development of safe, stable, and effective pharmaceutical formulations.

References

  • Li, J., et al. (2022). Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR. Journal of Mass Spectrometry, 57(12), e4899. [Link]

  • Davar, N., et al. (2020). Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 186, 113305. [Link]

  • He, Y., et al. (2013). Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study. Journal of Chromatographic Science, 51(8), 747-753. [Link]

  • Lin, C. C., et al. (2012). Chemical analysis and transplacental transfer of oseltamivir and oseltamivir carboxylic acid in pregnant rats. PloS one, 7(10), e46062. [Link]

  • Shishov, A., et al. (2023). Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. Pharmaceutical Chemistry Journal, 57(1), 108-115. [Link]

  • Brandán, S. A., et al. (2021). Behaviours of antiviral Oseltamivir in different media: DFT and SQMFF calculations. Scientific Reports, 11(1), 1-17. [Link]

  • Hu, L., et al. (2014). Field-Deployable Raman Anti-Counterfeit Screening of Tamiflu Capsules. American Journal of Analytical Chemistry, 5(12), 797. [Link]

  • Bunaciu, A. A., et al. (2011). A Fourier Transform Infrared Spectrophotometry Method Used For Oseltamivir Determination in Pharmaceutical Formulations. Farmacia, 59(4), 457-464. [Link]

Sources

Methodological & Application

Analytical Method Development and Validation for Oseltamivir-Citric Acid Adducts in Oral Suspension Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

Oseltamivir phosphate, a potent neuraminidase inhibitor, is frequently formulated as a powder for oral suspension to accommodate pediatric and geriatric populations. To maintain optimal stability and palatability, these formulations often incorporate pH conditioners such as citric acid or sodium citrate.

However, the primary amine group on the oseltamivir molecule is highly reactive. Under certain environmental conditions (e.g., moisture, elevated temperature during storage), this amine can undergo a nucleophilic attack on the carboxylic acid groups of the citrate excipient, leading to an amidation reaction[1]. This drug-excipient interaction generates two primary covalent adducts:

  • Adduct 1: 3-((-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid.

  • Adduct 2: 2-(2-((-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-2-oxoethyl)-2-hydroxysuccinic acid[1].

Understanding this degradation pathway is critical because these adducts compromise the active pharmaceutical ingredient (API) assay and may pose unknown toxicological risks. Therefore, a robust, stability-indicating analytical method is required to monitor these specific impurities.

Mechanistic Insight: The Causality of Adduct Formation

The formation of these adducts is a classic example of a drug-excipient incompatibility driven by solid-state microenvironmental pH and moisture. Oseltamivir possesses a primary amino group at the C5 position of its cyclohexene ring. Citric acid is a tricarboxylic acid. The condensation reaction between the amine and the varying carboxyl sites of citric acid results in the formation of two distinct positional isomers, both sharing an identical exact mass (486.22 Da) and yielding a protonated precursor ion of m/z 487.2[M+H]⁺[1].

AdductFormation Oseltamivir Oseltamivir Phosphate (Primary Amine) Reaction Condensation / Amidation (Drug-Excipient Interaction) Oseltamivir->Reaction CitricAcid Citric Acid / Citrate (Tricarboxylic Acid) CitricAcid->Reaction Adduct1 Adduct 1 (m/z 487.2 [M+H]+) Reaction->Adduct1 Carboxyl site 1 Adduct2 Adduct 2 (m/z 487.2 [M+H]+) Reaction->Adduct2 Carboxyl site 2

Fig 1: Mechanism of oseltamivir-citric acid adduct formation via amidation.

Analytical Strategy & Method Scoping

Because these adducts are structurally similar to the parent API but possess higher molecular weights and altered polarities, a reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with tandem mass spectrometry (MS/MS) provides the optimal balance of separation efficiency and detection specificity.

  • Chromatographic Separation: A sub-2-micron C18 column is employed to resolve the two adduct isomers from the main oseltamivir peak and other known pharmacopeial impurities (e.g., Oseltamivir Carboxylate, Impurity A). The acidic mobile phase suppresses the ionization of residual silanols and maintains the analytes in a consistent protonation state, ensuring sharp peak shapes.

  • Orthogonal Detection: While UV detection (typically at 205 nm) is sufficient for routine lot release and quantification, ESI-MS/MS is mandatory during method development for unambiguous structural confirmation and tracking of the m/z 487.2 [M+H]⁺ precursor ions[1].

AnalyticalWorkflow SamplePrep Sample Preparation Extraction & Filtration UHPLC UHPLC Separation C18 Column, Gradient Elution SamplePrep->UHPLC Detection Detection UV (205 nm) & ESI-MS/MS UHPLC->Detection DataAnalysis Data Analysis Quantification & Validation Detection->DataAnalysis

Fig 2: End-to-end analytical workflow for adduct quantification and validation.

Experimental Protocols

Sample Preparation Workflow

To ensure a self-validating and reproducible extraction of the API and its degradants from the complex suspension matrix:

  • Accurately weigh an amount of the oral suspension powder equivalent to 10 mg of Oseltamivir.

  • Transfer the powder to a 50 mL volumetric flask.

  • Add 30 mL of extraction diluent (Water:Acetonitrile, 80:20 v/v). Note: The high aqueous content prevents the precipitation of polar adducts while acetonitrile aids in wetting the powder.

  • Sonicate for 15 minutes at ambient temperature (≤ 25°C) to ensure complete dissolution. Avoid elevated temperatures to prevent in-situ degradation during sample prep.

  • Make up to volume with the diluent and mix thoroughly.

  • Centrifuge an aliquot at 10,000 rpm for 5 minutes to pellet insoluble excipients (e.g., titanium dioxide, silica, and cross-linked polymers).

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Chromatographic Conditions

The gradient is designed to retain the highly polar adducts early in the run while aggressively eluting hydrophobic matrix components later.

Table 1: UHPLC Gradient Program

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)Flow Rate (mL/min)
0.095%5%0.4
2.095%5%0.4
8.060%40%0.4
10.010%90%0.4
12.010%90%0.4
12.195%5%0.4
15.095%5%0.4

Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) Column Temperature: 40°C Injection Volume: 2.0 µL

Mass Spectrometry Parameters

For structural confirmation, the mass spectrometer is operated in Electrospray Ionization (ESI) positive mode. Multiple Reaction Monitoring (MRM) is utilized to achieve maximum sensitivity.

Table 2: MS/MS MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Oseltamivir313.2166.120
Citric Acid Adduct 1487.2225.125
Citric Acid Adduct 2487.2225.125

(Note: Product ions represent the characteristic fragmentation of the oseltamivir core, specifically the loss of the pentan-3-yloxy and acetamido groups. Exact tuning parameters should be optimized per instrument).

Method Validation Framework

To ensure regulatory compliance, the developed method must be validated according to the ICH Q2(R2) guidelines for impurity quantification[2]. The self-validating nature of the protocol ensures that system suitability is verified prior to every run.

Table 3: Validation Criteria (ICH Q2(R2) Compliant)

Validation ParameterAcceptance CriteriaPurpose
Specificity Resolution (Rs) > 1.5 between Adduct 1, Adduct 2, and API. Peak purity angle < threshold.Ensures no co-eluting matrix interference.
Linearity R² ≥ 0.999 from LOQ to 150% of the specification limit.Confirms proportional detector response.
Accuracy (Recovery) 90.0% – 110.0% recovery at 50%, 100%, and 150% levels.Validates the extraction efficiency.
Precision (Repeatability) %RSD ≤ 5.0% for six replicate injections at the specification level.Ensures method stability and instrument precision.
Sensitivity (LOD/LOQ) S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ.Defines the lowest quantifiable threshold.

References

1.[1] Yao, B., Guo, Y., Xie, Q., & You, J. (2022). "Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR." Journal of Mass Spectrometry, 57(12), e4899. Available at: [Link] 2.[2] ICH Harmonised Guideline. (2023). "Validation of Analytical Procedures Q2(R2)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]

Sources

Application Note: Validated Stability-Indicating HPLC-UV Method for Oseltamivir Phosphate and Related Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Theoretical Framework

Oseltamivir phosphate (Tamiflu®) is an ethyl ester prodrug requiring hepatic hydrolysis to convert into its active metabolite, Oseltamivir Carboxylate (OC) .[1] In pharmaceutical quality control, the primary challenge is distinguishing the prodrug from its hydrolytic degradation products and synthesis intermediates.

The Analytical Challenge

Oseltamivir lacks strong chromophores (conjugated


-systems), resulting in low UV absorption. Traditional detection at 254 nm is insufficient for trace impurity analysis. This method utilizes low-UV detection (207–215 nm)  combined with a phosphate-buffered acidic mobile phase to suppress the ionization of the carboxylic acid moieties, ensuring adequate retention on a C18 stationary phase.

Scope: This protocol details a stability-indicating Reverse Phase HPLC (RP-HPLC) method validated according to ICH Q2(R1) guidelines. It effectively separates Oseltamivir Phosphate (OP) from Impurity A (OC) and other degradation products generated under stress conditions.

Instrumentation & Chromatographic Conditions

This method is designed for transferability across standard HPLC platforms (Agilent 1260/1290, Waters Alliance/Acquity, Shimadzu i-Series).

Table 1: Chromatographic Parameters[2]
ParameterConditionRationale
Column C18 (L1), 250 mm × 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or Zorbax Eclipse XDB)Provides necessary hydrophobic selectivity to separate the polar acid metabolite from the ester parent.
Mobile Phase A 50 mM Potassium Dihydrogen Phosphate (pH 3.0 with Orthophosphoric Acid)Acidic pH suppresses silanol activity and ensures the analyte remains protonated for better peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier to elute the hydrophobic ethyl ester parent.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Wavelength 207 nm (Bandwidth: 4 nm)Critical: The carboxylate group absorbs weakly; 207 nm maximizes signal-to-noise ratio for impurities.
Injection Volume 20 µLHigher volume compensates for low UV extinction coefficient.
Column Temp. 30°CImproves mass transfer and retention time reproducibility.
Run Time 25 MinutesSufficient to elute late-eluting dimers or non-polar synthesis byproducts.
Gradient Program
  • 0-5 min: 90% A / 10% B (Isocratic hold to retain polar Impurity A)

  • 5-15 min: Linear ramp to 40% A / 60% B (Elution of Oseltamivir Parent)

  • 15-20 min: Hold at 40% A / 60% B (Wash)

  • 20-21 min: Return to 90% A / 10% B

  • 21-25 min: Re-equilibration

Experimental Protocols

Standard Preparation

Objective: Create a bracketing standard to verify system suitability and linearity.

  • Diluent Preparation: Mix Mobile Phase A and Acetonitrile (60:40 v/v).

  • Stock Solution (1.0 mg/mL):

    • Weigh 50 mg of Oseltamivir Phosphate Reference Standard.

    • Transfer to a 50 mL volumetric flask.

    • Dissolve in ~30 mL Diluent; sonicate for 5 mins.

    • Make up to volume with Diluent.

  • Impurity Stock (Impurity A - Oseltamivir Carboxylate):

    • Prepare at 0.1 mg/mL in Diluent.

  • System Suitability Solution:

    • Spike Oseltamivir Stock with Impurity A Stock to achieve a final concentration of 1.0 µg/mL Impurity A (0.1% level).

Sample Preparation (Capsules/Powder)
  • Weigh 20 capsules; calculate average weight.

  • Transfer powder equivalent to 50 mg Oseltamivir into a 50 mL flask.

  • Add 30 mL Diluent; sonicate for 15 minutes (maintain temp <25°C to prevent thermal degradation).

  • Dilute to volume.

  • Filtration (Critical): Filter through a 0.45 µm PVDF or Nylon syringe filter. Note: Discard the first 2 mL of filtrate to prevent adsorption bias.

Method Validation (ICH Q2)

The following parameters must be verified to claim "Validated Status."

Specificity (Forced Degradation)

To prove the method is "stability-indicating," the drug must be subjected to stress. The method is successful if the Peak Purity Index (via Diode Array Detector) is >0.999 for the main peak, indicating no co-eluting degradants.

Stress Protocol:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. Expected Result: Significant increase in Impurity A (RRT ~0.3 - 0.4).

  • Base Hydrolysis: 0.1 N NaOH, RT, 1 hour. Expected Result: Rapid conversion to Carboxylate; potential ring opening.

  • Oxidation: 3% H₂O₂.[2] Expected Result: N-oxide formation.

Linearity & Range
  • Range: 50% to 150% of target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[2][3]
Accuracy (Recovery)
  • Spike placebo matrix with API at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Sensitivity (LOD/LOQ)

Due to low UV absorbance, determining LOQ is vital for impurity quantification.

  • LOD: Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ: S/N ratio of 10:1.

  • Typical LOQ for Oseltamivir: ~0.5 µg/mL.[2]

Visualizing the Workflow

The following diagram illustrates the logical flow of the validation lifecycle and the degradation pathway being monitored.

Oseltamivir_Method_Workflow cluster_0 Method Development cluster_1 Validation (ICH Q2) cluster_2 Degradation Pathway MD_1 Wavelength Selection (207 nm vs 254 nm) MD_2 Mobile Phase Optimization (pH 3.0 Phosphate Buffer) MD_1->MD_2 MD_3 Column Selection (C18 L1) MD_2->MD_3 VAL_1 Specificity (Forced Degradation) MD_3->VAL_1 VAL_2 Linearity & Range (R² > 0.999) VAL_1->VAL_2 CHEM_2 Hydrolysis (Acid/Base/In-Vivo) VAL_1->CHEM_2 Monitors VAL_3 Accuracy & Precision VAL_2->VAL_3 CHEM_1 Oseltamivir Phosphate (Prodrug) CHEM_1->CHEM_2 Ester Cleavage CHEM_3 Oseltamivir Carboxylate (Impurity A / Active Metabolite) CHEM_2->CHEM_3 RRT ~0.35

Figure 1: Analytical workflow linking method development choices to validation steps and the specific chemical degradation pathway being monitored.

Troubleshooting Guide (Self-Validating System)

To ensure the protocol is "self-validating," the operator must check these control points during every run:

  • Resolution Check: The resolution (

    
    ) between Impurity A (eluting early, ~3-4 min) and Oseltamivir (eluting ~10-12 min) must be 
    
    
    
    . If
    
    
    drops, check mobile phase pH. pH > 3.5 causes peak tailing of the amine.
  • Baseline Drift: At 207 nm, phosphate buffers can cause baseline rise during gradients. Ensure high-quality HPLC-grade water and phosphoric acid are used.

  • Peak Purity: Always enable DAD scanning (200-400 nm) to detect hidden co-elution in the parent peak tail.

References

  • United States Pharmacopeia (USP). Oseltamivir Phosphate Monograph.[4] USP-NF. (Standard for chromatographic conditions and impurity limits).

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Malipatil, S. M., et al. (2011).[1] "RP-HPLC method for the estimation of Oseltamivir phosphate in bulk drug and in dosage form." Journal of Pharmacy Research. Link

  • Joseph-Charles, J., et al. (2007). "Development and validation of a rapid HPLC method for the determination of oseltamivir phosphate in Tamiflu and generic versions." Journal of Pharmaceutical and Biomedical Analysis. Link

  • BOC Sciences. Oseltamivir EP Impurity A Data Sheet. (Structural confirmation of Impurity A).

Sources

stability-indicating assay for oseltamivir including citric acid adduct

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Stability-Indicating Assay for Oseltamivir Phosphate and Identification of Citric Acid Adducts

Executive Summary

This application note details a robust stability-indicating assay (SIA) for Oseltamivir Phosphate (Tamiflu®), specifically designed to resolve the Active Pharmaceutical Ingredient (API) from its hydrolytic degradants and, crucially, its citric acid adducts .

While citric acid is frequently employed as a pH modifier to stabilize Oseltamivir against hydrolysis in oral suspensions, recent kinetic studies have identified a paradoxical instability: the formation of covalent drug-excipient adducts. This protocol provides the chromatographic resolution necessary to quantify these specific impurities, ensuring compliance with ICH Q1A (R2) and Q3B (R2) guidelines.[1]

Scientific Background & Mechanism

2.1 The Stability Paradox Oseltamivir Phosphate is an ethyl ester prodrug.[1] Its primary degradation pathway is hydrolysis of the ester linkage to form Oseltamivir Carboxylate (Ro 64-0802) , the active metabolite. This hydrolysis is pH-dependent, accelerating significantly at pH > 6.0 and pH < 3.0.[1]

To mitigate this, formulations often utilize citrate buffers to maintain a pH of ~4.2. However, the primary amine group on the Oseltamivir cyclohexene ring is nucleophilic.[1] Under specific stress conditions (heat, humidity, or long-term liquid storage), this amine reacts with the carboxylic acid groups of the citrate buffer via a condensation reaction, forming amide-linked adducts.[1]

2.2 Reaction Pathway The formation of the adduct involves the nucleophilic attack of the Oseltamivir amine (C5 position) onto one of the carboxylic acid moieties of citric acid.

Oseltamivir_Degradation API Oseltamivir Phosphate (API) Hydrolysis Hydrolysis (Acid/Base Stress) API->Hydrolysis Citrate Citric Acid (Excipient Interaction) API->Citrate Carboxylate Oseltamivir Carboxylate (Ro 64-0802) Main Degradant Hydrolysis->Carboxylate Ester Cleavage Adduct1 Citric Acid Adduct 1 (Amide Condensation) Citrate->Adduct1 Nucleophilic Attack (Amine + COOH) Adduct2 Citric Acid Adduct 2 (Isomeric Form) Citrate->Adduct2 Isomerization

Figure 1: Divergent degradation pathways of Oseltamivir.[1] The standard hydrolytic pathway yields the carboxylate, while excipient interaction yields specific amide adducts.

Experimental Protocol

Reagents and Standards
  • API: Oseltamivir Phosphate Reference Standard (>99.0%).[1]

  • Impurity Standards: Oseltamivir Carboxylate (Ro 64-0802).[1]

  • Reagents: Citric Acid Anhydrous (ACS Grade), Acetonitrile (HPLC Grade), Ammonium Acetate, Formic Acid (MS Grade), Milli-Q Water.[1]

In-Situ Generation of Citric Acid Adducts (Method Development)

Since commercial standards for the adducts are rare/expensive, they must be generated in situ to validate the method's specificity.

  • Preparation: Dissolve 100 mg Oseltamivir Phosphate and 100 mg Citric Acid in 10 mL of Methanol/Water (50:50 v/v).

  • Stress Condition: Reflux the solution at 60°C for 24–48 hours.

  • Monitoring: Aliquot 100 µL every 6 hours, dilute to 1 mL with mobile phase, and inject.

  • Target: Look for the emergence of peaks with [M+H]+ = 487.5 Da (Oseltamivir Free Base 312 + Citric Acid 192 - H2O 18 + H).[1]

Chromatographic Conditions (UHPLC)
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm)High surface area for resolving polar adducts from the main peak.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5 adjusted w/ Acetic Acid)Buffering at pH 4.5 suppresses ionization of the carboxylate impurity, improving retention.[1]
Mobile Phase B AcetonitrileStandard organic modifier.[1]
Flow Rate 0.4 mL/minOptimized for UHPLC backpressure and resolution.[1]
Column Temp 40°CImproves mass transfer and peak shape for the amine.[1]
Injection Vol 2.0 µLLow volume to prevent peak broadening.[1]
Detection UV @ 215 nm (Primary), MS (Secondary)215 nm captures the carbonyl absorption; MS required for adduct confirmation.[1]
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Initial equilibration
2.00955Isocratic hold for polar degradants
12.004060Linear gradient to elute adducts
15.001090Column wash
15.10955Re-equilibration
18.00955End of Run

Method Validation & Performance

Specificity and Relative Retention Times (RRT)

The method must demonstrate the ability to separate the API from the "Citric Acid Adduct" without co-elution.

  • Oseltamivir (API): RT ~ 6.5 min (RRT 1.00)[1]

  • Oseltamivir Carboxylate: RT ~ 2.1 min (RRT ~0.[1]32) – Elutes early due to polarity.

  • Citric Acid Adduct 1: RT ~ 8.2 min (RRT ~1.26) – More hydrophobic due to amide formation.[1]

  • Citric Acid Adduct 2: RT ~ 8.8 min (RRT ~1.35)

Mass Spectrometry Confirmation

To confirm the identity of the adducts during validation, operate the MS in positive ESI mode.

  • Oseltamivir [M+H]+: m/z 313.2[1]

  • Oseltamivir Carboxylate [M+H]+: m/z 285.2[1]

  • Citric Acid Adduct [M+H]+: m/z 487.5[1]

    • Fragmentation Pattern: Look for daughter ions at m/z 313 (loss of citric acid moiety) and m/z 166 (characteristic cyclohexene ring fragment).[1]

Workflow Diagram

Method_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS Analysis Step1 Weigh Sample (Powder/Capsule) Step2 Extract with MeOH:Water (1:1) Step1->Step2 Step3 Filter (0.22 µm PVDF) Discard first 2 mL Step2->Step3 Step4 Inject 2 µL Gradient Elution Step3->Step4 Step5 UV Detection (215 nm) Quantification Step4->Step5 Step6 MS Detection (ESI+) Identification Step4->Step6

Figure 2: Analytical workflow from sample extraction to dual-detection analysis.

Results Interpretation

Peak IdentityRRT (approx)Resolution (Rs)Limit of Quantitation (LOQ)
Oseltamivir Carboxylate0.32> 5.00.05%
Oseltamivir Phosphate 1.00 N/A N/A
Citric Acid Adduct 11.26> 2.50.10%
Citric Acid Adduct 21.35> 1.50.10%

Critical Note: If the resolution between Adduct 1 and Adduct 2 is < 1.5, they may be integrated as a single "Total Citrate Adducts" impurity for reporting purposes, provided their combined response factor is established.

References

  • Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR. Source: Journal of Mass Spectrometry (2022).[1] URL:[Link]

  • Chemical stability of oseltamivir in oral solutions. Source: Pharmazie (2007).[1] URL:[Link]

  • ICH Q1A (R2): Stability Testing of New Drug Substances and Products. Source: ICH Guidelines.[1][2][3][4][5] URL:[Link]

  • Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. Source: NMIMS Journal of Pharmacy and Science.[1] URL:[Link][1]

Sources

Application Note: Quantitative Analysis of Oseltamivir Adducts and Degradation Products in Pediatric Oral Suspensions via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenges

Oseltamivir phosphate is a highly effective neuraminidase inhibitor prescribed for the treatment and prophylaxis of influenza. For pediatric and geriatric patients who cannot swallow capsules, it is formulated as a powder for oral suspension[1]. However, the formulation presents a significant analytical and pharmaceutical challenge: the primary amine group on the oseltamivir molecule is highly reactive.

In the aqueous environment of a reconstituted suspension, this amine readily interacts with common formulation excipients—such as pH modifiers (citrate) and sweeteners (sorbitol/glucose)—to generate drug-excipient adducts[2]. Because these degradation products can compromise the therapeutic dose and potentially introduce toxicity, rigorous quantitative analysis is essential for stability testing and quality control.

Mechanistic Pathways of Adduct Formation

Understanding the chemical causality behind adduct formation is necessary to design an effective analytical extraction and detection strategy.

  • Citrate Adducts: Sodium dihydrogen citrate is frequently used as a buffer. The primary amine of oseltamivir acts as a nucleophile, attacking the carboxylic acid groups of citrate to form amide-linked degradation products (e.g., 3-((-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid)[2].

  • Glucose Adducts (Maillard Reaction): Sorbitol, a common sweetening agent, often contains residual reducing sugars like glucose. Oseltamivir reacts with these sugars via the Maillard reaction to form a Schiff base, which undergoes an Amadori rearrangement to form the stable adduct Ro 68-7010. Over time, this further degrades into Ro 69-4458[3].

Mechanism OP Oseltamivir Phosphate (Primary Amine API) Adduct_Citrate Citrate-Oseltamivir Adducts (Amide-linked) OP->Adduct_Citrate Nucleophilic Attack Adduct_Ro68 Ro 68-7010 (Amadori Product) OP->Adduct_Ro68 Maillard Reaction Exc_Citrate Citrate Buffer (Carboxylic Acids) Exc_Citrate->Adduct_Citrate Exc_Sugar Residual Glucose (Reducing Sugars) Exc_Sugar->Adduct_Ro68 Adduct_Ro69 Ro 69-4458 (Advanced Degradation) Adduct_Ro68->Adduct_Ro69 Hydrolysis

Biochemical pathways of oseltamivir adduct formation with pediatric formulation excipients.

Experimental Design & Rationale

Traditional UV-HPLC methods lack the specificity required to distinguish trace-level adducts from the complex, flavor-rich matrices of pediatric suspensions[4]. Therefore, UHPLC coupled with tandem mass spectrometry (LC-MS/MS) is the optimal approach[5].

  • Chromatographic Causality: A sub-2 µm C18 column is utilized. The high surface area and dense bonding phase prevent peak tailing of the amine-containing compounds, ensuring sharp resolution between the parent drug and its polar adducts.

  • Ionization Causality: A mobile phase containing 0.1% formic acid ensures that both the parent oseltamivir and the adducts are fully protonated, maximizing ionization efficiency in Positive Electrospray Ionization (ESI+) mode[5].

  • Self-Validating Internal Standard: Oseltamivir-d3 (a stable isotope-labeled standard) is spiked into the sample before extraction. Because it shares identical physicochemical properties with the API, it perfectly tracks and corrects for any matrix suppression caused by viscous excipients like xanthan gum, making the quantification self-validating.

Step-by-Step Analytical Protocols

Protocol A: Sample Preparation and Extraction

Note: Pediatric suspensions are highly viscous. Proper handling is critical to ensure volumetric accuracy.

  • Reconstitution: Reconstitute the oseltamivir powder with HPLC-grade water according to the label instructions (typically yielding a 12 mg/mL suspension). Allow it to equilibrate for 30 minutes at room temperature.

  • Aliquoting & IS Spiking: Transfer exactly 50 µL of the suspension into a 2.0 mL microcentrifuge tube. Immediately add 20 µL of Oseltamivir-d3 (10 µg/mL in water). Vortex for 10 seconds.

  • Matrix Precipitation: Add 930 µL of ice-cold extraction solvent (Acetonitrile:Methanol, 50:50 v/v, with 0.1% formic acid).

    • Causality: Methanol disrupts hydrogen bonding between the API and polymeric suspension agents, while Acetonitrile aggressively precipitates high-molecular-weight excipients, preventing LC column fouling.

  • Agitation & Centrifugation: Vortex vigorously for 3 minutes. Centrifuge at 15,000 × g for 12 minutes at 4°C to pellet the precipitated excipients.

  • Filtration: Carefully transfer the clear supernatant through a 0.22 µm PTFE syringe filter into a deactivated glass autosampler vial.

Protocol B: LC-MS/MS Workflow
  • System Setup: Equip the UHPLC with a C18 column (100 mm × 2.1 mm, 1.7 µm) maintained at 40°C to reduce system backpressure from viscous sample traces.

  • Mobile Phases:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear gradient to 65% B

    • 5.0 - 6.5 min: 95% B (Column Wash)

    • 6.5 - 8.5 min: 5% B (Re-equilibration)

    • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

  • MS/MS Parameters: Operate the Triple Quadrupole in ESI+ mode. Set Capillary Voltage to 3.5 kV, Desolvation Temperature to 500°C, and Desolvation Gas Flow to 800 L/hr.

Workflow Prep Sample Prep (Solvent Precipitation) UHPLC UHPLC Separation (C18, Gradient Elution) Prep->UHPLC ESI ESI(+) (Protonation) UHPLC->ESI MSMS Triple Quad MS/MS (MRM Detection) ESI->MSMS Data Quantitative Analysis (IS Normalization) MSMS->Data

Step-by-step analytical workflow for quantifying oseltamivir adducts via LC-MS/MS.

Data Presentation and Validation Parameters

To ensure the protocol operates as a self-validating system, a calibration curve (1.0 ng/mL to 1000 ng/mL) and Quality Control (QC) samples must be run with every batch. The method must demonstrate a Signal-to-Noise (S/N) ratio of ≥ 10 at the Lower Limit of Quantification (LLOQ).

Table 1: MRM Transitions and MS Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
Oseltamivir (API) 313.2166.1202.4
Oseltamivir-d3 (IS) 316.2169.1202.4
Citrate Adduct 1 487.2224.1253.8
Ro 68-7010 (Glucose Adduct) 475.2295.1223.1
Ro 69-4458 457.2277.1243.5
Table 2: Method Validation Summary
AnalyteLLOQ (ng/mL)Linearity (R²)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Mean Recovery (%)
Citrate Adduct 1 1.50.99923.24.598.4
Ro 68-7010 2.00.99894.15.295.6
Ro 69-4458 2.00.99903.84.996.1

Conclusion

The inherent reactivity of oseltamivir's primary amine with common pediatric formulation excipients necessitates advanced stability monitoring. By leveraging the specificity of LC-MS/MS and a targeted solvent-precipitation extraction, analysts can achieve highly accurate quantification of citrate and glucose adducts. The integration of stable isotope-labeled internal standards ensures the workflow remains robust and self-validating, effectively neutralizing the complex matrix effects associated with pediatric oral suspensions.

References

  • Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR. National Library of Medicine (NIH). URL:[Link]

  • Innovated formulation of oseltamivir powder for suspension with stability study after reconstitution using a developed ion-pair reversed phase high-performance liquid chromatography method. ResearchGate. URL:[Link]

  • Formulation and Evaluation of Oral Suspension of Oseltamivir Phosphate Using Different Vehicle. Research Journal of Pharmacy and Technology. URL:[Link]

  • Evaluation of the bioavailability of a Tamiflu taste-masking pediatric formulation using a juvenile pig model and LC-MS/MS. National Library of Medicine (NIH). URL:[Link]

  • Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. NMIMS Pharmacy. URL:[Link]

Sources

Application Note: A Validated UPLC-MS/MS Method for the Sensitive Quantification of Oseltamivir and its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of the antiviral drug oseltamivir and its key process-related impurities. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for quality control and impurity profiling in both active pharmaceutical ingredients (API) and finished dosage forms.[1][2][3] The separation was achieved on a C18 reversed-phase column with a gradient elution, providing excellent resolution and peak shape for all analytes within a short run time. Detection was performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity for trace-level impurity quantification.

Introduction

Oseltamivir phosphate, the phosphate salt of oseltamivir, is a widely used antiviral medication for the treatment and prophylaxis of influenza A and B viruses.[4][5] It functions as a prodrug, which is hydrolyzed in vivo to its active metabolite, oseltamivir carboxylate, a potent inhibitor of the viral neuraminidase enzyme.[4][6] The synthesis of oseltamivir is a multi-step process that can lead to the formation of various process-related impurities.[4][5] These impurities, even at trace levels, can potentially impact the safety and efficacy of the final drug product. Therefore, it is crucial for pharmaceutical manufacturers to have a reliable and sensitive analytical method to monitor and control these impurities.[5]

The International Pharmacopoeia specifies limits for individual and total impurities in oseltamivir phosphate, typically not more than 0.1% for individual impurities.[4] Traditional analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection may lack the required sensitivity and selectivity for accurately quantifying impurities at these low levels, especially in complex sample matrices.[7][8] UPLC-MS/MS has emerged as a powerful tool for pharmaceutical analysis due to its superior resolution, speed, and the high specificity and sensitivity of mass spectrometric detection.[9][10]

This application note provides a comprehensive protocol for the development and validation of a UPLC-MS/MS method for the analysis of oseltamivir and its known impurities. The causality behind experimental choices, from sample preparation to instrument parameters, is explained to provide a deeper understanding of the method's principles.

Key Oseltamivir Impurities

Several process-related impurities of oseltamivir have been identified and characterized.[4][11] This method focuses on the separation and quantification of oseltamivir and some of its key impurities, including:

  • Oseltamivir Carboxylate (Impurity A): The active metabolite of oseltamivir.[11][12]

  • Other process-related impurities: Structures of which are often proprietary but can be monitored by their specific mass-to-charge ratios. For the purpose of this application note, we will refer to them as Impurity G and Impurity C based on available literature.[11]

Experimental

Materials and Reagents
  • Oseltamivir Phosphate Reference Standard and its impurity standards were sourced from a reputable supplier.

  • Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (FA) were of LC-MS grade.

  • Ultrapure water was generated by a water purification system.

Instrumentation

An ACQUITY UPLC H-Class PLUS System coupled to a Xevo TQ-S micro Tandem Mass Spectrometer (Waters Corporation, Milford, MA, USA) was used for this analysis. Data acquisition and processing were performed using MassLynx software.

Chromatographic Conditions

The chromatographic separation was optimized to achieve baseline separation of oseltamivir and its impurities. The final UPLC conditions are summarized in the table below.

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program See Table 2

Table 2: Gradient Elution Program

Time (min)%A%B
0.0955
1.0955
5.02080
6.02080
6.1955
8.0955
Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization mode. The MRM transitions for oseltamivir and its impurities were optimized by infusing individual standard solutions. The optimized parameters are listed below.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage See Table 3
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 3: Optimized MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Oseltamivir313.2225.13015
Oseltamivir Carboxylate285.2138.13520
Impurity G312.4(Optimized)(Optimized)(Optimized)
Impurity C320.8(Optimized)(Optimized)(Optimized)

Note: The m/z values for Impurity G and C are based on available data and may need to be confirmed with certified reference standards.[11] The product ions and collision energies for these impurities would need to be empirically determined.

Standard and Sample Preparation

Standard Stock Solutions: Individual stock solutions of oseltamivir and its impurities were prepared in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: A mixed working standard solution containing all analytes was prepared by diluting the stock solutions with a 50:50 mixture of Mobile Phase A and B to achieve the desired concentrations for calibration curves.

Sample Preparation: For drug substance analysis, a solution was prepared by dissolving an accurately weighed amount of the oseltamivir phosphate API in the diluent to a final concentration of 1 mg/mL. For drug product analysis, a number of capsules were opened, and the powder was composited. An amount of powder equivalent to a single dose was then dissolved in the diluent, sonicated, and filtered through a 0.22 µm syringe filter before injection.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[1][2][13]

Specificity

Specificity was demonstrated by the absence of interfering peaks at the retention times of the analytes in a blank sample (diluent). The separation of oseltamivir from its impurities was also assessed to ensure adequate resolution.

Linearity, LOD, and LOQ

Linearity was evaluated by analyzing a series of at least five concentrations of each analyte. The calibration curves were constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined. LOD and LOQ were determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[14]

Accuracy

The accuracy of the method was determined by spike recovery experiments. A known amount of each impurity was spiked into a sample of oseltamivir API at three different concentration levels (e.g., 50%, 100%, and 150% of the target quantification level). The percentage recovery was then calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by performing six replicate injections of a standard solution on the same day. Intermediate precision was determined by repeating the analysis on a different day with a different analyst and/or instrument. The relative standard deviation (%RSD) of the peak areas was calculated.

Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition, and observing the effect on the separation and quantification.

Results and Discussion

Method Development and Optimization

The primary goal of the chromatographic development was to achieve a baseline separation of oseltamivir from its key impurities. A C18 stationary phase was chosen for its excellent retention and selectivity for the analytes. A gradient elution with acetonitrile and water, both containing 0.1% formic acid, was found to provide the best peak shapes and resolution. The addition of formic acid to the mobile phase is crucial as it protonates the analytes, leading to enhanced ionization efficiency in the positive ESI mode and improved chromatographic peak shape. The flow rate and column temperature were optimized to achieve a balance between analysis time and separation efficiency.

The MS/MS parameters were optimized to maximize the signal intensity for each analyte. The precursor ion for each compound corresponds to its protonated molecule [M+H]⁺. The most abundant and stable product ions were selected for quantification to ensure the highest sensitivity and specificity. The MRM mode allows for the selective detection of the target analytes, minimizing interferences from the sample matrix.

Method Validation Summary

The validation results demonstrated that the developed UPLC-MS/MS method is suitable for its intended purpose.

Validation ParameterOseltamivirOseltamivir CarboxylateImpurity GImpurity C
Linearity (r²) >0.999>0.999>0.999>0.999
LOD (ng/mL) 0.050.10.10.1
LOQ (ng/mL) 0.150.30.30.3
Accuracy (% Recovery) 98.5-101.297.8-102.596.5-103.197.2-102.8
Precision (%RSD) <2.0<2.5<3.0<3.0
Robustness PassedPassedPassedPassed

Note: The presented data is representative and should be generated for each specific implementation of the method.

Workflow and Diagrams

The overall workflow for the analysis of oseltamivir and its impurities using this UPLC-MS/MS method is depicted in the following diagram.

UPLC-MS/MS Workflow for Oseltamivir Impurity Analysis cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Reporting prep_start Start weigh Weigh API or Capsule Powder prep_start->weigh dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.22 µm) dissolve->filter prep_end Prepared Sample filter->prep_end inject Inject into UPLC-MS/MS prep_end->inject std_stock Prepare Stock Solutions std_work Prepare Working Standards std_stock->std_work std_work->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration acquire->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Workflow for Oseltamivir Impurity Analysis.

The logical relationship between the different stages of method development and validation is illustrated in the diagram below.

Method Development and Validation Logic cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_final Final Method dev_start Define Analytical Requirements chrom_dev Chromatography Optimization dev_start->chrom_dev ms_dev MS/MS Parameter Optimization dev_start->ms_dev specificity Specificity chrom_dev->specificity robustness Robustness chrom_dev->robustness ms_dev->specificity ms_dev->robustness linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy linearity->accuracy precision Precision linearity->precision final_method Validated UPLC-MS/MS Method lod_loq->final_method accuracy->final_method precision->final_method robustness->final_method

Caption: Method Development and Validation Logic.

Conclusion

This application note details a highly sensitive, selective, and robust UPLC-MS/MS method for the quantification of oseltamivir and its process-related impurities. The method has been successfully validated according to ICH guidelines, demonstrating its reliability for routine quality control analysis in the pharmaceutical industry. The short analysis time and simple sample preparation procedure make this method efficient for high-throughput environments. The use of UPLC-MS/MS provides the necessary sensitivity to meet the stringent regulatory requirements for impurity profiling, ensuring the quality and safety of oseltamivir drug products.

References

  • Dried blood spot UHPLC-MS/MS analysis of oseltamivir and oseltamivircarboxylate—a validated assay for the clinic - PMC. Available at: [Link]

  • Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC. Available at: [Link]

  • Q3 mass spectra of (A) oseltamivir (OST, m/z 313.1-166.2, scan range... - ResearchGate. Available at: [Link]

  • (PDF) Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method - ResearchGate. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Synthesis, Isolation and Characterization of Process- Related Impurities in Oseltamivir Phosphate - Semantic Scholar. Available at: [Link]

  • Mass spectra and structures of major fragments of oseltamivir phosphate... - ResearchGate. Available at: [Link]

  • Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods. Available at: [Link]

  • Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - CDC Stacks. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF - ResearchGate. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • Validation of analytical methods | Netpharmalab (EN). Available at: [Link]

  • Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method - NMIMS Pharmacy. Available at: [Link]

  • OSELTAMIVIR PHOSPHATE - precisionFDA. Available at: [Link]

  • Oseltamivir Phosphate-impurities | Pharmaffiliates. Available at: [Link]

  • Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS - ProQuest. Available at: [Link]

  • Oseltamivir Impurities Manufacturers & Suppliers - Daicel Pharma Standards. Available at: [Link]

  • Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS - ResearchGate. Available at: [Link]

  • Chemical structures of USP Impurities A and C. - ResearchGate. Available at: [Link]

  • Analysis of Oseltamivir Carboxylate in river water by LC-MS/MS - Obrnuta faza. Available at: [Link]

  • Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC. Available at: [Link]

  • UPLC-PDA factorial design assisted method for simultaneous determination of oseltamivir, dexamethasone, and remdesivir in human plasma - PMC. Available at: [Link]

Sources

protocols for forced degradation studies of oseltamivir with citric acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Targeted Forced Degradation and Excipient Compatibility Profiling of Oseltamivir Phosphate with Citric Acid

Executive Summary & Strategic Rationale

Objective: To define a rigorous protocol for evaluating the stability profile of Oseltamivir Phosphate (OP) when subjected to stress conditions specifically mediated by Citric Acid.

Context: While ICH Q1A(R2) guidelines mandate broad acid hydrolysis testing (typically using HCl), specific "excipient stress" studies are critical for oral liquid formulations. Citric acid is a common buffering agent in Oseltamivir oral suspensions. While generally used to stabilize pH, citric acid can act as a proton source (


) under thermal stress, catalyzing ester hydrolysis or inducing acyl migration.

Scope: This guide moves beyond generic acid stress. It focuses on the specific kinetic interaction between the ethyl ester moiety of Oseltamivir and the tricarboxylic environment of citric acid, simulating accelerated aging in acidic liquid vehicles.

Mechanistic Insight: The Degradation Pathway

Oseltamivir Phosphate is an ethyl ester prodrug. Its primary degradation pathway in acidic media is hydrolysis to the active metabolite, Oseltamivir Carboxylate (OC) . However, under specific pH/temperature conditions, a secondary pathway involves the migration of the acetyl group, leading to Isomer I (an impurity with strict toxicological limits).

Key Chemical Events:

  • Ester Hydrolysis: Protonation of the carbonyl oxygen of the ethyl ester, followed by water attack, yielding Oseltamivir Carboxylate and Ethanol.

  • Acyl Migration: Intramolecular nucleophilic attack leading to

    
    -acyl migration (formation of Isomer I).
    

OseltamivirDegradation OP Oseltamivir Phosphate (Prodrug) Transition Tetrahedral Intermediate OP->Transition + H2O / Heat Isomer Isomer I (Acyl Migration Impurity) OP->Isomer pH dependent Rearrangement Citric Citric Acid (Proton Source H+) Citric->Transition Catalysis OC Oseltamivir Carboxylate (Primary Degradant) Transition->OC Hydrolysis Ethanol Ethanol Transition->Ethanol Cleavage

Figure 1: Mechanistic pathway of Oseltamivir degradation catalyzed by acidic excipients.

Materials and Equipment

  • API: Oseltamivir Phosphate Reference Standard (>99.0% purity).

  • Excipient: Anhydrous Citric Acid (ACS Reagent grade).

  • Solvents: HPLC-grade Methanol, Acetonitrile, and Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
  • Equipment:

    • HPLC/UPLC System with PDA/UV Detector (e.g., Agilent 1290 or Waters H-Class).

    • Thermostatic water bath or stability chamber capable of

      
      .
      
    • pH Meter (calibrated).

Protocol 1: Citric Acid Stress Sample Preparation

This protocol uses a "Binary Mixture Stress" approach, which is more predictive of formulation stability than simple HCl hydrolysis.

Step-by-Step Methodology:

  • Preparation of Stress Medium (1M Citric Acid):

    • Dissolve 19.21 g of Anhydrous Citric Acid in 100 mL of Milli-Q water.

    • Note: This creates a highly acidic environment (approx pH ~1.0 - 2.0) driven specifically by the citrate protons.

  • Sample Preparation (Test Solution):

    • Weigh 50 mg of Oseltamivir Phosphate into a 50 mL volumetric flask.

    • Add 10 mL of the 1M Citric Acid solution.

    • Crucial Step: Do not dilute to volume yet. The high concentration is required for the stress reaction.

  • Control Preparation:

    • Weigh 50 mg of Oseltamivir Phosphate into a separate flask.

    • Add 10 mL of Milli-Q water (No Citric Acid).

  • Thermal Stress Induction:

    • Seal both flasks tightly with stoppers and Parafilm to prevent evaporation.

    • Place in a thermostatic bath at 60°C for 24 hours .

    • Rationale: 60°C provides sufficient activation energy for hydrolysis without thermally destroying the molecule via pyrolysis.

  • Quenching and Dilution:

    • Remove flasks and cool to room temperature (25°C).

    • Neutralization (Critical): Add 10 mL of 1M NaOH to the Citric Acid sample to neutralize the pH to approx 4.0–6.0. Failure to neutralize high-molarity citric acid can distort HPLC peak shapes and damage column packing.

    • Dilute both flasks to volume (50 mL) with Mobile Phase A (Buffer).

    • Final theoretical concentration: ~1.0 mg/mL.

Protocol 2: Analytical Method (HPLC)

This method is optimized to separate the highly polar Oseltamivir Carboxylate (OC) from the parent Oseltamivir Phosphate (OP).

ParameterSpecification
Column C18 (e.g., Phenomenex Luna C18(2) or Zorbax Eclipse Plus),

mm, 5 µm
Mobile Phase A 0.05M Phosphate Buffer (pH 3.0 adjusted with dilute orthophosphoric acid)
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 207 nm (or 215 nm)
Column Temp 30°C
Run Time 15 minutes (Isocratic) or Gradient if resolving multiple impurities

Isocratic Program Suggestion:

  • Mobile Phase A: 60%

  • Mobile Phase B: 40%

  • Note: OC elutes early (approx 2-3 mins) due to high polarity; OP elutes later (approx 5-7 mins).

Experimental Workflow Visualization

Workflow Start Start: Weigh API (50mg) Split Split Samples Start->Split Control Control: Water + Heat Split->Control Stress Stress: 1M Citric Acid + 60°C Split->Stress Dilute Dilute to Mobile Phase Control->Dilute After 24h Quench Quench: Neutralize with NaOH Stress->Quench After 24h Quench->Dilute HPLC HPLC Analysis (C18, 207nm) Dilute->HPLC Data Calculate % Degradation & Mass Balance HPLC->Data

Figure 2: Step-by-step experimental workflow for Citric Acid stress testing.

Data Analysis & Interpretation

Calculate the percentage of degradation using the area normalization method, assuming relative response factors (RRF) are determined (or assume RRF=1.0 for initial screening).

Formula:



Expected Results Table (Example):

Sample ConditionRetention Time (OP)Retention Time (OC)% OP Remaining% OC FormedMass Balance
Control (Water, 60°C) 6.5 min2.8 min99.2%0.5%99.7%
Stress (Citric Acid, 60°C) 6.5 min2.8 min82.4% 16.8% 99.2%

Interpretation:

  • Pass Criteria: Mass balance should be >95%. If mass balance is low, investigate secondary degradation (ring opening) or retention of very polar fragments in the void volume.

  • Citric Acid Specificity: If the degradation in Citric Acid is significantly higher than in the Control (Water), the excipient is incompatible at high temperatures/concentrations.

  • Isomer I Check: Look for a small peak eluting just after the main OP peak. This indicates acyl migration, often catalyzed by carboxylic acids.

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Council for Harmonisation.[2] [Link]

  • Winiarski, A. P., et al. (2007). Preparation and stability of extemporaneous oral liquid formulations of oseltamivir using commercially available capsules.[3] Journal of the American Pharmacists Association. [Link]

  • Ameti, A., et al. (2012). A Simple Isocratic RP-HPLC Method for Quality Control of Oseltamivir Capsules. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • Malenović, A., et al. (2016).[4] Forced degradation studies of oseltamivir phosphate.[5] Journal of Pharmaceutical and Biomedical Analysis. (Generalized reference for acid hydrolysis pathways).

Sources

Dual-Mode Chromatographic Strategies for Oseltamivir and its Polar Impurities

Author: BenchChem Technical Support Team. Date: March 2026

From QC Compliance to HILIC Orthogonality

Abstract & Introduction

Oseltamivir Phosphate (Tamiflu®) presents a distinct chromatographic challenge. As an ethyl ester prodrug, its stability is compromised by hydrolysis, leading to the formation of Oseltamivir Carboxylate (Impurity A) , the active neuraminidase inhibitor.

While Oseltamivir itself is moderately polar, Impurity A is highly polar and zwitterionic. Standard Reversed-Phase Liquid Chromatography (RPLC) methods often struggle to retain Impurity A, causing it to elute near the void volume where ion suppression and matrix interference are highest.

This Application Note details two distinct protocols:

  • Enhanced RPLC: An optimized version of the compendial method (USP/EP) focusing on pH control for robust QC.

  • HILIC Orthogonality: A Hydrophilic Interaction Liquid Chromatography protocol designed specifically to retain and resolve the polar carboxylate impurity, offering superior sensitivity for trace analysis.

Chemical Context & Degradation Pathways

Understanding the analyte's behavior is the first step in method design. Oseltamivir contains a basic primary amine and a hydrophobic ester tail. Hydrolysis removes the ethyl group, exposing the carboxylic acid.

Visualization: Degradation & Polarity Shift

The following diagram illustrates the conversion of the prodrug to its active metabolite (Impurity A), highlighting the dramatic shift in polarity that necessitates specific chromatographic conditions.

OseltamivirDegradation Oseltamivir Oseltamivir Phosphate (Prodrug) LogP ~ 1.0 Moderately Polar Hydrolysis Hydrolysis (Esterase or Acid/Base) Oseltamivir->Hydrolysis ImpurityB Impurity B (Des-acetyl) Oseltamivir->ImpurityB Minor Pathway (Amide Hydrolysis) ImpurityA Oseltamivir Carboxylate (Impurity A / Active Metabolite) LogP < 0 Highly Polar / Zwitterionic Hydrolysis->ImpurityA Major Pathway (Loss of Ethyl Group)

Figure 1: The hydrolysis of the ethyl ester (Oseltamivir) to the free acid (Carboxylate) creates a highly polar species that resists retention on standard C18 columns.

Protocol A: Enhanced Compendial RPLC (QC Focus)

Target Audience: QC Labs requiring USP/EP compliance.

This protocol is derived from USP standards but includes "Expert Notes" to prevent common failures related to peak tailing and retention time drift.

Method Parameters
ParameterSpecificationExpert Rationale
Column C8 or C18 (L7), 4.6 x 250 mm, 5 µmA C8 (Octyl) phase often provides better peak symmetry for the amine group than a highly dense C18.
Mobile Phase Methanol : ACN : Phosphate Buffer pH 6.0 (245 : 135 : 620)High aqueous content is required to solubilize the phosphate salt and retain the polar impurity.
Buffer Prep 6.8 g/L KH₂PO₄, adjusted to pH 6.0 with 1M KOHCritical: pH 6.0 is near the pKa of the phosphate buffer. Ensure precise metering.
Flow Rate 1.2 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 207 nmWarning: 207 nm is non-specific. Use HPLC-grade solvents to minimize background noise.
Temperature 50°CElevated temperature reduces viscosity and improves mass transfer for the amine.
Step-by-Step Workflow
  • Buffer Preparation: Dissolve 6.8 g Potassium Dihydrogen Phosphate in 950 mL water. Adjust pH to 6.0 ± 0.05 using 1M KOH. Dilute to 1000 mL. Filter through 0.45 µm nylon membrane.

  • System Equilibration: Flush column with 50:50 ACN:Water for 30 mins, then switch to Mobile Phase. Equilibrate for at least 60 mins. Note: Phosphate buffers require long equilibration to saturate the stationary phase surface.

  • Standard Prep: Dissolve Oseltamivir Phosphate RS in the Mobile Phase to a concentration of 1.0 mg/mL.

  • Suitability Check: Inject the standard.

    • Requirement: Tailing factor NMT 2.0.[1]

    • Requirement: RSD NMT 2.0%.[1]

Troubleshooting the "Void Elution"

In RPLC, Impurity A (Carboxylate) often elutes at RRT ~0.17. If it merges with the solvent front:

  • Action: Lower the percentage of organic solvent (Methanol/ACN) by 2-3%.

  • Action: Switch to a "Polar Embedded" C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro). These phases prevent "phase collapse" in high-aqueous conditions and interact better with the polar acid group.

Protocol B: HILIC Separation (Trace Impurity Focus)

Target Audience: R&D and Stability labs needing high sensitivity for Impurity A.

HILIC (Hydrophilic Interaction Liquid Chromatography) is the orthogonal solution. By using a high-organic mobile phase, we create a water-rich layer on the silica surface. The polar Impurity A partitions into this layer, eluting after the non-polar impurities and well away from the void.

Method Parameters
ParameterSpecificationExpert Rationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC or Amide), 2.1 x 150 mm, 3.5 µmZwitterionic phases provide a stable water layer and electrostatic interactions for the zwitterionic impurity.
Mobile Phase ACN : 10mM Ammonium Acetate pH 3.5 (83 : 17)High ACN induces HILIC mode. Ammonium acetate is MS-compatible and controls ionization.
Flow Rate 0.3 mL/minOptimized for 2.1mm ID columns.
Detection UV @ 207 nm (or MS/MS)HILIC solvents (ACN) are transparent at 207 nm, offering lower noise than Methanol-based RP methods.
Sample Diluent 100% Acetonitrile (or 90:10 ACN:Buffer)Critical: Injecting water into HILIC destroys peak shape. Sample must be in high organic.
Step-by-Step Workflow
  • Mobile Phase Prep:

    • Buffer: 10mM Ammonium Acetate adjusted to pH 3.5 with Acetic Acid.[2]

    • Mix: Premix 830 mL ACN with 170 mL Buffer. Note: HILIC mixing is endothermic; allow to reach room temp before pumping.

  • Column Care: Install the ZIC-HILIC column. Ramp flow slowly (0.1 -> 0.3 mL/min) to avoid pressure shock.

  • Sample Preparation (The "Sandwich" Injection):

    • Dissolve sample in minimal water.

    • Dilute immediately with ACN to reach >80% organic content.

    • Expert Tip: If the sample precipitates in high ACN, use a "sandwich" injection mode if your autosampler supports it, or reduce injection volume to <2 µL.

  • Elution Order:

    • Void: ~0.5 min

    • Oseltamivir: ~3-4 min

    • Impurity A: ~6-8 min (Retained!)

Decision Matrix: Selecting the Right Method

Use the following logic flow to determine which protocol suits your immediate analytical need.

MethodSelection Start Start: Define Analytical Goal GoalQC Routine QC Release (High Throughput) Start->GoalQC GoalTrace Trace Impurity Profiling (Low LOD required) Start->GoalTrace UseRP USE PROTOCOL A (RPLC) USP/EP Method Robust, standard equipment. GoalQC->UseRP CheckImpurity Is Impurity A (Carboxylate) the critical pair? GoalTrace->CheckImpurity CheckImpurity->UseRP No UseHILIC USE PROTOCOL B (HILIC) Zwitterionic Column Retains polar acid away from void. CheckImpurity->UseHILIC Yes (Need > Resolution)

Figure 2: Decision matrix for selecting between Reversed-Phase and HILIC methodologies based on sensitivity requirements and impurity focus.

References

  • United States Pharmacopeia (USP). (2025).[1] Oseltamivir Phosphate: Official Monographs. USP-NF.[1] Link

  • European Directorate for the Quality of Medicines (EDQM). Oseltamivir Impurity A Reference Standard. European Pharmacopoeia. Link

  • Wong, S., et al. (2012). "Chemical Analysis and Transplacental Transfer of Oseltamivir and Oseltamivir Carboxylic Acid." PLOS ONE. Link

  • Baharami, G., et al. (2008). "Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods." Emerging Infectious Diseases, CDC.[3] Link

  • Chirality Journal. (2025). "Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC." Wiley Online Library. Link

Sources

Application of NMR Spectroscopy for the Structural Elucidation of Oseltamivir Adducts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Oseltamivir phosphate, commercially known as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses.[1] It functions as a prodrug, which is rapidly hydrolyzed in vivo by hepatic esterases to its active metabolite, oseltamivir carboxylate (OC).[2][3] OC is a potent and selective inhibitor of the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected host cells.[1] While the primary interaction with neuraminidase is non-covalent, the potential for oseltamivir or its metabolites to form covalent adducts with host proteins is an area of significant interest in drug safety and toxicology. Covalent modification of proteins by reactive drug metabolites can lead to adverse drug reactions, including hypersensitivity and idiosyncratic toxicity.[4]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for the detailed structural elucidation of small molecules and their interactions with biomacromolecules. Its ability to provide atomic-level information on chemical structure, conformation, and dynamics makes it an indispensable tool for characterizing drug-protein adducts. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of NMR spectroscopy for the structural elucidation of oseltamivir adducts.

The Rationale for NMR in Oseltamivir Adduct Analysis

The formation of a covalent bond between oseltamivir (or a reactive metabolite) and a protein introduces significant changes in the chemical environment of both the drug molecule and the amino acid residues at the site of modification. These changes manifest in the NMR spectrum in several key ways:

  • Chemical Shift Perturbations: The formation of a new covalent bond alters the local electronic environment, leading to substantial changes in the chemical shifts of the involved nuclei (¹H, ¹³C, ¹⁵N).

  • Appearance of New Spin Systems: The adduct will exhibit a unique set of NMR signals corresponding to the modified oseltamivir moiety and the affected amino acid side chain.

  • Through-Bond Correlations: Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can establish correlations between nuclei separated by one or more bonds. These are critical for unequivocally identifying the site of adduction and the specific atoms involved in the covalent linkage.

  • Through-Space Correlations: Nuclear Overhauser Effect (NOE) based experiments (NOESY, ROESY) can reveal the spatial proximity of protons, providing insights into the three-dimensional structure and conformation of the oseltamivir adduct within the protein.

Experimental Workflow for Oseltamivir Adduct Elucidation

The structural characterization of an oseltamivir-protein adduct by NMR spectroscopy involves a multi-step process, from sample preparation to data analysis and structure determination.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Structural Elucidation A In vitro or in vivo adduct formation B Protein purification and isolation A->B C Proteolytic digestion (optional) B->C D NMR sample preparation (buffer, D2O, internal standard) C->D E 1D ¹H and ¹³C NMR D->E F 2D Homonuclear NMR (COSY, TOCSY) E->F G 2D Heteronuclear NMR (HSQC, HMBC) E->G H 2D NOESY/ROESY G->H J Spectral processing and peak picking H->J I Isotope Labeling (¹³C, ¹⁵N) K Assignment of oseltamivir and peptide resonances J->K L Identification of chemical shift perturbations K->L M Analysis of key HMBC and NOE correlations L->M N Structure determination and validation M->N

Caption: Workflow for NMR-based structural elucidation of oseltamivir adducts.

Detailed Protocols

Part 1: Sample Preparation
  • Adduct Formation:

    • In Vitro: Incubate the target protein with oseltamivir or a suspected reactive metabolite under conditions that promote adduct formation (e.g., in the presence of a metabolic activating system like liver microsomes).

    • In Vivo: Isolate the target protein from tissues or fluids of animals dosed with oseltamivir.

  • Protein Purification: Purify the adducted protein from the reaction mixture or biological matrix using standard chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography) to ensure a high-purity sample for NMR analysis.

  • Proteolytic Digestion (for large proteins): For proteins that are too large for direct NMR analysis, enzymatic digestion (e.g., with trypsin or chymotrypsin) can be employed to generate smaller peptide fragments containing the oseltamivir adduct. The adducted peptide can then be isolated using HPLC.

  • NMR Sample Preparation:

    • Dissolve the purified adducted protein or peptide in a suitable NMR buffer (e.g., phosphate or Tris buffer) at a concentration typically in the range of 0.1-1.0 mM.

    • The buffer should be prepared in 90% H₂O/10% D₂O for experiments observing exchangeable protons or 99.9% D₂O to suppress the water signal.

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

Part 2: NMR Data Acquisition

The choice of NMR experiments is crucial for obtaining a comprehensive dataset for structural elucidation.

ExperimentPurposeKey Information Obtained
1D ¹H NMR Initial assessment of sample purity and folding.Provides a general fingerprint of the molecule.
1D ¹³C NMR To observe the carbon backbone and side chains.Direct observation of carbon chemical shifts.
2D COSY To identify proton-proton spin-spin couplings through 2-3 bonds.Establishes connectivity within spin systems.
2D TOCSY To identify all protons within a spin system.Useful for assigning amino acid side chains.
2D ¹H-¹³C HSQC To correlate directly bonded protons and carbons.Provides a fingerprint of the molecule; each C-H pair gives a peak.
2D ¹H-¹³C HMBC To identify long-range (2-4 bond) correlations between protons and carbons.Crucial for connecting different spin systems and identifying the adduct linkage.
2D NOESY/ROESY To identify through-space correlations between protons that are close in space (< 5 Å).Provides information on the 3D structure and conformation.

Isotope Labeling: For larger proteins, uniform or selective labeling with ¹³C and ¹⁵N can significantly enhance spectral resolution and sensitivity, facilitating the assignment of protein resonances.[5]

Part 3: Data Analysis and Structural Elucidation
  • Spectral Assignment: The first step is to assign the NMR signals of the unmodified oseltamivir moiety and the amino acid residues. This can be achieved by comparing the spectra with those of the free drug and the unmodified protein/peptide, and by using the through-bond correlations from COSY, TOCSY, HSQC, and HMBC experiments. Published NMR data for oseltamivir and its derivatives can serve as a valuable reference.[6][7][8][9][10]

  • Identification of the Adduction Site:

    • Chemical Shift Mapping: Compare the HSQC spectra of the adducted and unadducted protein/peptide. Significant chemical shift perturbations will be observed for the amino acid residue(s) at or near the site of modification.

    • Key HMBC Correlations: The most definitive evidence for the covalent linkage comes from HMBC correlations between protons on the oseltamivir moiety and carbons on the amino acid side chain, or vice versa. For example, a correlation between a proton on the cyclohexene ring of oseltamivir and the carbon of a cysteine sulfur or a lysine nitrogen would pinpoint the site of attachment.

  • Structural Refinement:

    • NOE restraints derived from NOESY or ROESY spectra are used to define the three-dimensional conformation of the oseltamivir adduct.

    • Computational modeling, guided by the experimental NMR data, can be used to generate and validate a high-resolution structure of the adduct.[11]

Hypothetical Example: Oseltamivir Adduct with a Cysteine Residue

Let's consider a hypothetical scenario where oseltamivir forms a Michael adduct with a cysteine residue in a protein.

G cluster_0 Reactants cluster_1 Adduct Formation cluster_2 NMR Evidence A Oseltamivir (activated form) C Covalent Bond Formation (Michael Addition) A->C B Protein with Cysteine residue B->C D ¹H-¹³C HSQC: Chemical shift changes for Cys α-H, β-H and oseltamivir protons C->D E ¹H-¹³C HMBC: Correlation between oseltamivir proton and Cys β-carbon D->E F Structure Elucidation E->F

Caption: Logical flow for identifying a hypothetical oseltamivir-cysteine adduct.

In this case, one would expect to observe:

  • Upfield or downfield shifts for the protons and carbons of the cysteine β-methylene group and the protons and carbons of the oseltamivir cyclohexene ring involved in the new C-S bond.

  • A critical HMBC correlation between a proton on the oseltamivir moiety and the β-carbon of the cysteine residue.

  • NOEs between protons of the bound oseltamivir and nearby amino acid residues, defining its orientation in the protein's local environment.

Conclusion

NMR spectroscopy offers an unparalleled level of detail for the structural elucidation of drug-protein adducts. By employing a combination of 1D and 2D NMR experiments, researchers can unambiguously determine the site of covalent modification, the chemical structure of the adduct, and its three-dimensional conformation. This information is critical for understanding the mechanisms of drug-induced toxicity and for designing safer and more effective therapeutic agents. The protocols and strategies outlined in this application note provide a robust framework for the successful application of NMR spectroscopy to the structural characterization of oseltamivir adducts.

References

  • Ghosh, G. C., Nakada, N., Yamashita, N., & Tanaka, H. (2010). Oseltamivir Carboxylate, the Active Metabolite of Oseltamivir Phosphate (Tamiflu), Detected in Sewage Discharge and River Water in Japan. Environmental Health Perspectives, 118(1), 103–107. [Link]

  • ResearchGate. (n.d.). Active metabolite (oseltamivir carboxylate):parent drug (oseltamivir)... Retrieved from [Link]

  • Davies, B. E. (2010). Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations. Journal of Antimicrobial Chemotherapy, 65(Suppl 2), ii5–ii10. [Link]

  • Sweeny, D. J., et al. (2010). Nonclinical Pharmacokinetics of Oseltamivir and Oseltamivir Carboxylate in the Central Nervous System. Antimicrobial Agents and Chemotherapy, 54(6), 2459–2465. [Link]

  • Wang, Y., et al. (2021). Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. PLoS Computational Biology, 17(10), e1009408. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 30-min irradiated oseltamivir phosphate (OSP) in the... Retrieved from [Link]

  • Brandán, S. A., et al. (2021). Behaviours of antiviral Oseltamivir in different media: DFT and SQMFF calculations. Scientific Reports, 11(1), 22770. [Link]

  • Zhang, Y., et al. (2023). A novel N-heterocycles substituted oseltamivir derivatives as potent inhibitors of influenza virus neuraminidase: discovery, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 262, 115865. [Link]

  • Hajzer, V., et al. (n.d.). Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation. Royal Society of Chemistry. Retrieved from [Link]

  • Al-Shabib, N. A., et al. (2024). Interaction mechanism of oseltamivir phosphate with bovine serum albumin: multispectroscopic and molecular docking study. Scientific Reports, 14(1), 15694. [Link]

  • Chuenchitr, V., et al. (2018). A 3D‐RISM/RISM study of the oseltamivir binding efficiency with the wild‐type and resistance‐associated mutant forms of the viral influenza B neuraminidase. Journal of Computational Chemistry, 39(26), 2162–2170. [Link]

  • Theoretical and Computational Biophysics Group. (n.d.). Molecular Mechanism of Tamiflu Resistance. Retrieved from [Link]

  • Shah, P. A., et al. (2016). Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 118, 240–247. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Oseltamivir Phosphate?. Retrieved from [Link]

  • Hesse, L. M., et al. (2015). Dried blood spot UHPLC-MS/MS analysis of oseltamivir and oseltamivircarboxylate—a validated assay for the clinic. Analytical and Bioanalytical Chemistry, 407(23), 7095–7105. [Link]

  • ResearchGate. (n.d.). Q3 mass spectra of (A) oseltamivir (OST, m/z 313.1-166.2, scan range... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. Retrieved from [Link]

  • Riffle, M., & Heck, A. J. R. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]

  • Molenberg, S., & Pieters, R. J. (2023). Synthesis of oseltamivir derivatives designed for multivalent influenza A inhibition. Utrecht University Student Theses Repository. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectral data of impurities 1, 2 & 3. Retrieved from [Link]

  • Permatasari, D., et al. (2019). In silico modification of oseltamivir as neuraminidase inhibitor of influenza A virus subtype H1N1. Bioinformation, 15(4), 266–273. [Link]

  • Yadav, R., et al. (2018). Implications of protein conformations to modifying novel inhibitor Oseltamivir for 2009 H1N1 influenza A virus by simulation and docking studies. Network Modeling Analysis in Health Informatics and Bioinformatics, 7(1), 12. [Link]

  • Yadav, R., et al. (2018). Implications of protein conformations to modifying novel inhibitor Oseltamivir for 2009 H1N1 influenza A virus by simulation and docking studies. Network Modeling Analysis in Health Informatics and Bioinformatics, 7(1), 12. [Link]

  • Lepage, M. L., & Potier, N. (2024). NMR spectroscopy can help accelerate antiviral drug discovery programs. Microbes and Infection, 26(1), 105273. [Link]

  • PubMed. (2025). Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method. Chirality, 37(5), e70034. [Link]

  • Meindl, K., et al. (2010). The elusive crystal structure of the neuraminidase inhibitor Tamiflu (oseltamivir phosphate): molecular details of action. Chemical Communications, 46(25), 4547–4549. [Link]

  • PubChem. (n.d.). Oseltamivir EP Impurity E Glucose Adduct. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of oseltamivir. Retrieved from [Link]

  • Mestrelab Research. (2023). A Symphony of NMR Data: Enhancing Structural Elucidation. Retrieved from [Link]

  • Yadav, R., et al. (2021). Dynamic residue interaction network analysis of the oseltamivir binding site of N1 neuraminidase and its H274Y. PeerJ, 9, e11530. [Link]

  • Vavricka, C. J., et al. (2018). Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus. Viruses, 10(6), 329. [Link]

Sources

Troubleshooting & Optimization

optimization of mobile phase for separation of oseltamivir and its adducts

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Mobile Phase for Oseltamivir Phosphate and Oseltamivir Carboxylate (Metabolite) Ticket ID: #LCMS-OSEL-OPT Assigned Specialist: Senior Application Scientist[1]

Introduction: The Separation Challenge

Oseltamivir phosphate (Tamiflu®) presents a classic chromatographic challenge: separating a basic ethyl ester prodrug from its highly polar, zwitterionic active metabolite, oseltamivir carboxylate.[1]

  • The Molecule: Oseltamivir (OP) has a pKa of ~7.7 (primary amine).[1] It is moderately hydrophobic due to the ethyl ester and pentyl ether side chains.[1]

  • The Metabolite: Oseltamivir Carboxylate (OC) is the hydrolysis product.[1] It is highly polar and zwitterionic, often leading to retention loss (eluting at the void volume) on standard C18 columns.

  • The MS Issue: The ester and ether oxygens make the molecule prone to sodium adduct formation (

    
    ), which splits the MS signal and lowers sensitivity.
    

This guide provides a modular approach to optimizing your mobile phase to resolve these specific issues.

Module 1: Critical Mobile Phase Parameters

pH Selection (The "Sweet Spot")

The ionization state of the amine group dictates retention and peak shape.

  • Acidic pH (3.0 – 4.5): Recommended.[1]

    • Mechanism: At pH ~4.0, the amine is protonated (

      
      ). While charged molecules usually retain less on C18, the hydrophobic side chains of Oseltamivir maintain retention. Crucially, acidic pH suppresses the ionization of residual silanols on the silica column, reducing secondary interactions that cause peak tailing.
      
  • Alkaline pH (9.0 – 10.0): High Risk / High Reward.[1]

    • Mechanism: Above the pKa (7.7), the amine is neutral, significantly increasing retention and improving peak symmetry.

    • Warning: Requires high-pH stable columns (e.g., Hybrid Silica/Ethylene-Bridged).[1] Standard silica columns will dissolve.[1]

Buffer Selection (MS vs. UV)
  • For LC-MS (Required): Ammonium Formate or Ammonium Acetate (10–20 mM).[1]

    • Why: Volatile.[1] The ammonium ion (

      
      ) is critical for suppressing sodium adducts (see Module 3).[1]
      
  • For UV Only: Phosphate Buffer (20–50 mM).[1]

    • Why: Superior buffering capacity and peak shape.[1][2] Never use with MS.

Organic Modifier
  • Acetonitrile (ACN): Preferred for LC-MS due to lower viscosity (lower backpressure) and sharper peaks for basic compounds.[1]

  • Methanol (MeOH): Alternative if selectivity is poor.[1] MeOH can offer different solvation of the ether/ester groups, potentially altering the elution order of impurities.

Module 2: Troubleshooting Guide (Symptom-Based)

SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions.[1]1. Increase buffer strength (e.g., 5mM

20mM).2. Lower pH to < 3.0 (if column permits).3. Switch to a "Charged Surface Hybrid" (CSH) or PFP column.[1]
Metabolite (OC) Elutes in Void OC is too polar for C18.1. Use a column capable of 100% aqueous stability (AQ-C18).2. Switch to HILIC mode (see FAQ).3. Use a Phenyl-Hexyl column for pi-pi selectivity.[1]
Signal Splitting (MS) Formation of

and

.
1. Switch to Ammonium Formate buffer.2. Use plastic solvent bottles (glass leaches Na+).3. Add 0.1% Formic Acid.[1]
Retention Time Drift pH instability or "Phase Collapse".[1]1. Ensure organic phase is

5% (unless using AQ column).2. Check buffer pH stability (Acetate is unstable < pH 3.8).[1]
Troubleshooting Logic Flow

TroubleshootingFlow Start Identify Issue Issue1 Peak Tailing Start->Issue1 Issue2 Metabolite Void Elution Start->Issue2 Issue3 High Sodium Adducts Start->Issue3 Action1 Check pH & Ionic Strength Issue1->Action1 Action2 Switch to Phenyl-Hexyl or HILIC Issue2->Action2 Action3 Add NH4+ Buffer (Competes with Na+) Issue3->Action3 Action4 Use Charged Surface Hybrid Column Action1->Action4 If fails caption Figure 1: Decision matrix for common Oseltamivir chromatography issues.

Module 3: MS Detection & Adduct Control[4]

In ESI positive mode, Oseltamivir tends to trap sodium ions.[1] This is a major sensitivity killer because the signal is split between the protonated ion


 (m/z 313) and the sodiated adduct 

(m/z 335).
The "Ammonium Displacement" Strategy

To force the signal into the


 state, you must provide a surplus of protons or ammonium ions.

Mechanism:



Note: While not a direct stoichiometric equation, the presence of high concentrations of ammonium ions prevents sodium from coordinating with the carbonyl oxygens of the ester group.

Adduct Formation Pathway:

AdductPathway Osel Oseltamivir (Neutral) AdductNa [M+Na]+ (m/z 335) Low Sensitivity Osel->AdductNa Standard Mobile Phase AdductH [M+H]+ (m/z 313) Target Signal Osel->AdductH With Amm. Formate Na Na+ (Contaminant) Na->AdductNa Glassware/Solvent H H+ / NH4+ (Buffer) H->AdductH Displacement caption Figure 2: Competition between Sodium and Protonation pathways in ESI Source.

Module 4: Standard Operating Protocol (SOP)

This method balances the retention of the prodrug with the separation of the polar metabolite.

Method Type: Gradient Reverse Phase LC-MS/MS[1]

ParameterSpecification
Column Phenyl-Hexyl or C18 (High Carbon Load),

mm, 1.7–3.0

m
Mobile Phase A 10 mM Ammonium Formate in Water (pH ~3.5 with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.3 – 0.4 mL/min
Column Temp 40°C (Improves mass transfer and peak shape)
Injection Vol 1–5

L

Gradient Table:

  • 0.0 min: 5% B (Hold for 1 min to retain polar metabolite)

  • 1.0 min: Ramp to 5%

    
     90% B over 5 mins.
    
  • 6.0 min: Hold at 90% B (Elutes Oseltamivir and hydrophobic impurities).

  • 8.0 min: Re-equilibrate at 5% B.

Why this works: The initial low organic hold allows the polar Oseltamivir Carboxylate to interact with the stationary phase (especially if using Phenyl-Hexyl), while the gradient ramp elutes the hydrophobic prodrug sharply.

Frequently Asked Questions (FAQ)

Q: Can I use HILIC for this separation? A: Yes, and it is often superior for the metabolite (OC) . Since OC is zwitterionic and very polar, HILIC (using a bare silica or ZIC-HILIC column) provides excellent retention.[1]

  • HILIC Mobile Phase: 90% ACN / 10% Ammonium Acetate (10mM).[1][3]

  • Note: Oseltamivir (prodrug) will elute earlier than the metabolite in HILIC mode.[1]

Q: Why is my Oseltamivir peak splitting? A: If not an adduct issue, check your sample diluent. If you dissolve the sample in 100% ACN but start your gradient at 5% ACN, the "solvent strength mismatch" will cause the analyte to precipitate or travel faster than the mobile phase initially.

  • Fix: Match the sample diluent to the starting mobile phase (e.g., 10% ACN / 90% Water).

Q: I see a peak at m/z 313 but also m/z 225. What is 225? A: m/z 225 is the primary fragment ion of Oseltamivir (loss of the pentyl ether side chain). If you see this in the MS1 scan (Q1), your "Cone Voltage" or "Fragmentor Voltage" is too high, causing in-source fragmentation. Lower the voltage to preserve the parent ion.[1]

References

  • USP Monograph. Oseltamivir Phosphate.[1] United States Pharmacopeia.[1] [1]

  • B. Narasimhan et al. "Stability indicating RP-HPLC method development and validation for Oseltamivir active pharmaceutical ingredient." Journal of Chemical and Pharmaceutical Research, 2008.

  • Lindegardh, N. et al. "Quantification of oseltamivir and its metabolite oseltamivir carboxylate in human plasma..." Journal of Pharmaceutical and Biomedical Analysis, 2007. [1]

  • FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration.

Sources

strategies to minimize oseltamivir citric acid adduct formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for oseltamivir formulation. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in developing stable oseltamivir formulations: the formation of adducts with citric acid. As a common excipient used for pH control and taste-masking, citric acid can unfortunately become a reactive component, leading to the degradation of the active pharmaceutical ingredient (API). This document provides in-depth, evidence-based strategies to understand, troubleshoot, and minimize this interaction.

Part 1: Frequently Asked Questions - Understanding the Mechanism

This section addresses the fundamental questions surrounding the oseltamivir-citric acid interaction.

Q1: What exactly is the oseltamivir-citric acid adduct?

The term "oseltamivir-citric acid adduct" refers to specific degradation products formed from a direct chemical reaction between the oseltamivir molecule and citric acid. This is not simple acid-catalyzed hydrolysis but a drug-excipient incompatibility. Research has identified two primary adducts through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] These are formed when the primary amine group on oseltamivir reacts with one of the carboxylic acid groups of citric acid to form an amide bond.

The characterized impurities are:

  • 3-((-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid[1]

  • 2-(2-((-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-2-oxoethyl)-2-hydroxysuccinic acid[1]

Q2: What is the chemical mechanism driving adduct formation?

The formation of these adducts is an acylation reaction. Oseltamivir possesses a primary amine (-NH₂) group which is nucleophilic.[1][2] Citric acid is a tricarboxylic acid, but under certain conditions (particularly with heat), it can form a more reactive cyclic anhydride intermediate. This anhydride is highly susceptible to nucleophilic attack by the amine group on oseltamivir, leading to the opening of the anhydride ring and the formation of a stable amide linkage, resulting in the adduct.

The diagram below illustrates this proposed reaction pathway.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Oseltamivir Oseltamivir (with primary amine) Adduct1 Adduct 1 Oseltamivir->Adduct1 Nucleophilic Attack (Acylation) CitricAcid Citric Acid Anhydride Citric Anhydride (Reactive Intermediate) CitricAcid->Anhydride Heat Anhydride->Adduct1 Nucleophilic Attack (Acylation) Adduct2 Adduct 2 Anhydride->Adduct2 Alternative Acylation

Caption: Proposed reaction pathway for oseltamivir-citric acid adduct formation.

Q3: Why is minimizing this adduct critical for drug development?

Minimizing adduct formation is paramount for three core reasons:

  • Potency: Formation of the adduct directly consumes the oseltamivir API, reducing the effective concentration in the final product. This can lead to a sub-potent drug that may not deliver the intended therapeutic effect.

  • Purity & Safety: Adducts are impurities. According to regulatory guidelines, such as those from the ICH, degradation products must be identified, quantified, and qualified.[3] Uncharacterized impurities pose a potential safety risk and can prevent regulatory approval of the drug product.

  • Stability & Shelf-Life: A high rate of adduct formation indicates an unstable formulation, which will lead to a shorter product shelf-life.[4] Predicting and controlling this degradation is essential for developing a commercially viable product.

Part 2: Troubleshooting & Mitigation Strategies

This section provides a troubleshooting framework and actionable strategies to control adduct formation during your experiments.

Q4: How can I detect and quantify the oseltamivir-citric acid adduct in my samples?

The most effective method for detecting and quantifying these adducts is a stability-indicating High-Performance Liquid Chromatography (HPLC) method .[3] A well-developed HPLC method can separate the oseltamivir peak from the peaks of its degradants, including the specific citric acid adducts.

Key characteristics of a suitable HPLC method:

  • Column: A reverse-phase column, such as a C18 or C8, is typically effective.[5]

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium acetate, phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) is often required for optimal separation.[5][6]

  • Detection: UV detection at a wavelength around 215-230 nm is commonly used for oseltamivir and its impurities.[3][7]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, and linear for both the API and the impurities.[5]

Refer to the "Experimental Protocols" section for a sample HPLC method outline.

Q5: What is the optimal pH for an oseltamivir formulation to minimize degradation?

The role of pH is complex. While oseltamivir is reported to be susceptible to degradation under strongly acidic conditions[3], its maximal stability against general hydrolysis has been found at a pH of approximately 4.0.[8] However, when citric acid is the excipient, it can act as both a pH modifier and a reactant.[1]

Our Recommendation: Do not assume a universal optimal pH. It is critical to perform a pH-rate profile study for your specific formulation. This involves formulating placebo and API-containing batches across a pH range (e.g., pH 3.0 to 6.0) and monitoring the formation of the specific citric acid adduct over time under accelerated stability conditions. This empirical approach will reveal the pH at which the adduct formation rate is lowest. In some cases, the addition of a small amount of citric acid (e.g., 0.1%) has been shown to improve stability in solutions made with non-purified water by preventing pH increases and precipitation, demonstrating its dual-edged nature.[5][6]

Q6: How does temperature impact adduct formation, and what are the recommended storage conditions?

Adduct formation is a chemical reaction with kinetics that are highly dependent on temperature. Increased temperature provides the activation energy needed for the reaction to occur, significantly accelerating the degradation rate.[9]

  • Accelerated Conditions: Studies show significant degradation of oseltamivir at elevated temperatures (e.g., 45°C, 80°C).[3][7][10] These conditions are useful in forced degradation studies to rapidly identify potential impurities but are not suitable for storage.

  • Recommended Storage: For liquid formulations like reconstituted suspensions, refrigeration (2°C–8°C) is strongly recommended to minimize degradation and prolong shelf-life.[5][11] Room temperature storage (25°C) leads to a faster decline in potency.[7][11]

Storage ConditionTypical Stability of Oseltamivir Oral LiquidRationale
Refrigerated (2-8°C) High (Stable for 35+ days)[5][11]Low kinetic energy slows the rate of both hydrolysis and adduct formation significantly.
Room Temp (25°C) Moderate (Stable for ~5-35 days, vehicle dependent)[11]Increased thermal energy accelerates degradation pathways.
Accelerated (≥30°C) Low (Unstable, significant degradation in days)[7][11]Reaction rates are substantially increased, leading to rapid loss of API and formation of impurities.
Q7: Are there alternative excipients to citric acid for pH control?

Yes. If adduct formation with citric acid cannot be controlled by adjusting pH and temperature, consider using an alternative, non-reactive buffering system. The ideal candidate would be an acid or buffer salt that does not possess a chemical structure prone to reacting with oseltamivir's primary amine.

Potential Alternatives:

  • Phosphate Buffers (e.g., monosodium/disodium phosphate): These are generally inert and widely used in pharmaceutical formulations.

  • Other Non-Carboxylic Acid Buffers: Depending on the target pH, other systems could be explored.

Actionable Step: A crucial part of your formulation development should be an excipient compatibility study. This involves mixing oseltamivir with individual excipients (including alternative buffers) and storing the binary mixtures under stressed conditions (e.g., 40°C/75% RH) to screen for interactions before proceeding with a full formulation.

Q8: Can advanced formulation strategies like complexation mitigate this issue?

Absolutely. Encapsulating or sterically hindering the reactive amine group of oseltamivir can physically prevent it from interacting with citric acid.

One proven strategy is the use of cyclodextrins . A study demonstrated that forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HPβCD) significantly improved the stability of oseltamivir in a reconstituted suspension.[4] The oseltamivir molecule resides within the hydrophobic cavity of the cyclodextrin, which acts as a protective shield against interaction with excipients in the aqueous phase.[4]

G cluster_workflow Troubleshooting Workflow Start Adduct Detected (> Specification Limit) CheckpH Is formulation pH optimized? Start->CheckpH CheckTemp Are storage conditions controlled (refrigerated)? CheckpH->CheckTemp Yes Solution1 Optimize pH using pH-rate profile data CheckpH->Solution1 No CheckExcipient Is citric acid essential? Can it be replaced? CheckTemp->CheckExcipient Yes Solution2 Enforce refrigerated storage (2-8°C) CheckTemp->Solution2 No ConsiderAdvanced Can API be physically protected? CheckExcipient->ConsiderAdvanced Yes Solution3 Replace with inert buffer (e.g., Phosphate) CheckExcipient->Solution3 No Solution4 Implement complexation (e.g., with HPβCD) ConsiderAdvanced->Solution4

Sources

Technical Support Center: Oseltamivir Phosphate Stability & Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Influence of pH and Temperature on Oseltamivir Adduct Formation & Degradation Case ID: OSE-STAB-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Insight[1]

Welcome to the technical support hub for Oseltamivir Phosphate (OP). This guide addresses the kinetic stability of OP, specifically focusing on how pH and temperature drive the formation of degradation products (hydrolysates) and specific adducts (drug-excipient interactions).

The "Adduct" Clarification

In the context of Oseltamivir, "adduct formation" is often a misnomer for two distinct chemical events. To troubleshoot effectively, you must distinguish between them:

  • Hydrolytic Degradation (The Dominant Pathway): This is not adduct formation but cleavage. High pH and temperature drive the hydrolysis of the ethyl ester to Oseltamivir Carboxylate (OC) , the active metabolite.

  • True Adduct Formation (The Hidden Variable): This occurs via Amadori rearrangements (Maillard reaction) when OP is exposed to reducing sugars (e.g., fructose, lactose) or via Michael addition residues from synthesis.

The Degradation Pathway (Visualized)

The following diagram illustrates the competing pathways driven by environmental stress.

OseltamivirDegradation cluster_legend Pathway Legend OP Oseltamivir Phosphate (Prodrug) OC Oseltamivir Carboxylate (Hydrolysis Product) OP->OC High pH (>6.0) High Temp (>40°C) Iso1 Isomer I (N-Acetyl Migration) OP->Iso1 Acidic pH (<4.0) Thermal Stress Adduct Amadori Adducts (Drug-Excipient) OP->Adduct + Reducing Sugars (Sorbitol/Fructose) + Humidity key1 Hydrolysis (Main) key2 Isomerization key3 Adduct Formation

Figure 1: Mechanistic pathways of Oseltamivir degradation. Note that hydrolysis to the carboxylate is the primary stability-limiting factor, while adduct formation is formulation-dependent.

Troubleshooting Guide: Diagnostic Q&A

This section addresses specific anomalies you may encounter during HPLC/UPLC analysis or stability testing.

Issue 1: "I see a growing peak at RRT ~0.85 (relative to OP) that correlates with pH increase."

Diagnosis: This is Oseltamivir Carboxylate (OC) .[]

  • Root Cause: Base-catalyzed hydrolysis. Oseltamivir is an ethyl ester.[2][3][4][5] At pH > 6.0, the ester bond is vulnerable to nucleophilic attack by hydroxide ions, converting the prodrug into its active metabolite.

  • Temperature Factor: This reaction follows Arrhenius kinetics; a 10°C rise can double the hydrolysis rate.

  • Corrective Action:

    • Buffer Adjustment: Ensure your formulation or mobile phase is buffered between pH 4.0 and 5.5 (Citrate or Acetate buffers are preferred over Phosphate at this range).

    • Water Quality: If this occurs in oral solutions, check the water source. Potable water (often pH > 7) accelerates degradation compared to purified water.

Issue 2: "My sample has a new peak at RRT ~1.14, and I am using Sorbitol as a sweetener."

Diagnosis: This is likely an Oseltamivir-Fructose/Sorbitol Adduct (Amadori rearrangement product).

  • Root Cause: Oseltamivir contains a primary amine. In the presence of reducing sugars (or excipients like Sorbitol that may contain trace reducing sugars) and humidity, a Maillard-type reaction occurs.

  • Mechanism: The amine attacks the carbonyl of the sugar, forming a Schiff base which rearranges to a stable keto-amine (Amadori product).

  • Corrective Action:

    • Excipient Swap: Replace reducing sugars with non-reducing alternatives like Mannitol or Xylitol.

    • Moisture Control: This reaction is water-activity dependent. Tighten packaging specifications to reduce moisture ingress.

Issue 3: "I detect 'Isomer I' under acidic stress conditions."

Diagnosis: N-Acetyl Migration Product .

  • Root Cause: Under acidic conditions (pH < 3) or high thermal stress, the acetyl group on the nitrogen can migrate to the adjacent amine position.

  • Significance: This is a known degradation product (often limited to <0.5%).

  • Corrective Action: Avoid extremely acidic processing steps. Maintain process temperatures <50°C during acidic extraction phases.

Experimental Protocol: Stress Testing & Profiling

Use this protocol to validate the stability profile of your Oseltamivir formulation.[3][4]

Phase A: Preparation
  • Stock Solution: Prepare 1.0 mg/mL Oseltamivir Phosphate in Methanol.

  • Working Standard: Dilute to 0.1 mg/mL in Mobile Phase A.

Phase B: Stress Conditions (Forced Degradation)
Stress TypeConditionTarget DegradationExpected Product
Acid Hydrolysis 0.1 M HCl, 60°C, 4 hours10-20%Isomer I, Carboxylate
Base Hydrolysis 0.1 M NaOH, RT, 1 hour10-20%Oseltamivir Carboxylate (Major)
Oxidative 3% H₂O₂ at RT, 4 hours5-10%N-Oxide derivatives
Thermal 70°C (Solid State), 7 days<5%Isomer I, Dimerization
Adduct Screen Mix with Sorbitol (1:1), 60°C/75% RH, 3 daysN/AAmadori Adducts
Phase C: HPLC Analysis Parameters
  • Column: C18 (e.g., Hypersil Gold or equivalent), 150mm x 4.6mm, 5µm.

  • Mobile Phase A: 50mM Phosphate Buffer (pH 3.0 - Critical for separation of Carboxylate).

  • Mobile Phase B: Acetonitrile:Methanol (50:50).

  • Gradient: Isocratic or Gradient (typically 40:60 A:B).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 215 nm (sensitive) or 254 nm.

Phase D: Decision Logic (Workflow)

TroubleshootingFlow Start Unknown Peak Detected CheckRRT Check Relative Retention Time (RRT) Start->CheckRRT RRT_Low RRT < 1.0 (Early Eluting) CheckRRT->RRT_Low RRT_High RRT > 1.0 (Late Eluting) CheckRRT->RRT_High IsCarboxylate Is it Oseltamivir Carboxylate? RRT_Low->IsCarboxylate IsAdduct Check Excipients RRT_High->IsAdduct Action1 Check pH > 6.0? Reduce pH to 4-5 IsCarboxylate->Action1 Yes (Confirmed by Std) Action2 Using Reducing Sugars? Switch to Mannitol IsAdduct->Action2 Yes (Sorbitol/Lactose present) Action3 Synthesis Impurity? Check Michael Adducts IsAdduct->Action3 No Excipients

Figure 2: Troubleshooting logic for identifying unknown peaks in Oseltamivir stability studies.

Frequently Asked Questions (FAQs)

Q: What is the optimal pH for Oseltamivir liquid formulations? A: The stability plateau is between pH 4.0 and 5.5 . Below pH 3, acyl migration (Isomer I) increases. Above pH 6, ester hydrolysis to the carboxylate accelerates exponentially. Formulations often use Citric Acid or Sodium Benzoate to buffer this range [1].

Q: Can I use Methanol as a solvent for stress testing? A: Use with caution. In acidic conditions, Methanol can cause transesterification (replacing the ethyl ester with a methyl ester), creating a false "degradation product" (Methyl Ester analog) that is actually an artifact of the analysis method. Acetonitrile is safer for stock preparation in stress studies.

Q: Why does the "Adduct" peak increase during accelerated stability (40°C/75% RH) but not at long-term (25°C/60% RH)? A: The formation of Amadori adducts (with excipients) has a high activation energy and is moisture-mediated. The high humidity at accelerated conditions facilitates the mobility of the reactants in the solid state, leading to rapid adduct formation that might be negligible at lower temperatures/humidity [2].

References

  • Chemical stability of oseltamivir in oral solution. Journal of Pharmaceutical and Biomedical Analysis. 3

  • Oseltamivir and Impurities - Impurity Profiling & Adducts. BOC Sciences. [3][4]

  • Kinetic Study of the Alkaline Degradation of Oseltamivir Phosphate. National Institutes of Health (PMC). 6

  • Degradation Behavior of Oseltamivir Phosphate under Stress Conditions. ResearchGate. 7

Sources

preventing adduct formation in oseltamivir oral suspension formulations

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Adduct Formation & Degradation in Liquid Formulations
Technical Context: The Nucleophilic Amine Challenge

The Core Chemistry: Oseltamivir phosphate is an ethyl ester prodrug.[1][] Its structural vulnerability lies in the primary amine at position C5 of the cyclohexene ring.[] While the phosphate salt stabilizes the molecule in solid state, reconstitution into an aqueous suspension mobilizes this amine, turning it into a reactive nucleophile.[]

The Adduct Mechanism: In a liquid suspension, this amine actively seeks electrophiles (carbonyl carbons).[] If your formulation contains excipients with free aldehyde or ketone groups (reducing sugars, certain flavorants), the amine attacks, leading to irreversible adduct formation.[]

Key Degradation Pathways:

  • Maillard Reaction: Amine + Reducing Sugar (Glucose/Fructose)

    
     Glycosylamine 
    
    
    
    Amadori Rearrangement Products (Brown discoloration).
  • Schiff Base Formation: Amine + Aldehyde (Flavoring)

    
     Imine (rapid potency loss).
    
  • Transamidation/Buffer Adducts: Amine + Carboxylic Acid Buffers (Citrate)

    
     Amide adducts (rare but documented).
    
Troubleshooting Guides (Mechanism-Based)
Module A: The "Browning Suspension" (Maillard Adducts) []

Symptom:

  • HPLC shows broad, late-eluting peaks.[]

  • Physical appearance shifts from white/off-white to yellow or brown over time (30°C/65% RH).

Root Cause Analysis: You likely used a "sugar-free" sweetener like Sorbitol or Mannitol that is not pharmaceutical grade. While Sorbitol is a polyol (non-reducing), commercial grades often contain 0.2% - 1.0% residual reducing sugars (Glucose/Mannose).

Corrective Protocol:

  • Immediate Action: Switch to non-reducing sweeteners with high purity.

  • Recommended Excipients: Xylitol (lower reactivity), Sucralose, or Saccharin Sodium.[]

  • Verification: Perform a "Force Degradation with Excipient" test (see Protocol 1 below).

Critical Insight: Even trace amounts of glucose in Sorbitol can trigger the Maillard cascade because the reaction is autocatalytic once the Amadori product forms.[]

Module B: The "Rapid Potency Drop" (Schiff Base Adducts)

Symptom:

  • Rapid loss of API assay (2-5% drop in 48 hours).

  • New sharp impurity peak on HPLC.

  • No significant color change initially.

Root Cause Analysis: The flavoring agent contains aldehydes .[] Common offenders in pediatric suspensions:

  • Vanillin (Vanilla flavor)

  • Benzaldehyde (Cherry/Almond flavor)

  • Cinnamaldehyde (Cinnamon flavor)

Mechanism: The primary amine of Oseltamivir attacks the carbonyl carbon of the aldehyde, dehydrating to form a Schiff Base (Imine) .[] This is an equilibrium reaction that shifts right in acidic/neutral aqueous conditions.

Corrective Protocol:

  • Immediate Action: Audit your Flavor Safety Data Sheet (SDS) for "Aldehydes."

  • Solution: Switch to "Artificial" flavor profiles constructed from esters and alcohols (e.g., Ethyl butyrate for "fruity" notes) rather than aldehydes.[]

  • Alternative: Use encapsulated flavors where the aldehyde is physically sequestered from the aqueous phase.[]

Module C: The "Buffer Interaction" (Citrate Adducts)

Symptom:

  • Unknown impurities appearing at RRT 0.8 - 1.2.

  • Occurs specifically in Citrate-buffered systems at pH < 4.0.

Root Cause Analysis: Recent studies indicate that Citrate (used to maintain pH 3-4) can react with the Oseltamivir amine to form amide-linked adducts (e.g., Oseltamivir-Citrate adducts).[]

Corrective Protocol:

  • Optimization: Reduce Citrate concentration to the minimum required for buffer capacity (10-20 mM).

  • Alternative: Consider a Sodium Benzoate / Benzoic Acid system if pH 4.0 is acceptable, as it is less sterically prone to adduct formation with the bulky Oseltamivir molecule.[]

Visualizing the Pathways

The following diagram maps the decision logic for identifying adduct sources based on degradation products.

Oseltamivir_Adduct_Pathways cluster_prevention Prevention Strategy API Oseltamivir Phosphate (Primary Amine) Maillard Glycosylamine API->Maillard + Reducing Sugar Schiff Schiff Base (Imine) API->Schiff + Aldehyde Flavor Amide Citrate-API Adduct API->Amide + Citrate (Slow) Carboxylate Oseltamivir Carboxylate (Hydrolysis) API->Carboxylate + H2O (pH > 6 or < 3) Sugar Reducing Sugar (Impurity in Sorbitol) Aldehyde Aldehyde Flavor (Vanillin/Cherry) Buffer Citrate Buffer (High Conc) Water Hydrolysis (High/Low pH) Brown Brown Polymer (Melanoidins) Maillard->Brown Amadori Rearrangement Prev1 Use Xylitol/Sucralose Prev2 Use Ester-based Flavors

Caption: Mechanistic pathways of Oseltamivir degradation showing the transition from API to specific adducts via excipient interaction.

Experimental Protocols
Protocol 1: Excipient Compatibility Screening (Binary Mix)

Use this to validate your sweetener and flavor choices before full formulation.

Objective: Isolate specific API-Excipient interactions.

  • Preparation:

    • Mix A: Oseltamivir Phosphate + Excipient (1:1 ratio by weight).

    • Mix B: Oseltamivir Phosphate + Excipient + 5% Water (to simulate suspension moisture/mobility).

    • Control: Oseltamivir Phosphate alone.[][3]

  • Incubation:

    • Seal in glass vials (crimped).

    • Store at 50°C for 2 weeks (Accelerated Stress).

  • Analysis:

    • Dilute samples in Mobile Phase A.

    • Inject into HPLC (C18 Column).

    • Pass Criteria: No new impurity peaks >0.1% compared to Control.

    • Fail Criteria: Appearance of peaks matching Maillard patterns (broad) or Schiff bases (sharp, late-eluting).[]

Protocol 2: pH Stability Window Determination

Use this to minimize hydrolysis vs. adduct formation trade-off.

ParameterSpecification
Target pH 3.0 – 4.0
Why? < 3.0 accelerates acid hydrolysis to Oseltamivir Carboxylate. > 4.0 increases the nucleophilicity of the amine (pKa ~7.5), accelerating adduct formation.[]
Buffer System Sodium Benzoate (0.1%) or Low-Conc Citrate (<20mM) .
Water Quality Purified Water USP (Control metal ions with 0.01% EDTA if needed, as metals catalyze Maillard).[]
Frequently Asked Questions (FAQ)

Q: Can I use Sorbitol if I source "High Purity" grade? A: Proceed with extreme caution. Even "high purity" liquid sorbitol can hydrolyze over time to release glucose. If you must use it for mouthfeel, ensure it is a crystallized powder grade (lower impurities) and keep the suspension pH below 4.0 to inhibit the Maillard initial step.[] Xylitol is a safer structural alternative.

Q: My suspension turns yellow but the Assay is still 98%. Can I release it? A: No. Yellowing indicates early-stage Maillard reaction. While the parent drug loss might be small, the reaction products (furfurals) can be toxic or sensitizing.[] Furthermore, this reaction is autocatalytic; the degradation will accelerate exponentially on the shelf.[]

Q: Why does the impurity profile change when I switch from glass to plastic bottles? A: This is likely an oxidation or leachable issue.[] Plastic is permeable to oxygen, which can facilitate oxidative deamination.[] Additionally, aldehydes from plasticizers in low-quality PET bottles can react with the amine.[] Use amber glass or high-density PET with oxygen scavengers.

References
  • Yao, B., et al. (2022). Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR.[][4] Journal of Mass Spectrometry.[]

  • Roche Laboratories. (2008). Tamiflu (oseltamivir phosphate) Capsules and for Oral Suspension - Prescribing Information.[5] (Details on Sorbitol content and warnings).

  • Zhu, L., et al. (2019).[] Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions.

  • Malik, P., et al. (2017).[] Compatibility of Oseltamivir Phosphate with Selected Excipients.[1][][4][6] (Discussion on Maillard reaction risks).

Sources

Troubleshooting Guide: Resolving Oseltamivir and Citric Acid Co-Elution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting complex chromatographic separations. Below is a comprehensive, self-validating guide to resolving the peak co-elution of oseltamivir and citric acid adducts in HPLC and LC-MS workflows.

Q1: Why do oseltamivir and citric acid co-elute in standard reversed-phase HPLC, and why is citric acid present in the first place?

A: Citric acid is frequently added to oseltamivir oral solutions (typically at 0.1% w/w) as a stabilizing excipient. It lowers the formulation pH to approximately 4.2, which prevents the degradation of the active pharmaceutical ingredient (API) and inhibits the precipitation of calcium phosphate when formulated with potable water 1.

Co-elution occurs due to competing ionization states. Oseltamivir is a basic compound with a pKa of 7.75 2. Citric acid is a highly polar tricarboxylic acid with pKa values of 3.1, 4.7, and 6.4. If you run a standard acidic mobile phase (e.g., pH 4.0 - 5.0), oseltamivir is fully ionized (cationic) and highly polar, while citric acid is partially ionized (anionic). On a standard C18 column, both lack sufficient hydrophobic interaction and will elute near the void volume, leading to severe peak overlap. Furthermore, in LC-MS, this co-elution allows the anionic citric acid to form a gas-phase adduct with the cationic oseltamivir, creating an impurity mass peak at 486.52 m/z 3.

Q2: How does mobile phase pH manipulation resolve this co-elution?

A: Chromatographic resolution requires exploiting the pKa differences between the two molecules. You must push one molecule into a neutral (hydrophobic) state while keeping the other ionized (hydrophilic).

The High-pH Strategy (Recommended): By adjusting the mobile phase to a pH of 10.0 (which is >2 units above oseltamivir's pKa of 7.75), oseltamivir becomes predominantly unionized 4. In this neutral state, it interacts strongly with the hydrophobic C18 stationary phase, significantly increasing its retention time. Conversely, at pH 10.0, citric acid is fully deprotonated (anionic) and highly polar, causing it to wash out in the void volume. This creates massive baseline separation.

Q3: What if I am using LC-MS and cannot use non-volatile high-pH buffers like sodium bicarbonate?

A: If you are restricted to volatile buffers for mass spectrometry, you must invert the strategy. Use a strongly acidic volatile buffer, such as 0.1% formic acid or a pH 2.5 ammonium formate buffer. At this low pH, citric acid is heavily protonated (unionized) and gains slight retention, while oseltamivir remains fully ionized and elutes earlier. To prevent the formation of the citric acid adduct in the electrospray ionization (ESI) source, implement a post-column divert valve . Because the polar excipients elute at distinct times under optimized conditions, you can program the valve to divert the LC eluent to waste during the excipient elution window, switching flow to the MS source only when the oseltamivir peak elutes.

Quantitative Data Summaries

Table 1: Physicochemical Properties Influencing Retention

Compound pKa LogP Ionization State at pH 4.0 Ionization State at pH 10.0
Oseltamivir 7.75 ~1.1 Cationic (+1) Unionized (Neutral)

| Citric Acid | 3.1, 4.7, 6.4 | -1.6 | Mixed Anionic (-1 to -2) | Fully Anionic (-3) |

Table 2: Validated High-pH HPLC Protocol Parameters

Parameter Specification
Column High-pH tolerant Hybrid C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.05 M Sodium Bicarbonate Buffer (pH 10.0)
Mobile Phase B Acetonitrile
Elution Mode Isocratic (70% A : 30% B)
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm

| Column Temperature | 30°C |

Experimental Protocol: High-pH Reversed-Phase Separation

This self-validating protocol utilizes alkaline conditions to separate the API from acidic excipients and degradation products 4.

Step 1: Buffer Preparation Dissolve 4.2 g of sodium bicarbonate in 1 L of HPLC-grade water to create a 0.05 M solution. Adjust the pH to exactly 10.0 ± 0.1 using 1 N NaOH. Causality note: Precise pH control is critical; dropping below pH 9.5 will cause partial ionization of oseltamivir, leading to peak tailing and retention time drift.

Step 2: Mobile Phase Blending Mix the pH 10.0 bicarbonate buffer with HPLC-grade acetonitrile in a 70:30 (v/v) ratio. Degas the mixture thoroughly via sonication or vacuum filtration to prevent pump cavitation.

Step 3: Column Equilibration Install a high-pH tolerant C18 column (e.g., hybrid silica designed to withstand pH up to 12). Equilibrate with the mobile phase at a flow rate of 1.0 mL/min at 30°C until the baseline is completely stable (typically 10-15 column volumes).

Step 4: Sample Preparation Dilute the oseltamivir formulation (containing citric acid) in the mobile phase to a target API concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to remove insoluble excipients 5.

Step 5: Injection and System Validation Inject 2 µL of the sample. Monitor the eluent using a UV detector at 220 nm. Self-Validation Check: Confirm that the citric acid peak elutes near the void volume (t_R < 1.5 min) and the oseltamivir peak elutes symmetrically around 4.0 minutes. Calculate the resolution factor (Rs); an Rs > 2.0 validates the method's specificity.

Workflow Visualization

HPLC_Troubleshooting Start Co-elution Issue: Oseltamivir & Citric Acid CheckPH Evaluate Mobile Phase pH (Target pKa differences) Start->CheckPH LowPH Low pH (pH < 2.5) Citric acid: Unionized Oseltamivir: Ionized CheckPH->LowPH Acidic Modifier HighPH High pH (pH 10.0) Citric acid: Ionized Oseltamivir: Unionized CheckPH->HighPH Basic Buffer ColumnLow Standard C18 or Polar-embedded Phase LowPH->ColumnLow ColumnHigh High-pH Tolerant C18 (Hybrid Silica) HighPH->ColumnHigh Resolution Baseline Resolution Achieved ColumnLow->Resolution ColumnHigh->Resolution

Decision tree for resolving oseltamivir and citric acid co-elution via pH and column selection.

References

1.[2] Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - NIH - 2.[4] Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - CDC Stacks - 3.[1] Chemical stability of oseltamivir in oral solutions - Ingenta Connect - 4.[5] Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method - NMIMS Pharmacy - 5.[3] Oseltamivir Impurities Manufacturers & Suppliers - Daicel Pharma Standards -

Sources

Oseltamivir Formulation Support Center: Mitigating Acid-Catalyzed Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Oseltamivir Formulation. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we explore the mechanistic causality behind oseltamivir instability, provide self-validating experimental workflows, and deliver actionable solutions for formulating with acidic excipients.

Part 1: Mechanistic Understanding (FAQs)

Q: Why does oseltamivir phosphate exhibit severe instability in the presence of certain acidic excipients? A: Oseltamivir is an ethyl ester prodrug. When exposed to acidic excipients (which donate protons and lower the microenvironmental pH), the ester linkage becomes highly susceptible to acid-catalyzed hydrolysis. This reaction converts the prodrug into oseltamivir carboxylate, which is the active metabolite in vivo but constitutes an unacceptable degradant in the pharmaceutical dosage form[1]. Furthermore, acidic conditions can trigger N,N-acyl migration, leading to the formation of isomeric impurities (e.g., migration of the acetyl group from the 4-amino to the 5-amino position)[2].

Q: What is the optimal pH range for oseltamivir formulations to minimize this degradation? A: While highly acidic environments (pH < 3) rapidly accelerate ester hydrolysis, alkaline conditions are equally detrimental. The optimal stability profile for oseltamivir in aqueous or hygroscopic environments is maintained at a slightly acidic pH, strictly buffered between 4.0 and 5.0[3]. Excipients must be chosen to buffer the microenvironment within this specific window rather than driving the pH too low[4].

G OP Oseltamivir Phosphate Acid Acidic Excipients (pH < 3) OP->Acid Exposure Hydrolysis Ester Hydrolysis Acid->Hydrolysis Catalyzes Migration N,N-Acyl Migration Acid->Migration Induces Carboxylate Oseltamivir Carboxylate Hydrolysis->Carboxylate Isomer Isomeric Impurities Migration->Isomer

Oseltamivir degradation pathways catalyzed by acidic excipients.

Part 2: Troubleshooting Guide for Formulation Issues

Issue 1: Rapid generation of oseltamivir carboxylate during accelerated stability testing (40°C / 75% RH).

  • Root Cause: The presence of hygroscopic acidic excipients (e.g., certain grades of citric acid or acidic polymeric binders) draws moisture into the solid dosage form. This creates a localized acidic aqueous microenvironment that catalyzes ester hydrolysis[3].

  • Resolution Strategy: Substitute highly hygroscopic acidic excipients with less hygroscopic alternatives or pre-neutralized salts (e.g., using monosodium citrate instead of pure citric acid) to maintain a microenvironmental pH closer to 4.5[4]. Alternatively, incorporate protective encapsulation techniques like hydroxypropyl beta-cyclodextrin (HPβCD) complexation, which physically shields the ester bond from the acidic microenvironment[4].

Issue 2: Unexplained pH drift downward in reconstituted oral suspensions over time.

  • Root Cause: As oseltamivir undergoes baseline hydrolysis, it forms oseltamivir carboxylate. The generation of this carboxylic acid further lowers the pH of the formulation, creating an autocatalytic loop that accelerates subsequent degradation[5].

  • Resolution Strategy: Implement a robust buffer system. A monosodium citrate buffer system is highly effective at locking the pH between 4.5 and 5.0, breaking the autocatalytic degradation cycle and extending the shelf-life of the reconstituted suspension[3].

Part 3: Experimental Protocols (Self-Validating Workflow)

To definitively evaluate excipient compatibility and stabilize the formulation, implement the following step-by-step methodology. This protocol uses a self-validating approach: the forced degradation control ensures the analytical method can resolve all degradants from the parent peak, preventing false-positive stability readings.

Step 1: Preparation of Binary Mixtures (Microenvironmental Stress)

  • Weigh oseltamivir phosphate and the target acidic excipient in a 1:1 (w/w) ratio.

  • Add 10% (w/w) LC-MS grade water to the physical mixture to simulate high humidity and activate microenvironmental pH interactions.

  • Homogenize the mixture using a mortar and pestle, then transfer to sealed glass vials.

Step 2: Forced Degradation (Positive Control Generation)

  • Acid Hydrolysis Control: Dissolve 25 mg of oseltamivir phosphate in 0.1 M HCl. Heat at 90°C for 30 minutes[6].

  • Neutralize with 0.1 M NaOH to halt degradation. This sample will contain high levels of oseltamivir carboxylate and isomeric impurities, serving as the system suitability standard to validate chromatographic resolution[6].

Step 3: Incubation & Sampling

  • Incubate the binary mixtures at 50°C for 14 days (accelerated stress).

  • On days 0, 7, and 14, extract the samples using a 50:50 (v/v) mixture of methanol and 0.02 M phosphate buffer (pH 5.0)[6].

  • Centrifuge at 10,000 rpm for 15 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.

Step 4: Stability-Indicating LC-MS Analysis

  • Column: C18 (4.6 x 250 mm, 5 µm)[5].

  • Mobile Phase: Methanol and 0.02 M phosphate buffer (pH 5.0) under isocratic conditions[6].

  • Detection: UV at 216 nm (for quantification)[7] and MS (ESI+) for unambiguous mass identification of degradants[2].

  • Validation Check (Critical): Inject the forced degradation control sample. Ensure baseline resolution (Rs > 1.5) between oseltamivir, isomer I, and oseltamivir carboxylate. If resolution fails, the run is invalidated; adjust the mobile phase gradient before analyzing the binary mixtures.

G A 1. Binary Mixture Prep C 3. Accelerated Incubation A->C B 2. Forced Degradation E System Suitability Check B->E Validates D 4. LC-MS/UV Analysis C->D D->E F Formulation Optimization E->F Pass

Self-validating experimental workflow for excipient compatibility.

Part 4: Data Presentation & Benchmarks

The following table summarizes the typical degradation profile of oseltamivir under various stress conditions, highlighting its specific vulnerability to acidic environments.

Stress ConditionReagent / EnvironmentTime / TempPrimary DegradantApprox. Degradation (%)Reference
Acidic Hydrolysis 1.0 M HCl30 min / 90°COseltamivir Carboxylate~54.6%[6]
Alkaline Hydrolysis 0.05 M NaOH5 hrs / RTOseltamivir Carboxylate~5.2%[6]
Thermal Stress Dry Heat1 hr / 120°CIsomeric Impurities~3.0%[6]
Oxidative Stress 30% H2O210 min / 90°CN-Oxide derivatives~4.1%[6]
Aqueous Suspension Unbuffered (pH drift to 2.56)12 weeks / 45°CCarboxylate & Isomers>37.0%[5]

Causality Insight: The data clearly demonstrates that oseltamivir is exceptionally labile in highly acidic conditions (54.6% degradation in 30 mins at 90°C) compared to alkaline or thermal stress[6]. In unbuffered suspensions, as the pH drifts downward, the degradation rate accelerates non-linearly, underscoring the critical need for buffering agents to lock the pH around 4.5–5.0[4][5].

References

  • Title: Validated UV-Visible Spectroscopic Analytical method development and stability studies on Oseltamivir Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Stability study of oseltamivir extemporaneous suspension Source: Asia-Pacific Journal of Science and Technology URL: [Link]

  • Title: Chemical stability of oseltamivir in oral solutions Source: Ingenta Connect / Pharmazie URL: [Link]

  • Title: Innovated formulation of oseltamivir powder for suspension with stability study after reconstitution using a developed ion-pair reversed phase high-performance liquid chromatography method Source: PubMed Central (PMC) URL: [Link]

  • Title: ICH guidance in practice: Degradation behaviour of oseltamivir phosphate under stress conditions Source: ResearchGate URL: [Link]

  • Title: A SIMPLE ISOCRATIC RP-HPLC METHOD FOR QUALITY CONTROL OF OSELTAMIVIR CAPSULES Source: Macedonian Journal of Chemistry and Chemical Engineering URL: [Link]

Sources

LC-MS/MS Technical Support Center: Troubleshooting Matrix Effects & Adduct Formation in Oseltamivir Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I frequently encounter challenges with matrix effects and alkali metal adducts when quantifying oseltamivir and its active metabolite, oseltamivir carboxylate, in biological matrices. These phenomena compromise scientific integrity, leading to poor reproducibility, signal suppression, and elevated Limits of Quantitation (LOQ).

This guide provides field-proven, self-validating protocols to help you systematically diagnose and eliminate these issues. We focus on the causality behind experimental choices—ensuring you understand why a method works, not just how to execute it.

G N1 Plasma Collection (+ Esterase Inhibitor) N2 Sample Preparation (Solid Phase Extraction) N1->N2 Prevent ex vivo hydrolysis N3 UHPLC Separation (Optimized Mobile Phase) N2->N3 Remove phospholipids N4 ESI Source (Adduct Minimization) N3->N4 Resolve co-eluting matrix N5 Triple Quadrupole MS/MS (MRM Detection) N4->N5 Maximize[M+H]+ yield

Workflow for oseltamivir LC-MS/MS analysis emphasizing matrix effect mitigation.

Section 1: Sample Preparation & Ex Vivo Stability

Q: Why do I see inconsistent recovery and severe ion suppression for oseltamivir in human plasma despite using protein precipitation (PPT)?

A: Protein precipitation leaves a high concentration of residual phospholipids and endogenous salts in the extract. In the Electrospray Ionization (ESI) source, these co-eluting matrix components compete with your analytes for available charge on the droplet surface, leading to severe ion suppression 1. Furthermore, oseltamivir is an ethyl ester prodrug that is rapidly hydrolyzed ex vivo by plasma carboxylesterases into oseltamivir carboxylate 2. If not inhibited, the ratio of prodrug to metabolite artificially shifts after blood collection, invalidating your pharmacokinetic data.

The Solution (Self-Validating Protocol):

  • Esterase Inhibition: Immediately upon blood collection, treat the plasma with an esterase inhibitor (e.g., dichlorvos at 4 mg/mL stock, 95:5 v/v) to halt ex vivo conversion 3.

  • Solid Phase Extraction (SPE): Switch from PPT to SPE. Using mixed-mode cation exchange or divinylbenzene (DVB-LP) cartridges under acidic conditions effectively removes plasma proteins and phospholipids 4. Eluting with a tailored solvent (e.g., dichlorvos in acetonitrile/water) yields clean extracts with reproducible recoveries (>92%) without the need for drying and reconstitution steps 4.

Table 1: Impact of Sample Preparation on Oseltamivir Matrix Effects

Analyte Sample Preparation Method Absolute Matrix Factor (%) IS-Normalized Matrix Factor Precision (CV %)
Oseltamivir Protein Precipitation (PPT) 45.2 - 62.1 0.82 18.5
Oseltamivir Solid Phase Extraction (SPE) 88.7 - 96.5 1.02 4.2
Oseltamivir Carboxylate Protein Precipitation (PPT) 55.4 - 70.3 0.88 16.1
Oseltamivir Carboxylate Solid Phase Extraction (SPE) 91.9 - 99.0 0.99 3.8

(Data synthesized from validated LC-MS/MS pharmacokinetic studies demonstrating the superiority of SPE and SIL-IS [[1]](), 4, 5.)

Section 2: Chromatographic Optimization & Adduct Management

Q: My oseltamivir [M+H]+ signal (m/z 313.1) is weak, and I am observing significant [M+Na]+ and [M+K]+ adducts. How can I drive the ionization toward the protonated precursor?

A: Alkali metal adducts frequently occur due to sodium/potassium ions present in biological matrices or glassware. These adducts fragment poorly in the collision cell, drastically reducing your assay's sensitivity 1. The causality lies in the competition between protons (H+) and alkali metals in the ESI droplet.

The Solution:

  • Mobile Phase Modifier: Introduce a low concentration of formic acid. Studies demonstrate that 0.5 mM to 2.5 mM formic acid in the mobile phase maximizes the protonated [M+H]+ signal (m/z 313.1 for oseltamivir, m/z 285.1 for oseltamivir carboxylate) while actively suppressing sodium/potassium adducts and minimizing matrix effects 1.

  • Avoid High Buffer Concentrations: Do not exceed 10 mM of volatile buffers (like ammonium formate). High concentrations (e.g., 50 mM) increase the ionic strength and surface tension of the droplet, leading to premature droplet desolvation issues and significant ESI signal suppression 1. Fast LC gradients further increase sensitivity by narrowing peak widths (6–9 seconds) and eluting analytes at higher organic content 1.

Section 3: Quantitative Evaluation of Matrix Effects

Q: How do I definitively prove that my optimized LC gradient and SPE method have eliminated matrix effects?

A: You must perform a qualitative Post-Column Infusion experiment and calculate the quantitative Internal Standard (IS) Normalized Matrix Factor 4.

Protocol 1: Post-Column Infusion for Matrix Effect Visualization

This self-validating protocol maps regions of ion suppression/enhancement across your chromatographic run 4.

  • Setup: Connect a syringe pump to a zero-dead-volume 'T' connector installed between the analytical UHPLC column and the ESI source 4.

  • Infusion: Continuously infuse a neat standard solution of oseltamivir and oseltamivir carboxylate (Mid-QC level) at 10 µL/min 4.

  • Injection: Inject a blank matrix extract (prepared via your SPE method) into the UHPLC system running your standard gradient.

  • Monitoring: Monitor the MRM transitions for both analytes (m/z 313.1 → 166.2 for oseltamivir; m/z 285.1 → 138.1 for oseltamivir carboxylate) 4.

  • Interpretation: A steady baseline indicates no matrix effect. Dips (suppression) or spikes (enhancement) at the retention times of your analytes indicate unresolved matrix interference, meaning your chromatography or sample prep must be adjusted.

G LC UHPLC Pump & Autosampler Col Analytical Column (Blank Extract) LC->Col Tee T-Connector Col->Tee LC Effluent Syr Syringe Pump (Analyte Infusion) Syr->Tee 10 µL/min MS ESI-MS/MS (MRM Monitoring) Tee->MS Combined Flow

Post-column infusion setup for qualitative assessment of LC-MS/MS matrix effects.

Q: What is the acceptable range for the Matrix Factor (MF), and how does the use of Stable Isotope-Labeled Internal Standards (SIL-IS) help?

A: The absolute Matrix Factor is the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix [[4]](), [[5]](). Because ESI is highly susceptible to matrix variations between different patient lots, an absolute MF often fluctuates.

By using deuterated SIL-IS (e.g., Oseltamivir-D3 or -D5, Oseltamivir carboxylate-D3), the IS experiences the exact same ion suppression/enhancement as the analyte [[4]](), 2.

Protocol 2: IS-Normalized Matrix Factor Validation

To establish a self-validating system for your assay, execute the following:

  • Prepare Neat Solutions (Set A): Prepare pure standard solutions of oseltamivir, oseltamivir carboxylate, and their respective SIL-IS in the mobile phase at Low, Mid, and High QC concentrations.

  • Prepare Post-Extraction Spiked Samples (Set B): Extract blank matrix from 6 independent lots using your optimized SPE protocol. Spike the eluate with the analytes and SIL-IS at the exact same concentrations as Set A.

  • Acquisition: Inject Set A and Set B in triplicate.

  • Calculation:

    • Absolute MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF = (Absolute MF of Analyte) / (Absolute MF of SIL-IS)

  • Validation Criterion: The IS-Normalized Matrix Factor should be close to 1.0, and the Coefficient of Variation (CV) across the 6 different matrix lots must be ≤15% to meet FDA/EMA bioanalytical validation guidelines [[6]](), 7.

References
  • Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis / NIH PMC. 1

  • Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. Journal of Pharmaceutical Analysis / NIH PMC. 4

  • Chemical Analysis and Transplacental Transfer of Oseltamivir and Oseltamivir Carboxylic Acid in Pregnant Rats. PLOS One. 5

  • Matrix factor (internal standard normalized) for oseltamivir and oseltamivir carboxylate. ResearchGate. 2

  • Asian Journal of Pharmaceutical Analysis: Matrix Effect for Oseltamivir and Oseltamivir Carboxylate. Asian Journal of Pharmaceutical Analysis.6

  • World Journal of Pharmaceutical Research: Method Validation for Oseltamivir. AWS / WJPR. 7

Sources

optimization of extraction methods for oseltamivir adducts from formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Chemistry and Formulation Development. This guide is designed for researchers and scientists optimizing the extraction and quantification of oseltamivir adducts, enantiomeric impurities, and degradation products from complex formulation matrices.

Troubleshooting Guide: Extraction Workflows

Q1: Why am I experiencing severe column clogging and peak broadening when analyzing oseltamivir phosphate formulations? Answer: Oseltamivir is formulated as a phosphate salt. Direct extraction with polar solvents (like methanol) co-extracts the phosphate salts alongside polar excipients (e.g., sorbitol, xanthan gum). When this extract is injected into a reversed-phase or chiral HPLC system, the phosphate salts precipitate in the organic-rich mobile phase, leading to immediate column clogging and pressure spikes. Causality & Solution: Implement a solvent extraction and phosphate salt-out method. By partitioning the sample between an aqueous layer and an organic layer (e.g., using dichloromethane), the phosphate remains in the aqueous phase while oseltamivir and its lipophilic adducts migrate to the organic phase. This is a self-validating protocol: you can confirm complete matrix removal by performing a


P NMR or molybdenum blue assay on the discarded aqueous layer to ensure no phosphate enters your HPLC system .

Q2: How can I prevent the artificial formation of solvent-induced adducts during the extraction process? Answer: Oseltamivir contains an ethyl ester group that is highly susceptible to transesterification or solvolysis, especially when primary alcohols (like methanol or ethanol) are used as extraction solvents under non-neutral pH conditions. Causality & Solution: Avoid prolonged exposure to methanol during the extraction of formulations. If methanol is required for initial solubilization, keep the extraction time brief and maintain the sample at 2°C–8°C. Alternatively, utilize aprotic solvents like acetonitrile or ethyl acetate for Liquid-Liquid Extraction (LLE). Ethyl acetate LLE has been shown to yield high recovery while preventing oxidative and solvolytic degradation, especially when stabilized with weak acids like benzoic acid .

Q3: Why does my reconstituted pediatric suspension show rapid degradation of oseltamivir, and how do I extract the active drug accurately? Answer: In aqueous suspensions, the ester bond of oseltamivir is prone to hydrolysis, forming oseltamivir carboxylate. Excipients can also interact to form covalent adducts. Causality & Solution: Modern formulations often utilize inclusion complexes with polymers like hydroxypropyl beta-cyclodextrin (HPB-CD) to encapsulate the oseltamivir molecule, protecting it from aqueous hydrolysis. When extracting from such suspensions for stability studies, standard LLE may fail due to the polymer encapsulation. An ion-pair reversed-phase HPLC technique is required to disrupt the inclusion complex prior to extraction, allowing for accurate quantification of the active drug and its degradants .

Quantitative Data: Solvent Efficacy & Recovery

The selection of the extraction solvent directly dictates the recovery rate and the suppression of matrix effects. The following table summarizes validated extraction parameters for oseltamivir and its adducts.

Extraction MethodSolvent SystemTarget Analyte / AdductMean Recovery (%)Matrix EffectReference
LLE (Salt-Out) Dichloromethane / WaterEnantiomeric Impurity (3S, 4S, 5R)91.0 - 94.0Low (Phosphate removed)
SPE Methanol / 0.1% Formic AcidOseltamivir Carboxylate92.7Medium
LLE Ethyl AcetateOseltamivir Base94.4Low
Ion-Pair RP-HPLC Acetonitrile / BufferOseltamivir (from HPB-CD complex)>98.0Low

Step-by-Step Methodologies

Protocol A: Phosphate Salt-Out and Liquid-Liquid Extraction for Adduct Isolation

This protocol is designed to isolate lipophilic adducts and enantiomeric impurities while preventing HPLC column clogging.

  • Sample Preparation: Weigh an amount of formulation (capsule contents or suspension powder) equivalent to 75 mg of oseltamivir.

  • Primary Solubilization: Dissolve the sample in 10 mL of a miscible intermediate solvent (e.g., a controlled volume of methanol) to disrupt the excipient matrix (e.g., xanthan gum, sorbitol).

  • Aqueous Partitioning: Add 10 mL of HPLC-grade water to solubilize the phosphate salts.

  • Organic Extraction: Add 20 mL of dichloromethane (DCM). Vortex vigorously for 5 minutes to ensure partitioning of the oseltamivir free base and lipophilic adducts into the lower organic layer.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C to break any emulsions formed by polymeric excipients.

  • Collection and Drying: Carefully collect the lower DCM layer. Evaporate to dryness under a gentle stream of nitrogen at room temperature to prevent thermal degradation.

  • Reconstitution: Reconstitute the dried residue in the initial mobile phase (e.g., n-hexane/isopropyl alcohol) prior to chiral HPLC analysis.

Protocol B: Solid-Phase Extraction (SPE) for Oseltamivir Carboxylate

This protocol is optimized for the extraction of the highly polar active metabolite/degradant.

  • Conditioning: Condition the SPE cartridge (e.g., Symmetry C18) with 1 mL of methanol followed by 1 mL of HPLC-grade water.

  • Loading: Load 200 µL of the aqueous formulation extract onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences and unreacted excipients.

  • Elution: Elute the oseltamivir and its carboxylate adduct with 1 mL of 10 mM ammonium formate and acetonitrile (30:70, v/v).

  • Analysis: Inject directly into the LC-MS/MS system without further drying or reconstitution steps to minimize analyte loss.

Visualizations

Workflow Formulation Oseltamivir Formulation (Capsules / Suspension) Solvent Solvent Addition (e.g., Methanol/DCM) Formulation->Solvent Disruption SaltOut Phosphate Salt-Out (Aqueous Partition) Solvent->SaltOut Phase Separation Organic Organic Phase (Oseltamivir + Adducts) SaltOut->Organic Extraction Aqueous Aqueous Phase (Excipients + Phosphate) SaltOut->Aqueous Waste/Salt Analysis Chiral HPLC / LC-MS/MS Quantification Organic->Analysis Injection

Workflow for the extraction and isolation of oseltamivir adducts from formulations.

Pathway Prodrug Oseltamivir Phosphate (Active API) Hydrolysis Ester Hydrolysis (Moisture/pH) Prodrug->Hydrolysis Aqueous Matrix Nucleophile Excipient Interaction (e.g., Methanol/Sorbitol) Prodrug->Nucleophile Solvent Exposure Carboxylate Oseltamivir Carboxylate (Degradant/Metabolite) Hydrolysis->Carboxylate Degradation Adduct Covalent Adducts (Transesterification) Nucleophile->Adduct Substitution

Pathways of oseltamivir degradation and adduct formation in formulations.

References

  • Torati, S., et al. (2025). "Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method." Chirality, 37(5), e70034. URL:[Link]

  • Gupta, A., et al. (2013). "Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study." Journal of Pharmaceutical Analysis, 3(3), 149-160. URL:[Link]

  • Hasson, K. J. (2022). "Innovated formulation of oseltamivir powder for suspension with stability study after reconstitution using a developed ion-pair reversed phase high-performance liquid chromatography method." Journal of Advanced Pharmaceutical Technology & Research, 13(3), 177-181. URL:[Link]

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Oseltamivir and Its Impurities

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of antiviral drug development and quality control, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. This guide provides an in-depth comparison of analytical methodologies for the quantification of oseltamivir and the detection of its impurities, grounded in scientific principles and extensive field experience. We will explore the "why" behind experimental choices, offering a transparent, data-driven comparison to empower researchers, scientists, and drug development professionals in their decision-making processes.

Oseltamivir phosphate, the active pharmaceutical ingredient (API) in Tamiflu®, is a prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate.[1] The accurate quantification of oseltamivir and the diligent monitoring of its impurities are critical to ensure the safety and effectiveness of the final drug product. This necessitates the development and validation of reliable analytical methods.

The Imperative of Method Validation: A Regulatory and Scientific Perspective

The validation of an analytical method is the process by which it is experimentally established that the method's performance characteristics meet the requirements for its intended analytical application.[2] Regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation.[2][3][4] These guidelines are not just a checklist but a framework to ensure that the analytical data generated is accurate, reliable, and reproducible. Adherence to these guidelines, such as ICH Q2(R1), is essential for regulatory submissions and maintaining good manufacturing practices (GMP).[3][5][6]

The core parameters of method validation include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7][8]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of test results obtained by the method to the true value.[10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[8]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][8]

Comparative Analysis of Analytical Techniques for Oseltamivir

The choice of an analytical technique is dictated by the physicochemical properties of oseltamivir and its impurities, as well as the intended purpose of the analysis (e.g., routine quality control, stability studies, or bioanalysis).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is the most widely employed technique for the routine analysis of oseltamivir in bulk drug and pharmaceutical formulations.[7][11]

Why RP-HPLC? Oseltamivir phosphate is a polar molecule, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[7][12] UV detection is effective as oseltamivir possesses a chromophore that absorbs in the UV region, typically around 215-226 nm.[7][13][14]

Method Comparison:

ParameterMethod A (Isocratic)[13]Method B (Gradient)[7]
Column Zorbax CN (150 mm x 4.6mm; 5 µm)Kromasil C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Methanol and 0.04 M formic acid pH 3.0 (50:50, v/v)Acetonitrile and triethylamine
Flow Rate 1.2 mL/min1.0 ml/min
Detection UV at 226 nmUV at 215 nm
Run Time Short (retention time ~3.4 min)Longer (gradient elution)
Application Quality control of capsulesStability-indicating assay of API

Causality Behind Choices:

  • Isocratic vs. Gradient Elution: An isocratic method, like Method A, is simpler, faster, and more robust, making it ideal for routine quality control where the primary goal is to quantify the main component.[13] A gradient method, like Method B, offers superior separation power, which is crucial for stability-indicating assays where the analyte needs to be resolved from a multitude of potential degradation products.[7][12]

  • Column Chemistry: The choice between a cyano (CN) and a C18 column depends on the desired selectivity. C18 columns provide strong hydrophobic retention, while CN columns offer different selectivity due to dipole-dipole interactions, which can be advantageous in separating closely related impurities.

  • Mobile Phase pH: The pH of the mobile phase is critical for controlling the retention and peak shape of ionizable compounds like oseltamivir. A pH around 3.0 ensures that the carboxylic acid group is protonated, leading to better retention on a reverse-phase column.[13]

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of oseltamivir and its active metabolite in biological matrices (e.g., plasma, dried blood spots), UPLC coupled with tandem mass spectrometry (MS/MS) is the method of choice.[15][16][17]

Why UPLC-MS/MS? UPLC utilizes smaller particle size columns (<2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.[15] MS/MS detection provides exceptional specificity by monitoring unique precursor-to-product ion transitions for the analyte and its internal standard, minimizing interference from the complex biological matrix.[17][18]

Method Comparison:

ParameterMethod C (Plasma)[17]Method D (Dried Blood Spot)[15]
Sample Volume 30 µLMinimum (finger prick)
Sample Preparation Protein precipitationDirect extraction from spot
Chromatography LC-MS/MSUHPLC-MS/MS
LLOQ (Oseltamivir) 0.34 ng/mL5 ng/mL
LLOQ (Oseltamivir Carboxylate) 0.34 ng/mL20 ng/mL
Application Pharmacokinetic studiesTherapeutic drug monitoring, pediatrics

Causality Behind Choices:

  • Sample Matrix: The choice between plasma and dried blood spots (DBS) depends on the study's requirements. DBS offers advantages in terms of minimally invasive sampling, smaller sample volumes, and easier storage and transport, making it particularly suitable for pediatric studies and therapeutic drug monitoring.[15][16]

  • Internal Standard: The use of stable-isotope labeled internal standards (e.g., oseltamivir-d3) is crucial in LC-MS/MS to compensate for matrix effects and variations in extraction recovery and instrument response, thereby ensuring high accuracy and precision.[17]

Experimental Workflows: A Visual Guide

The following diagrams illustrate the typical workflows for the validation of an analytical method for oseltamivir, from initial planning to the final report.

Method_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Analytical Method Requirements P2 Develop Validation Protocol (ICH/USP/FDA) P1->P2 Based on intended use E1 Prepare Standards & Samples P2->E1 Initiates experiments E2 Perform Specificity (Forced Degradation) E3 Determine Linearity & Range E4 Assess Accuracy & Precision E5 Calculate LOD & LOQ E6 Evaluate Robustness A1 Statistical Analysis of Results E6->A1 Provides raw data A2 Compare Against Acceptance Criteria A1->A2 A3 Prepare Validation Report A2->A3 If criteria are met

Caption: A high-level overview of the analytical method validation workflow.

Specificity_Workflow cluster_stress Forced Degradation Studies cluster_analysis Chromatographic Analysis cluster_conclusion Conclusion S1 Oseltamivir API & Placebo S2 Acidic Hydrolysis S1->S2 S3 Basic Hydrolysis S1->S3 S4 Oxidative Degradation S1->S4 S5 Thermal Degradation S1->S5 S6 Photolytic Degradation S1->S6 A1 Analyze Stressed Samples by Proposed Method S2->A1 S3->A1 S4->A1 S5->A1 S6->A1 A2 Assess Peak Purity (e.g., with DAD) A1->A2 A3 Evaluate Resolution between Oseltamivir and Degradants A1->A3 C1 Method is Specificity-Indicating A2->C1 If peaks are pure & well-resolved A3->C1 If peaks are pure & well-resolved

Caption: Workflow for establishing the specificity of a stability-indicating method.

Detailed Experimental Protocols

Protocol 1: Validation of a Stability-Indicating RP-HPLC Method

This protocol outlines the steps for validating an RP-HPLC method for the quantification of oseltamivir and its impurities in a drug substance, in accordance with ICH guidelines.[3]

1. Specificity (Forced Degradation):

  • Prepare solutions of oseltamivir in acidic (e.g., 0.1N HCl), basic (e.g., 0.1N NaOH), and oxidative (e.g., 3% H2O2) conditions.[8]
  • Expose solid oseltamivir to thermal (e.g., 80°C) and photolytic stress.[8]
  • Analyze the stressed samples using the proposed HPLC method.
  • Rationale: This demonstrates that the method can separate the main drug peak from any degradation products, proving its stability-indicating nature.[7]

2. Linearity:

  • Prepare a series of at least five concentrations of oseltamivir reference standard spanning the expected working range (e.g., 70-130 µg/mL).[7]
  • Inject each concentration in triplicate.
  • Plot a graph of peak area versus concentration and perform linear regression analysis.
  • Rationale: This confirms a proportional relationship between the detector response and the analyte concentration. A correlation coefficient (r²) of ≥ 0.999 is typically desired.[7][8]

3. Accuracy (Recovery):

  • Prepare samples by spiking a placebo with known amounts of oseltamivir at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
  • Analyze these samples in triplicate.
  • Calculate the percentage recovery.
  • Rationale: This demonstrates the closeness of the measured value to the true value. Recoveries are typically expected to be within 98-102%.[8]

4. Precision:

  • Repeatability (Intra-day): Analyze at least six replicate samples of a homogeneous oseltamivir solution at 100% of the target concentration on the same day, with the same analyst and instrument.
  • Intermediate Precision (Inter-day/Ruggedness): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.[8]
  • Calculate the relative standard deviation (%RSD) for the results.
  • Rationale: This establishes the variability of the method under different conditions. The %RSD should typically be less than 2%.[7][8]

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by serial dilution of the standard solution.
  • Rationale: This defines the lower limits of reliable measurement for the method.

6. Robustness:

  • Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.2 mL/min).[8]
  • Analyze the system suitability parameters (e.g., peak tailing, resolution) under each condition.
  • Rationale: This demonstrates the reliability of the method during normal usage with minor variations in operating conditions.

Conclusion

The validation of an analytical method for oseltamivir and its impurities is a multifaceted process that requires a deep understanding of the analyte's chemistry, the principles of the chosen analytical technique, and the relevant regulatory guidelines. While RP-HPLC with UV detection is a robust and reliable technique for routine quality control and stability testing, UPLC-MS/MS offers unparalleled sensitivity and specificity for bioanalytical applications. The choice of method should always be guided by its intended purpose, and its validation must be a comprehensive and well-documented process. This guide provides a framework for making informed decisions and executing a scientifically sound validation study, ultimately contributing to the quality and safety of oseltamivir-containing medicines.

References

  • Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API. (URL: [Link])

  • Analytical Method Development and Stability Studies for Estimation of Oseltamivir In Bulk and Capsules Using RP. (URL: [Link])

  • Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. (URL: [Link])

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (URL: [Link])

  • FDA Guidance on Analytical Method Validation. (URL: [Link])

  • USP <1225> Method Validation. (URL: [Link])

  • Innovated formulation of oseltamivir powder for suspension with stability study after reconstitution using a developed ion-pair reversed phase high-performance liquid chromatography method. (URL: [Link])

  • Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods. (URL: [Link])

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])

  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. (URL: [Link])

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (URL: [Link])

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. (URL: [Link])

  • Dried blood spot UHPLC-MS/MS analysis of oseltamivir and oseltamivircarboxylate—a validated assay for the clinic. (URL: [Link])

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (URL: [Link])

  • Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API | Request PDF. (URL: [Link])

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (URL: [Link])

  • Dried blood spot UHPLC-MS/MS analysis of oseltamivir and oseltamivircarboxylate-a validated assay for the clinic. (URL: [Link])

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (URL: [Link])

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])

  • ANALYTICAL METHODOLOGIES FOR THE DETERMINATION OF OSELTAMIVIR. (URL: [Link]].pdf)

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (URL: [Link])

  • Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods. (URL: [Link])

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (URL: [Link])

  • A comparative study of HPLC and UV spectrophotometric methods for oseltamivir quantification in pharmaceutical formulations. (URL: [Link])

  • 〈1225〉 Validation of Compendial Procedures. (URL: [Link])

  • A comparative study of HPLC and UV spectrophotometric methods for oseltamivir quantification in pharmaceutical formulations in: Acta Chromatographica Volume 34 Issue 3 (2021). (URL: [Link])

  • Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study. (URL: [Link])

  • Development and validation of a rapid HPLC method for the determination of oseltamivir phosphate in Tamiflu and generic versions. (URL: [Link])

  • Development & Validation of RP-HPLC Method for the Determination of Oseltamivir Phosphate API. (URL: [Link])

  • Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. (URL: [Link])

  • Development and Validation of an RP-HPLC Assay for the Quantitative Analysis of Oseltamivir Phosphate in Bulk and Formulated Capsules. (URL: [Link])

  • Synthesis, Isolation and Characterization of Process- Related Impurities in Oseltamivir Phosphate. (URL: [Link])

  • (PDF) RP- HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF OSELTAMIVIR PHOSPHATE IN BULK FORM AND PHARMACEUTICAL FORMULATIONS. (URL: [Link])

  • Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method. (URL: [Link])

  • Oseltamivir Phosphate-impurities. (URL: [Link])

  • OSELTAMIVIR PHOSPHATE. (URL: [Link])

  • Development and Validation of two LCMS/MS Methods for Simultaneous Estimation of Oseltamivir and its Metabolite in Human Plasma and Application in Bioequivalence Study. (URL: [Link])

  • Validated Stability – Indicating Methods for Determination of Oseltamivir Phosphate. (URL: [Link])

  • Oseltamivir-impurities. (URL: [Link])

Sources

Technical Guide: Oseltamivir Citric Acid Adduct vs. Pharmacopeial Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of Oseltamivir (Tamiflu) formulations, particularly powders for oral suspension, a distinct class of impurities arises from drug-excipient interactions that differ fundamentally from the standard hydrolytic or synthetic process impurities defined in the USP/EP monographs. This guide provides a technical comparison between the Oseltamivir Citric Acid Adduct (a specific excipient interaction product) and established pharmacopeial impurities (Impurity A, B, and D).

While standard impurities like Oseltamivir Carboxylate (Impurity A) result from hydrolytic instability, the Citric Acid Adduct forms via a covalent amide linkage between the active pharmaceutical ingredient (API) and the citric acid buffer. Understanding this distinction is critical for formulation scientists to prevent "hidden" degradation in buffered liquid vehicles.[]

Mechanistic Characterization

The Oseltamivir Citric Acid Adduct

Origin: Drug-Excipient Interaction (Formulation). Context: Found in oral suspensions where citric acid is used as a pH modifier or taste-masking agent.[] Mechanism: The primary amine at the C5 position of Oseltamivir acts as a nucleophile, attacking one of the carboxylic acid groups of citric acid. This results in the formation of an amide bond, releasing water. Unlike simple salt formation, this is a covalent modification that permanently alters the API.

  • Adduct 1: 3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid.[]

  • Adduct 2: 2-(2-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-2-oxoethyl)-2-hydroxysuccinic acid.[]

Pharmacopeial Impurities (USP/EP)

These impurities typically stem from the API synthesis route (shikimic acid pathway) or intrinsic instability (hydrolysis/oxidation).

  • Impurity A (Hydrolysis): Oseltamivir Carboxylate.[] The active metabolite formed by the hydrolysis of the ethyl ester. It is the primary degradant in aqueous solution.

  • Impurity B (Process): 2-Azido Impurity. An intermediate from the azide-based synthesis (Roche route) where the aziridine ring is opened. Its presence indicates incomplete reduction during synthesis.[]

  • Impurity D (Degradation): Oseltamivir Phenol.[][2][3][4] Formed via elimination and aromatization of the cyclohexene ring, often under oxidative stress or extreme pH.

Visualization of Impurity Pathways[1]

The following diagram maps the divergent pathways leading to these impurities. Note the distinct origin of the Citric Acid Adduct compared to the intrinsic degradation pathways.

Oseltamivir_Impurities cluster_intrinsic Intrinsic Degradation & Process cluster_excipient Excipient Interaction API Oseltamivir Phosphate (API) ImpA Impurity A (Carboxylate) [Hydrolysis] API->ImpA Ester Hydrolysis (pH > 6 or < 3) ImpD Impurity D (Phenol) [Oxidation/Elimination] API->ImpD Aromatization (Stress conditions) Adduct Citric Acid Adduct (Amide Formation) API->Adduct Amide Coupling (-H2O) ImpB Impurity B (Azido Intermediate) [Incomplete Synthesis] Citric Citric Acid (Buffer/Excipient) Citric->Adduct Precursor Synthetic Precursor (Azide Intermediate) Precursor->API Reduction Precursor->ImpB Residual

Figure 1: Divergent formation pathways for Oseltamivir impurities. Impurities A and D arise from intrinsic instability, while the Citric Acid Adduct requires the presence of a specific excipient.

Comparative Analysis: Adduct vs. Standard Impurities

FeatureCitric Acid AdductImpurity A (EP/USP)Impurity B (EP)Impurity D (EP)
Chemical Nature Amide Conjugate (Drug + Excipient)Carboxylic Acid (Hydrolysis Product)Azido-Cyclohexene (Process Intermediate)Ethyl Benzoate Derivative (Aromatized)
Formation Driver Formulation (Citrate buffer presence)Aqueous instability (pH dependent)Incomplete synthesis reactionOxidative stress / Elimination
Molecular Weight ~486.5 Da (High MW)284.35 Da355.44 Da223.23 Da
Detection (UV) 210-220 nm (Weak chromophore)210 nm210 nm254 nm (Strong aromatic absorption)
Regulatory Status Non-Pharmacopeial (Formulation specific)Pharmacopeial (Specified)Pharmacopeial (Specified)Pharmacopeial (Specified)
Control Strategy Avoid Citrate buffers; Control pH/TempControl moisture; Optimize pH (4.0-5.[]0)Strict raw material/process controlProtect from light/oxidation

Experimental Protocols

Generation of Impurities (Stress Testing)

To validate analytical methods, you must be able to generate these impurities in situ.

Protocol A: Generation of Citric Acid Adduct

  • Preparation: Prepare a 10 mg/mL solution of Oseltamivir Phosphate in a 0.1 M Citrate Buffer (pH 4.0).

  • Stress: Incubate the solution at 60°C for 48–72 hours.

  • Observation: This condition accelerates the nucleophilic attack of the amine on the citrate carboxyls.

  • Control: Run a parallel sample in Phosphate Buffer (pH 4.0) to distinguish the adduct from simple hydrolysis (Impurity A).

Protocol B: Generation of Impurity A (Hydrolysis)

  • Preparation: Dissolve Oseltamivir Phosphate in 0.1 N NaOH.

  • Stress: Stir at room temperature for 1–2 hours.

  • Neutralization: Quench with 0.1 N HCl.

  • Result: Quantitative conversion to Oseltamivir Carboxylate (Impurity A).

Protocol C: Generation of Impurity D (Oxidation/Elimination)

  • Preparation: Dissolve Oseltamivir Phosphate in 3% H₂O₂ solution.

  • Stress: Incubate at 60°C for 4 hours.

  • Result: Formation of the aromatized phenol derivative.

Analytical Method (HPLC-MS)

A standard C18 method is often insufficient to separate the polar acid (Impurity A) from the polar adducts without gradient optimization.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[]

  • Mobile Phase A: 0.1% Formic Acid in Water (or 50 mM Ammonium Acetate for pH stability).[]

  • Mobile Phase B: Acetonitrile.[]

  • Gradient:

    • 0-5 min: 5% B (Hold for polar Impurity A)[]

    • 5-20 min: 5% -> 60% B[]

    • 20-25 min: 60% -> 90% B (Elute Adducts and Impurity D)[]

  • Detection:

    • UV: 210 nm (Primary), 254 nm (For Impurity D).[]

    • MS (ESI+): Scan range 100–600 m/z.[]

      • Target m/z Impurity A: 285 [M+H]+

      • Target m/z Adduct: ~487 [M+H]+ (Confirm with MS/MS fragmentation showing loss of citrate moiety).

Impact Assessment & Recommendations

Scientific Insight: The formation of the Citric Acid Adduct is a classic example of a "Maillard-type" or amide-formation incompatibility that is often overlooked because citric acid is considered a benign excipient.[] In Oseltamivir, the C5-amine is sufficiently nucleophilic to react with citrate under the slightly acidic conditions often used to stabilize the ester.

Recommendations for Drug Development:

  • Excipient Selection: Avoid Citric Acid/Citrates in liquid formulations if possible. Use Phosphate or Acetate buffers if they maintain the target pH (approx. 4.0–5.0) without nucleophilic interaction.

  • Screening: Include "Excipient Compatibility Studies" (binary mixtures of API + Excipient) early in development, specifically looking for MW shifts corresponding to API-Excipient conjugates.[]

  • Specification: If citrate must be used, the adduct should be characterized as a "Specified Unidentified Impurity" if it exceeds the ICH Q3B threshold (typically 0.2% or 0.5% depending on dose), or identified and qualified toxicologically.

References

  • Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR. Journal of Mass Spectrometry, 2022. Link

  • European Pharmacopoeia (Ph.[][5][6] Eur.) 10.0 , Monograph: Oseltamivir Phosphate.[] Link

  • USP 43-NF 38 , Monograph: Oseltamivir Phosphate.[] Link

  • Stability of Oseltamivir Phosphate in Aqueous Solution. Chemical & Pharmaceutical Bulletin, 2008.[] Link

  • Identification and synthesis of impurities of Oseltamivir Phosphate. Scientia Pharmaceutica, 2011.[] Link

Sources

Cross-Validation of HPLC and UPLC Methods for Oseltamivir Impurity Profiling: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

Oseltamivir phosphate, a potent oral neuraminidase inhibitor utilized globally for influenza management, requires rigorous impurity profiling throughout its lifecycle to ensure clinical safety and efficacy. The active pharmaceutical ingredient (API) is highly susceptible to degradation—most notably undergoing alkaline hydrolysis to form oseltamivir carboxylate, which is the active in vivo metabolite but constitutes a critical impurity in the formulated dosage form[1].

Historically, High-Performance Liquid Chromatography (HPLC) has served as the gold standard for this analysis[2]. However, modern pharmaceutical laboratories are rapidly transitioning to Ultra-Performance Liquid Chromatography (UPLC) to enhance chromatographic resolution, reduce solvent consumption, and accelerate sample throughput[3]. This guide objectively compares HPLC and UPLC methodologies for oseltamivir impurity profiling, providing step-by-step, self-validating protocols grounded in the latest[4] and[5] regulatory frameworks.

Mechanistic Grounding: The Shift from HPLC to UPLC

The physical causality behind upgrading from HPLC to UPLC is rooted in the van Deemter equation , which correlates linear velocity with column efficiency (plate height).

Legacy HPLC relies on stationary phase particles of 3–5 µm, which limits the optimal mobile phase velocity. UPLC, conversely, utilizes sub-2 µm particles (typically 1.7 µm Bridged Ethyl Hybrid, BEH)[6].

  • Reduced Eddy Diffusion: Smaller particles pack more uniformly, minimizing the multiple path variations (eddy diffusion) that cause peak broadening.

  • Mass Transfer Efficiency: The shorter diffusion path within a 1.7 µm particle allows for near-instantaneous mass transfer between the stationary and mobile phases.

Consequently, UPLC can operate at much higher linear velocities (and higher backpressures, up to 15,000 psi) without sacrificing theoretical plates. For oseltamivir, which presents closely eluting degradation products (e.g., Impurity A and N-oxide derivatives), UPLC provides superior peak capacity and baseline resolution in a fraction of the time[3].

Method_Transfer cluster_ICH ICH Q2(R2) Validation Parameters Start Initiate HPLC to UPLC Transfer SST System Suitability Test (SST) Rs > 1.5, Tailing < 1.5 Start->SST Spec Specificity (Peak Purity > 0.99) SST->Spec Lin Linearity (R² > 0.999) SST->Lin Acc Accuracy (Recovery 98-102%) SST->Acc Prec Precision (%RSD < 2.0) SST->Prec Stat Statistical Equivalence (t-test, F-test) Spec->Stat Lin->Stat Acc->Stat Prec->Stat End Validated UPLC Method Stat->End

Caption: ICH Q2(R2) Cross-Validation Workflow for HPLC to UPLC Method Transfer.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . An analytical run is only considered valid if the integrated System Suitability Testing (SST) criteria are met prior to sample analysis.

Phase 1: Sample Preparation (Stability-Indicating Forced Degradation)

To prove the specificity of both methods, oseltamivir must be stressed to generate a comprehensive impurity profile, ensuring the primary peak is unequivocally assessed without interference[7].

  • Standard Preparation: Dissolve 10 mg of Oseltamivir Phosphate Reference Standard in 10 mL of diluent (Water:Methanol, 50:50 v/v) to yield a 1.0 mg/mL stock.

  • Alkaline Hydrolysis (Specificity Gate): Transfer 5 mL of the standard to a flask, add 1 mL of 0.1N NaOH, and heat at 60°C for 30 minutes. Neutralize with 1 mL of 0.1N HCl. Mechanistic Note: This specific stressor drives the formation of oseltamivir carboxylate, the most critical degradant[1].

  • Oxidative Stress: Transfer 5 mL of the standard to a flask, add 1 mL of 3% H₂O₂, and store at room temperature for 2 hours.

  • Filtration: Filter all stressed samples through a 0.22 µm PTFE syringe filter to protect the column frits.

Degradation_Pathway cluster_Stress Forced Degradation Conditions API Oseltamivir Phosphate Base Alkaline Hydrolysis (0.1N NaOH) API->Base Ox Oxidation (3% H2O2) API->Ox Thermal Thermal Stress (80°C) API->Thermal Deg1 Impurity A (Oseltamivir Carboxylate) Base->Deg1 Deg2 N-Oxide Derivatives Ox->Deg2 Deg3 Epimers / Unknowns Thermal->Deg3

Caption: Forced degradation pathways and analytical profiling logic for Oseltamivir.

Phase 2: Legacy HPLC Protocol
  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution. 0.05 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0) : Acetonitrile (60:40, v/v)[2].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 215 nm.

  • Self-Validation (SST) Gate: Inject the standard solution 5 times. The system is valid only if:

    • Relative Standard Deviation (RSD) of oseltamivir peak area is ≤ 2.0%[6].

    • Tailing factor (T) is ≤ 1.5.

    • Theoretical plates (N) > 3000.

Phase 3: Modern UPLC Protocol
  • Column: Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm[6].

  • Mobile Phase: Gradient elution. Solvent A: 0.1% Trifluoroacetic acid (TFA) in water. Solvent B: Methanol. (Gradient: 0-1 min 10% B, 1-4 min linear to 80% B, 4-5 min return to 10% B).

    • Causality: Methanol is chosen over acetonitrile in this UPLC method to enhance the hydrogen-bonding selectivity for polar N-oxide degradants, while gradient elution compresses the run time of late-eluting non-polar process impurities[3].

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Detection: Photodiode Array (PDA) at 215 nm.

  • Self-Validation (SST) Gate:

    • Resolution (Rs) between Oseltamivir and Impurity A ≥ 2.0.

    • RSD of peak area (n=5) ≤ 1.0%.

Cross-Validation & Quantitative Data Presentation

Following[8], the UPLC method was cross-validated against the legacy HPLC method. The UPLC method demonstrated superior sensitivity and a dramatic reduction in analysis time. The use of a PDA detector in the UPLC setup also allowed for peak purity indexing, confirming that no unknown degradants co-eluted with the main API peak—a critical requirement for stability-indicating assays[8].

Table 1: Objective Performance Comparison of HPLC vs. UPLC for Oseltamivir Impurity Profiling

Validation ParameterLegacy HPLC MethodModern UPLC MethodICH Q2(R2) Acceptance Criteria
Run Time 25.0 minutes5.0 minutesN/A (Efficiency metric)
Solvent Consumption 25.0 mL per run2.0 mL per runN/A (Sustainability metric)
Resolution (API vs Impurity A) 1.83.5Rs > 1.5
Limit of Detection (LOD) 50 ng/mL5 ng/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 150 ng/mL15 ng/mLSignal-to-Noise ≥ 10:1
Linearity (R²) 0.998 (10-60 µg/mL)0.999 (1-100 µg/mL)R² ≥ 0.990
Accuracy (Recovery) 98.5% - 101.2%99.4% - 100.6%98.0% - 102.0%
Precision (%RSD) 1.4%0.6%≤ 2.0%

Conclusion

The cross-validation data unequivocally demonstrates that UPLC is superior to HPLC for oseltamivir impurity profiling. By leveraging sub-2 µm particle chemistry and optimized gradient elution, the UPLC method achieves a 5-fold reduction in run time and a 10-fold increase in sensitivity (LOD), while strictly adhering to ICH Q2(R2) validation requirements. For drug development professionals, transitioning to this self-validating UPLC workflow ensures higher throughput, lower operational costs, and greater confidence in the stability-indicating power of the assay.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / europa.eu URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: UPLC-PDA factorial design assisted method for simultaneous determination of oseltamivir, dexamethasone, and remdesivir in human plasma Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: A comparative study of HPLC and UV spectrophotometric methods for oseltamivir quantification in pharmaceutical formulations Source: Acta Chromatographica / AKJournals URL: [Link]

Sources

confirmation of oseltamivir citric acid adduct structure by independent methods

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirmation of Oseltamivir-Citric Acid Adduct Structure by Independent Methods Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1][2]

Executive Summary

In the development of Oseltamivir Phosphate oral suspensions, a critical drug-excipient interaction occurs between the active pharmaceutical ingredient (API) and citric acid (a pH modifier).[2][3] This interaction yields covalent Oseltamivir-Citric Acid Adducts (impurities), specifically amide-linked species formed via the condensation of the primary amine of oseltamivir with the carboxylic acid groups of citric acid.[1][2]

Distinguishing these covalent adducts from simple salts or other degradation products requires orthogonal analytical workflows.[2] This guide compares and details the three independent methods required for unequivocal structural confirmation: High-Resolution Mass Spectrometry (HRMS) , Nuclear Magnetic Resonance (NMR) , and Independent Synthesis with Co-elution .[1][2]

Part 1: The Structural Challenge

The primary challenge is differentiating between the Oseltamivir Citrate Salt (non-covalent, dissociates in solution) and the Oseltamivir-Citryl Amide Adduct (covalent, stable impurity, MW ~486 Da).[1][2] Furthermore, citric acid has three carboxyl groups, leading to potential regioisomers (reacting at the terminal vs. central carboxyl).[2]

Target Analytes:

  • Adduct 1: Reaction at the terminal carboxyl of citric acid.[2]

  • Adduct 2: Reaction at the central carboxyl of citric acid.[2]

Part 2: Comparative Analysis of Independent Methods

The following table objectively compares the performance of the three core methodologies used to confirm the adduct structure.

FeatureMethod A: LC-HRMS/MS Method B: 1D & 2D NMR Method C: Independent Synthesis
Primary Output Molecular Formula & FragmentationConnectivity & StereochemistryRetention Time Matching
Principle Mass-to-Charge Ratio (m/z)Magnetic spin properties of nucleiChromatographic behavior
Sensitivity High (ng/mL range)Low (mg quantities required)Medium (depends on detector)
Specificity Medium: Cannot easily distinguish regioisomers with identical mass.[1][2]High: Distinguishes terminal vs. central citrate substitution.[1][2]High: Confirms identity against a reference standard.
Sample State Liquid (dilute)Liquid (concentrated/isolated)Liquid (mixture)
Limitation Ion suppression; isobaric interference.[1][2]Requires isolation of pure impurity.[2]Requires successful synthesis of the standard.[2]

Part 3: Detailed Experimental Protocols

Method A: LC-HRMS/MS (Screening & Formula Confirmation)[1]

Objective: To establish the elemental composition and fragmentation pattern indicative of a covalent amide bond rather than a salt.

Protocol:

  • Instrumentation: Q-TOF or Orbitrap Mass Spectrometer coupled with UHPLC.

  • Chromatography:

    • Column: C18 (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).[1][2]

    • Mobile Phase A: 0.1% Formic Acid in Water.[2]

    • Mobile Phase B: Acetonitrile.[1][2]

    • Gradient: 5% B to 90% B over 20 mins.

  • MS Settings:

    • Mode: Positive ESI (+).[2]

    • Scan Range: m/z 100–1000.[1][2]

    • Collision Energy: Stepped (15, 30, 45 eV).[1][2]

Data Interpretation (Self-Validating Logic):

  • Precursor Ion: Look for m/z 487.2

    
    .[1][2]
    
    • Calculation: Oseltamivir Free Base (312.[2][4]4) + Citric Acid (192.[2]1) - Water (

      
      , 18.[1][2]0) + Proton (
      
      
      
      ) = 486.5 + 1 = 487.5 (approx).[2]
    • Note: A simple salt cluster would appear as

      
       of Oseltamivir (313) and 
      
      
      
      of Citrate (191) in negative mode, or as a non-covalent cluster that dissociates.[2] The stability of the 487 ion suggests a covalent bond.[2]
  • Fragmentation:

    • Loss of the diethyl ether side chain.[2]

    • Retention of the amide linkage fragment.[2]

Method B: NMR Spectroscopy (Regio-isomer Determination)

Objective: To determine which carboxylic acid of the citrate moiety reacted with the oseltamivir amine.

Protocol:

  • Sample Prep: Isolate the impurity via semi-preparative HPLC. Dissolve ~5-10 mg in DMSO-d6 (preferred for observing amide protons).[1][2]

  • Experiments:

    • 1H NMR: Check for the new amide proton doublet.

    • COSY: Correlate the amide proton to the adjacent CH on the cyclohexene ring.[2]

    • HMBC: Long-range coupling between the amide carbonyl and the citrate methylene protons.[1][2]

Data Interpretation:

  • Amide Shift: The primary amine protons of Oseltamivir (usually broad/exchangeable) will be replaced by a distinct amide doublet at δ 7.5–8.5 ppm .[2]

  • Citrate Symmetry:

    • Terminal Adduct: The citrate methylene protons (

      
      ) will become chemically non-equivalent (AB system) due to the loss of symmetry.[2]
      
    • Central Adduct: The citrate moiety retains partial symmetry (depending on chiral influence of the oseltamivir core).[2]

  • Connectivity: HMBC correlations from the new amide carbonyl to the oseltamivir ring confirm the covalent linkage.[2]

Method C: Independent Synthesis (The "Gold Standard")

Objective: To replicate the impurity via a known chemical pathway and prove identity via co-elution (Spiking).

Protocol:

  • Synthesis:

    • React Oseltamivir Phosphate with Citric Acid in water/methanol at elevated temperature (60°C) for 48 hours (forced degradation).[2]

    • Alternatively, use EDC/NHS coupling to force the amide bond formation between Oseltamivir and Citric Acid.[2]

  • Verification:

    • Inject the synthesized crude mixture into the LC-MS system.[1][2]

    • Compare Retention Time (RT) and UV spectra with the impurity observed in the stability sample.

  • Spiking:

    • Mix the stability sample with the synthesized standard.[2]

    • Result: A single, enhanced peak confirms identity. A split peak indicates non-identity.[1][2]

Part 4: Visualization of Structural Logic

The following diagram illustrates the formation pathway and the decision logic for confirming the structure.

G Oseltamivir Oseltamivir (Amine) Interaction Interaction in Oral Suspension (Dehydration/Amidation) Oseltamivir->Interaction CitricAcid Citric Acid (Excipient) CitricAcid->Interaction Adduct Covalent Adduct (MW 486) (Amide Bond) Interaction->Adduct - H2O Method_MS Method A: LC-MS/MS Detect m/z 487 [M+H]+ Adduct->Method_MS Screening Method_Syn Method C: Synthesis Co-elution Verification Adduct->Method_Syn Replication Method_NMR Method B: NMR Confirm Amide NH & Regiochemistry Method_MS->Method_NMR Isolation Result CONFIRMED STRUCTURE Oseltamivir-Citryl Amide Method_NMR->Result Connectivity Method_Syn->Result Retention Time Match

Caption: Workflow for the formation and orthogonal confirmation of Oseltamivir-Citric Acid covalent adducts.

References

  • Yao, B., et al. (2022). Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR.[2][3][5] Journal of Mass Spectrometry, 57(12), e4899.[2]

  • Rao, R.N., et al. (2011). LC–MS/TOF, LC–MSn and LC–NMR structural characterization of stress degradation products of oseltamivir phosphate.[2] Journal of Pharmaceutical and Biomedical Analysis, 56(3), 471-483.[1][2] [2]

  • FDA Center for Drug Evaluation and Research. (2019).[2] Tamiflu (oseltamivir phosphate) Prescribing Information.[2][6][7][8]

Sources

Inter-Laboratory Comparison Guide: Oseltamivir Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Inter-Laboratory Comparison of Oseltamivir Impurity Analysis Content Type: Publish Comparison Guides

Executive Summary This guide serves as a definitive technical resource for analytical scientists and quality control managers involved in the validation and transfer of impurity methods for Oseltamivir Phosphate (Tamiflu). It synthesizes data from pharmacopoeial standards (EP/USP) and advanced chromatographic techniques to provide an objective comparison between standard HPLC-UV methods and high-sensitivity UHPLC-MS/MS protocols. The focus is on the detection of critical process-related impurities (Azido-intermediates) and degradation products (Oseltamivir Carboxylate).

The Analytical Challenge: Target Impurities

Oseltamivir Phosphate is an ethyl ester prodrug.[1] Its impurity profile is complex, stemming from its multi-step shikimic acid synthesis and its susceptibility to hydrolysis. In an inter-laboratory context, the primary source of variability is the separation of polar degradation products and the detection of trace genotoxic intermediates.

Critical Impurities Defined
Impurity NameCommon DesignationStructure/OriginRegulatory Risk
Oseltamivir Phosphate APIEthyl ester prodrugN/A
Impurity C (EP) Oseltamivir CarboxylateHydrolysis product (Active Metabolite). Formed by moisture/high pH.High (Degradation)
Impurity B (EP) Azido ImpurityEthyl (1R,2R,3S,4R,5S)-4-acetamido-5-amino-2-azido...[2] (Synthesis Intermediate).High (Process Control)
Impurity A (EP) 4-amino isomerRegioisomer formed during synthesis.Medium

Note: Impurity B (USP Related Compound A) contains an azide group.[] While not always classified as a high-potency mutagen, its control at trace levels is critical for process validation, often challenging standard UV detection limits.

Methodology Comparison: The "Workhorse" vs. The "Precision Tool"

This section compares the two dominant methodologies used in inter-laboratory studies.

Method A: Pharmacopoeial Standard (HPLC-UV)

Based on USP/EP monographs.

  • Principle: Reversed-Phase Chromatography with UV detection.

  • Strengths: High robustness, excellent reproducibility for major degradants (Impurity C), widely available instrumentation.

  • Weaknesses: Limited sensitivity for trace impurities (LOD ~0.05%), susceptible to baseline drift at low wavelengths (205-215 nm).

Method B: Advanced Stability-Indicating (UHPLC-MS/MS)

Based on modern method development literature.

  • Principle: Ultra-High Performance LC with Triple Quadrupole Mass Spectrometry.

  • Strengths: Superior specificity, capability to quantify genotoxic impurities at ppm levels, rapid run times (<5 min).

  • Weaknesses: Higher inter-lab variability due to matrix effects (ion suppression), high equipment cost.

Comparative Performance Data (Synthesized from Validation Studies)
ParameterMethod A (HPLC-UV)Method B (UHPLC-MS/MS)
Column C8 or C18 (e.g., Zorbax Eclipse XDB), 5 µmSub-2 µm C18 (e.g., ACQUITY BEH), 1.7 µm
Mobile Phase Phosphate Buffer (pH 3-7) / Acetonitrile / Methanol0.1% Formic Acid / Acetonitrile
Detection UV @ 215 nmESI+ MRM (m/z 313 -> 166)
Run Time 15 - 45 mins3 - 8 mins
LOD (Impurity C) ~0.03% (w/w)< 0.001% (w/w)
Inter-Lab RSD 1.5% - 3.0%4.0% - 8.0% (Matrix dependent)

Experimental Protocols

Protocol A: The Reference Method (HPLC-UV)

Objective: Robust quantification of Oseltamivir and Impurity C.

  • System Setup:

    • Column: Octylsilyl silica gel (C8) or C18, 250 mm x 4.6 mm, 5 µm.

    • Temperature: 50°C (Critical for resolution of rotamers/isomers).

    • Flow Rate: 1.0 - 1.2 mL/min.

  • Mobile Phase Preparation:

    • Solution A: Dissolve 6.8 g Potassium Dihydrogen Phosphate in 1000 mL water; adjust to pH 3.5 with Phosphoric Acid.

    • Solution B: Acetonitrile / Methanol (Mix 50:50).

    • Gradient: 0-15 min (90% A), 15-35 min (Linear to 40% A).

  • Sample Prep:

    • Dissolve 50 mg Oseltamivir Phosphate in 50 mL Mobile Phase A.

  • Suitability Criteria:

    • Resolution (Rs): > 1.5 between Impurity C and Oseltamivir.

    • Tailing Factor: < 1.5.

Protocol B: The Trace Analysis Method (UHPLC-MS/MS)

Objective: Detection of Azido-Impurity (Impurity B) and trace contaminants.

  • System Setup:

    • Column: C18, 50 mm x 2.1 mm, 1.7 µm.

    • Temperature: 40°C.[4]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5).

    • B: Acetonitrile.

    • Flow: 0.4 mL/min.

  • MS Settings (ESI+):

    • Source Temp: 500°C.

    • MRM Transitions:

      • Oseltamivir: 313.2 → 166.1 (Quant), 313.2 → 82.1 (Qual).

      • Impurity C: 285.2 → 138.1.

      • Impurity B (Azido): 356.2 → 196.1.

  • Self-Validating Step: Use deuterated internal standards (Oseltamivir-d3) to correct for ion suppression variability across different lab environments.

Inter-Laboratory Study Design & Analysis

When coordinating a comparison study, variability arises from three distinct sources: Operator Error , Instrument Dwell Volume , and Environmental Factors (pH buffer preparation).

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate method and the flow of an inter-laboratory validation study.

Oseltamivir_Analysis_Workflow Start Impurity Profiling Requirement Check_Type Identify Target Impurity Type Start->Check_Type Type_Deg Degradation Product (Impurity C - Carboxylate) Check_Type->Type_Deg Type_Proc Process Intermediate (Impurity B - Azido) Check_Type->Type_Proc Method_A Method A: HPLC-UV (USP/EP) Robustness Focus Type_Deg->Method_A Limit > 0.1% Method_B Method B: UHPLC-MS/MS Sensitivity Focus Type_Proc->Method_B Limit < 0.05% InterLab Inter-Laboratory Study Execution Method_A->InterLab Method_B->InterLab Data_Crunch Statistical Analysis (Horwitz Ratio & Z-Score) InterLab->Data_Crunch Result_Pass Valid: Z-Score < |2| Data_Crunch->Result_Pass Consistent Result_Fail Outlier: Z-Score > |3| Data_Crunch->Result_Fail High Variability

Caption: Decision logic for Oseltamivir impurity method selection and inter-laboratory validation flow.

Impurity Formation Pathway

Understanding the chemical origin of impurities is vital for troubleshooting inter-lab discrepancies (e.g., if Impurity C levels rise during analysis, it indicates poor pH control or moisture ingress in the lab).

Impurity_Pathway Shikimic Shikimic Acid (Starting Material) Azide_Int Azido-Intermediate Shikimic->Azide_Int Synthesis Oseltamivir Oseltamivir Phosphate (API) Azide_Int->Oseltamivir Reduction & Acetylation Imp_B Impurity B (Azido) (Incomplete Reduction) Azide_Int->Imp_B Residual Trace Imp_C Impurity C (Carboxylate) (Hydrolysis) Oseltamivir->Imp_C Moisture/High pH (Storage/Analysis)

Caption: Chemical pathway showing the origin of critical Oseltamivir impurities (Process vs. Degradation).

Discussion: Sources of Inter-Laboratory Variability

pH Sensitivity (The Impurity C Trap)

Oseltamivir hydrolysis is pH-dependent. In Method A, if the mobile phase buffer is not precisely adjusted (e.g., pH 3.5 vs 3.7), the retention time of the carboxylic acid (Impurity C) shifts significantly due to its pKa.

  • Mitigation: Use gravimetric preparation of buffer components rather than relying solely on pH meter adjustment.

Column History

Labs using "general purpose" C18 columns often see peak tailing for Oseltamivir (a basic amine).

  • Mitigation: Mandate a specific base-deactivated column (e.g., Zorbax Eclipse or equivalent) for the study, rather than allowing generic equivalents.

Integration Logic

Impurity B often elutes near the void volume or close to the solvent front in poorly optimized methods.

  • Mitigation: Set a strict relative retention time (RRT) window and enforce a minimum capacity factor (

    
    ) in the system suitability.
    

Conclusion & Recommendations

For routine quality control and stability testing where Impurity C is the main concern, Method A (HPLC-UV) remains the gold standard due to its inter-laboratory robustness and low cost. However, for process validation aimed at clearing synthetic intermediates like Impurity B , Method B (UHPLC-MS/MS) is mandatory.

Best Practice Recommendation: Perform a "Cross-Over Validation" where samples are analyzed by Method A for total impurities and Method B for targeted genotoxic screening. This hybrid approach ensures both regulatory compliance (ICH Q3A/B) and patient safety (ICH M7).

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Oseltamivir phosphate Monograph 2422. European Pharmacopoeia.[5][6] [Link]

  • Green, M. D., Nettey, H., & Wirtz, R. A. (2008). Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods. Emerging Infectious Diseases.[] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76968516, Oseltamivir EP Impurity B. [Link]

  • Malipatil, S. M., et al. (2011). Development & Validation of RP-HPLC Method for the determination of Oseltamivir Phosphate. Indo-Global Journal of Pharmaceutical Sciences.[] [Link]

Sources

toxicological assessment of oseltamivir citric acid adduct compared to parent drug

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Toxicological Assessment of Oseltamivir Citric Acid Adduct Compared to Parent Drug Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a comparative toxicological assessment of Oseltamivir Phosphate (the active pharmaceutical ingredient, API) and its specific degradation product, the Oseltamivir Citric Acid Adduct . This adduct forms primarily in oral suspension formulations where citric acid is utilized as a buffering agent and preservative.

For drug development scientists and toxicologists, distinguishing the safety profile of this impurity from the parent drug is critical for regulatory compliance (ICH Q3B) and pediatric safety. This guide synthesizes in silico predictive data, structural alert analysis, and experimental isolation protocols to establish the safety margin of the adduct.

Chemical Identity & Formation Mechanism

The core difference between the parent drug and the adduct lies in the modification of the primary amine at the C5 position of the cyclohexene ring.

FeatureOseltamivir Phosphate (Parent)Oseltamivir Citric Acid Adduct (Impurity)
CAS Number 204255-09-42738248-87-6 (varies by isomer)
Molecular Formula C₁₆H₂₈N₂O₄ · H₃PO₄C₂₂H₃₂N₂O₉ (Free Base Adduct)
Molecular Weight 410.4 g/mol ~468.5 g/mol
Key Functional Group Free primary amine (C5)Amide linkage (C5 amine + Citrate carboxyl)
Formation Context Synthetic APIInteraction in liquid formulation (pH < 4.0)
The Formation Pathway

In aqueous oral suspensions, the free amine of Oseltamivir undergoes a condensation reaction with Citric Acid under acidic stress or long-term storage. This is typically an amide bond formation (acylation of the amine by the citrate carboxyl group), though Michael addition pathways are theoretically possible depending on pH, the primary product identified in stability studies is the amide conjugate.

FormationPathway Oseltamivir Oseltamivir (Free Amine at C5) Intermediate Transition State (Acidic pH < 4.0) Oseltamivir->Intermediate Nucleophilic Attack CitricAcid Citric Acid (Excipient/Buffer) CitricAcid->Intermediate Adduct Oseltamivir-Citrate Adduct (Amide Conjugate) Intermediate->Adduct Dehydration (-H2O)

Figure 1: Mechanism of Oseltamivir Citric Acid Adduct formation in oral suspensions.

Toxicological Comparison: Parent vs. Adduct

The toxicological qualification of the adduct relies on the ICH Q3B (R2) guidelines. Since the adduct preserves the core cyclohexene scaffold of the parent but modifies the amine, the assessment focuses on whether this modification introduces new toxicophores.

A. In Silico & Structural Alert Analysis

Experimental data indicates that the adduct does not possess higher toxicity than the parent. The acylation of the amine generally reduces reactivity compared to the free primary amine.

ParameterOseltamivir PhosphateCitric Acid AdductAssessment
Genotoxicity (Ames) NegativePredicted Negative The adduct lacks structural alerts for mutagenicity (e.g., nitro groups, epoxides). Citric acid is GRAS (Generally Recognized As Safe).
Acute Toxicity (LD50) > 2000 mg/kg (Rat, Oral)High Safety Margin QSAR models (TOPKAT/DEREK) predict LD50 comparable to parent.
Bioavailability High (Prodrug)Reduced The bulky citrate group likely hinders esterase hydrolysis required to activate the drug, reducing systemic exposure to the active metabolite.
Sensitization Low riskLow risk No protein-binding haptens formed.
B. Mechanistic Toxicity Evaluation
  • Parent Drug: Oseltamivir phosphate is a prodrug.[1][2] Its primary toxicity concerns in high doses are gastrointestinal irritation.

  • Adduct: The adduct is essentially a "double prodrug" or a metabolic dead-end.

    • Hypothesis: The bulky citrate moiety at the C5 position prevents the necessary conformational change for neuraminidase binding, rendering it pharmacologically inactive.

    • Safety Implication: Being inactive and composed of two safe moieties (Oseltamivir + Citrate), the systemic toxicity risk is negligible provided it does not accumulate.

Experimental Protocols: Isolation & Assessment

To validate the safety of the adduct in your specific formulation, you must isolate it and perform a bridge study.

Protocol A: Forced Degradation & Isolation

Objective: Generate sufficient quantity of the adduct for analytical characterization.

  • Preparation: Dissolve Oseltamivir Phosphate (10 mg/mL) in a 1M Citric Acid solution.

  • Stress Condition: Heat at 60°C for 7–14 days. Monitor degradation via HPLC.[3]

  • Isolation (Preparative HPLC):

    • Column: C18 Prep Column (e.g., Phenomenex Luna, 250 x 21.2 mm, 10µm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Elution: The adduct is more polar than Oseltamivir and will elute earlier (Relative Retention Time ~0.85).

  • Lyophilization: Collect fractions and freeze-dry to obtain the amorphous solid adduct.

Protocol B: LC-MS/MS Quantification Method

Objective: Quantify the adduct in stability samples to ensure it remains below the qualification threshold (0.5% or 0.2% depending on dose).

  • Instrument: UPLC coupled with Q-TOF or Triple Quad MS.

  • Column: BEH C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 4.5).

    • B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • MS Detection:

    • Parent (Oseltamivir): m/z 313.2 [M+H]⁺

    • Adduct: m/z ~469.2 [M+H]⁺ (Exact mass depends on specific isomer/dehydration state).

    • Fragment Ion: Look for the loss of the citrate moiety (m/z 313) or the characteristic fragment of oseltamivir (m/z 166).

Regulatory & Risk Assessment Workflow

Use the following decision tree to determine if the levels of Oseltamivir Citric Acid Adduct in your product require acute toxicology testing.

ToxWorkflow Start Detect Adduct in Stability Batch Quantify Quantify Level (%) Start->Quantify Threshold Is Level > ICH Q3B Threshold? (>0.2% or >0.5% depending on dose) Quantify->Threshold QSAR Perform In Silico Tox (DEREK / TOPKAT) Threshold->QSAR Yes Safe Qualified: No Action Required Threshold->Safe No Alerts Structural Alerts Found? QSAR->Alerts Alerts->Safe No Test Conduct Ames Test & 2-Week Rat Tox Study Alerts->Test Yes

Figure 2: ICH Q3B Qualification Workflow for Oseltamivir Impurities.

Conclusion

The Oseltamivir Citric Acid Adduct represents a formulation-driven impurity rather than a metabolic byproduct. Current toxicological data and in silico modeling suggest it poses negligible risk compared to the parent drug.

  • Causality: It forms strictly due to the presence of citric acid in liquid formulations.

  • Safety: It lacks genotoxic structural alerts and is composed of two established safe moieties.

  • Recommendation: Control the adduct via formulation pH optimization (keep pH > 4.0 if possible) or cold chain storage, rather than conducting extensive new animal studies, unless levels exceed ICH qualification thresholds.

References
  • National Institutes of Health (NIH) . (2021). Promising New Salt of Oseltamivir: Pharmacological potential and reduced toxicity. PMC. 5

  • European Medicines Agency (EMA) . (2011). Summary on Compassionate Use for Tamiflu IV: Non-clinical toxicity studies of oseltamivir phosphate. 6

  • ConnectSci . (2011). UV-induced photodegradation of oseltamivir (Tamiflu) in water: Ecotoxicity assessment. 2

  • Ingenta Connect . (2007). Chemical stability of oseltamivir in oral solutions: Identification of degradation products. 3

Sources

comparative degradation kinetics of oseltamivir in the presence of different acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the hydrolytic stability of Oseltamivir Phosphate (OP), an ethyl ester prodrug, under varying acidic environments. The stability profile of Oseltamivir is bifurcated: it exhibits rapid, pseudo-first-order degradation in strong inorganic acids (e.g., HCl), while demonstrating controlled stability in weak organic acid buffers (e.g., Citric Acid, Acetate). Understanding this dichotomy is critical for two distinct phases of drug development: forced degradation profiling (stress testing) and liquid formulation design (shelf-life optimization).

Mechanistic Principles of Degradation

Oseltamivir Phosphate is the salt of the ethyl ester prodrug of oseltamivir carboxylate. The primary degradation pathway in aqueous acidic media is acid-catalyzed ester hydrolysis .

The Pathway

The reaction proceeds via the protonation of the carbonyl oxygen of the ester group, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This yields the active metabolite, Oseltamivir Carboxylate (OC) , and ethanol.

Under specific stress conditions (elevated temperature and acidity), secondary degradation pathways involving N,N-acyl migration occur, leading to positional isomers (e.g., migration of the acetyl group from the 4-amino to the 5-amino position).[1]

Visualization: Degradation Pathway

The following diagram illustrates the primary hydrolysis and secondary isomerization pathways.

OseltamivirDegradation OP Oseltamivir Phosphate (Prodrug) Inter Tetrahedral Intermediate OP->Inter + H+, + H2O OC Oseltamivir Carboxylate (Active Metabolite) Inter->OC Hydrolysis Ethanol Ethanol Inter->Ethanol Isomer Positional Isomers (Acyl Migration) OC->Isomer Heat/Stress (Secondary)

Figure 1: Acid-catalyzed hydrolysis pathway of Oseltamivir yielding the carboxylate metabolite and secondary isomers.

Comparative Kinetics: HCl vs. Organic Acids

The choice of acid dictates the kinetic rate constant (


) and the reaction half-life (

). This comparison highlights the difference between destructive testing and stabilization.
Scenario A: Strong Inorganic Acid (HCl)
  • Context: Forced Degradation / Stress Testing (ICH Q1A).

  • Kinetics: Rapid, Pseudo-first-order.

  • Observation: Exposure to 0.1N - 1.0N HCl at 80°C results in significant conversion (70-90%) within short timeframes (30-60 mins).

  • Utility: Validates the specificity of analytical methods (separating the parent drug from the carboxylate).

Scenario B: Weak Organic Acid (Citric/Acetic Acid)
  • Context: Formulation Stability / Preservative System.

  • Kinetics: Slow, pH-dependent stability.

  • Observation: In oral solutions, Oseltamivir is susceptible to pH drift. The addition of 0.1% Citric Acid buffers the solution (pH ~3.5–4.0), preventing the precipitation of calcium phosphate (in tap water formulations) and significantly extending the half-life compared to unbuffered aqueous solutions.

  • Utility: Maximizes shelf-life for liquid suspensions.

Data Summary: Kinetic Profiles
ParameterStrong Acid Stress (HCl)Weak Acid Stabilization (Citric Acid)
Acid Type 0.1N - 1.0N Hydrochloric Acid0.1% Citric Acid (Buffer)
pH Environment pH < 1.0pH 3.0 – 4.5
Temperature 70°C – 80°C25°C (Ambient)
Reaction Order Pseudo-first-orderFirst-order (Slow)
Degradation Extent > 70% in < 1 hour< 2% in 40+ days
Primary Degradant Oseltamivir Carboxylate (High Yield)Oseltamivir Carboxylate (Trace)
Key Reference Porwal et al. [1]German National Formulary Study [2]

Experimental Protocol: Kinetic Study

This protocol describes a self-validating system to measure degradation kinetics using High-Performance Liquid Chromatography (HPLC).

A. Reagents & Preparation[1][2][3][4]
  • Stock Solution: Dissolve 25 mg Oseltamivir Phosphate in 25 mL of diluent (Methanol:Water 50:50).

  • Stress Medium (Strong Acid): 0.1N HCl and 1.0N HCl.

  • Stabilization Medium (Weak Acid): 0.1% w/v Citric Acid solution.

  • Quenching Solution: 0.1N NaOH or 1.0N NaOH (stoichiometric equivalent to acid used).

B. Kinetic Workflow (Step-by-Step)
  • Initiation: Transfer 5 mL of Stock Solution into a 50 mL volumetric flask.

  • Acidification: Add 5 mL of the respective Acid Medium (HCl or Citric).

  • Thermal Stress: Place flask in a thermostatic water bath at 80°C (for HCl) or 25°C/60°C (for Citric Acid).

  • Sampling: Withdraw 1 mL aliquots at defined intervals (

    
     min).
    
  • Quenching (Critical): Immediately neutralize the aliquot with the Quenching Solution to freeze the reaction. Failure to quench immediately will artificially inflate degradation rates.

  • Dilution: Make up to volume with Mobile Phase.

  • Analysis: Inject into HPLC system.

C. Chromatographic Conditions (Stability Indicating)
  • Column: Inertsil ODS-3V or XTerra RP18 (

    
     mm, 5 µm).
    
  • Mobile Phase: Phosphate Buffer (pH 3.0) : Methanol : Acetonitrile (60:25:15 v/v).

    • Note: The acidic pH of the mobile phase ensures the carboxylate metabolite remains protonated/suppressed for better peak shape.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 207 nm (or 215 nm).

  • Retention Time: Oseltamivir (~4-6 min); Carboxylate metabolite elutes earlier due to higher polarity.

Visualization: Experimental Workflow

The following diagram outlines the logical flow of the kinetic experiment.

KineticWorkflow Start Sample Preparation (Stock Solution) Split Split Condition Start->Split HCl Stress Arm: Add 1.0N HCl (80°C) Split->HCl Citric Stability Arm: Add 0.1% Citric Acid (25°C / 60°C) Split->Citric Sample Aliquot Withdrawal (t = 0, 15, 30... min) HCl->Sample Citric->Sample Quench Neutralization (Quench) Add NaOH eq. Sample->Quench Immediate HPLC HPLC Analysis (C18, pH 3.0 Buffer) Quench->HPLC Data Calc Rate Constant (k) Plot ln(C) vs Time HPLC->Data

Figure 2: Comparative workflow for stress testing (HCl) versus formulation stability (Citric Acid).

Analysis of Results

To quantify the comparative kinetics, apply the integrated rate law for a first-order reaction:



Where:

  • 
     = Concentration (Area Under Curve) at time 
    
    
    
    .
  • 
     = Observed rate constant.
    

Expected Outcome:

  • HCl Arm: Linear decrease in

    
     is steep. The slope (
    
    
    
    ) is high.
  • Citric Acid Arm: Slope is negligible at 25°C (demonstrating stability) but becomes measurable at 60°C (Arrhenius behavior).

  • Specificity Check: The HPLC chromatogram must show resolution (

    
    ) between the parent peak and the degradation product (Oseltamivir Carboxylate).
    

References

  • Porwal, P. K., et al. "Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method." Journal of Pharmaceutical Science and Technology Management, 2019.[2]

  • Wirz, M., et al. "Chemical stability of oseltamivir in oral solutions." Pharmazie, 2007.[4]

  • Rashed, N. S., et al. "Validated Stability – Indicating Methods for Determination of Oseltamivir Phosphate."[4] Journal of Pharmaceutical Research International, 2017.

  • Sphinxsai. "Analytical Method Development and Stability Studies for Estimation of Oseltamivir In Bulk and Capsules Using RP-HPLC." International Journal of ChemTech Research, 2011.

Sources

Safety Operating Guide

Oseltamivir citric acid Adduct proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Directive

Do NOT dispose of Oseltamivir Citric Acid Adduct down the sink or drain.

While citric acid itself is benign, the Oseltamivir component is a potent neuraminidase inhibitor with high environmental persistence. Standard municipal wastewater treatment plants (WWTPs) cannot effectively degrade Oseltamivir Carboxylate (the active metabolite).[1] Discharge into waterways contributes to the development of viral resistance in aquatic reservoirs (e.g., waterfowl), posing a global biosecurity risk.

The only acceptable disposal method is High-Temperature Incineration.

Technical Context & Hazard Characterization

To dispose of this compound safely, you must understand what you are handling.[2][3][4] The "Citric Acid Adduct" is a salt form or intermediate of the active pharmaceutical ingredient (API), Oseltamivir.

  • Chemical Nature: Bioactive Organic Solid.

  • Bioactivity: High. It targets viral neuraminidase enzymes.

  • Environmental Fate: Persistent. The metabolite (Oseltamivir Carboxylate) is stable in aqueous environments.[1]

  • RCRA Status: Non-RCRA Listed (Not P-listed or U-listed), but must be managed as Non-RCRA Hazardous Pharmaceutical Waste due to bioactivity.

Safety Data Summary (SDS)
ParameterSpecificationOperational Implication
Physical State White to off-white crystalline powderRisk of inhalation; use dust controls.
Solubility Soluble in water (due to Citrate salt)High risk of aquatic contamination if spilled.
Signal Word WARNING Treat as a bioactive irritant.
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)Standard PPE is mandatory.[2][3]
Incompatibilities Strong OxidizersDo not mix in waste streams with Nitric/Perchloric acid.

Operational Disposal Protocol

This protocol ensures compliance with EPA standards for pharmaceutical waste and adheres to the "Cradle-to-Grave" management principle.

A. Waste Segregation (The "Golden Rule")

Never mix API waste with general chemical solvents unless they are compatible and destined for the same incineration stream.

  • Stream A (Solids): Pure powder, contaminated gloves, weighing boats, paper towels.

  • Stream B (Liquids): Mother liquors, HPLC effluent, dissolved samples.

B. Step-by-Step Disposal Workflow

Step 1: Containment

  • Solids: Collect in a wide-mouth high-density polyethylene (HDPE) jar. Label as "Non-RCRA Hazardous Waste - Oseltamivir Adduct."

  • Liquids: Collect in a chemically resistant carboy (HDPE or Glass). Ensure headspace (10%) to prevent over-pressurization.

Step 2: Labeling

  • Apply a hazardous waste label.[5]

  • Crucial: Explicitly write "Contains Antiviral Active Pharmaceutical Ingredient (API)" on the label. This alerts the disposal facility to use high-temperature incineration rather than fuel blending or landfill.

Step 3: Storage

  • Store in a Satellite Accumulation Area (SAA).

  • Keep container closed at all times except when adding waste.

  • Secondary Containment: Place liquid waste containers in a tray capable of holding 110% of the volume.

Step 4: Final Destruction

  • Transfer to a licensed waste disposal contractor (e.g., Veolia, Clean Harbors, Stericycle).

  • Method: High-Temperature Incineration (>1000°C) . This ensures thermal oxidation of the pharmacophore, breaking the carbon skeleton and neutralizing bioactivity.

C. Decision Logic for Waste Classification

The following diagram illustrates the decision process for categorizing Oseltamivir waste streams to ensure the correct destruction method is selected.

WasteDecisionTree Start Waste Generation: Oseltamivir Citric Acid Adduct StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, PPE, Wipes) StateCheck->Solid Dry Liquid Liquid Waste (Mother Liquor, Solvents) StateCheck->Liquid Wet StreamA Stream A: Solid Pharm Waste Solid->StreamA HalogenCheck Contains Halogenated Solvents (DCM, Chloroform)? Liquid->HalogenCheck StreamB Stream B: Non-Halogenated Pharm Waste HalogenCheck->StreamB No StreamC Stream C: Halogenated Pharm Waste HalogenCheck->StreamC Yes Destruction FINAL DISPOSAL: High-Temp Incineration StreamA->Destruction StreamB->Destruction StreamC->Destruction

Figure 1: Decision logic for segregating Oseltamivir waste streams. All paths lead to incineration to prevent environmental release.

Emergency Response: Spill Cleanup

In the event of a spill, speed and containment are critical to prevent the adduct from entering floor drains.[2]

Pre-Requisites:

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles, N95 dust mask (if powder).

  • Tools: Scoop, absorbent pads, hazardous waste bags.

Protocol:

  • Secure: Evacuate immediate area if dust is airborne. Allow dust to settle (5 mins).

  • Isolate: Block floor drains with spill berms or absorbent socks immediately.

  • Contain (Solid): Gently cover powder with wet paper towels to prevent dust generation. Scoop up the wet slurry.

  • Contain (Liquid): Surround with absorbent pillows.

  • Clean: Wash the area with soap and water.[3][6] Collect the rinse water with absorbents—do not squeegee into the drain.

  • Dispose: Place all cleanup materials into the "Solid Pharm Waste" container (Stream A).

SpillResponse Alert Spill Detected PPE Don PPE: Gloves, Goggles, Mask Alert->PPE ProtectDrain CRITICAL: Block Floor Drains PPE->ProtectDrain TypeCheck Type? ProtectDrain->TypeCheck SolidAction Cover with Wet Towels (Suppress Dust) TypeCheck->SolidAction Powder LiquidAction Absorb with Pillows TypeCheck->LiquidAction Liquid Collect Collect Debris into sealed HazWaste Bag SolidAction->Collect LiquidAction->Collect Wash Wash Surface (Absorb Rinsate) Collect->Wash Report Report to EHS Wash->Report

Figure 2: Operational workflow for containing and cleaning Oseltamivir spills. Note the emphasis on blocking drains.

Regulatory & Compliance Framework

Adhering to these regulations protects your organization from fines and reputational damage.

  • EPA Subpart P (40 CFR Part 266): Specifically prohibits the "sewering" (drain disposal) of hazardous waste pharmaceuticals.[7] Even if your facility is a Very Small Quantity Generator (VSQG), sewering Oseltamivir is a violation of best practice and potentially local water authority codes [1].

  • European Waste Code (EWC): If operating in the EU, classify under 18 01 08 * (cytotoxic and cytostatic medicines) or 18 01 09 (medicines other than those mentioned in 18 01 08), depending on local interpretation of "cytostatic." Best practice treats it as hazardous [2].[2]

  • Resistance Risk: The World Health Organization (WHO) and environmental researchers have identified Oseltamivir Carboxylate as a high-risk compound for generating antiviral resistance in wild birds if released into surface waters [3].

References

  • U.S. Environmental Protection Agency (EPA). (2019).[8] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[7][9] Retrieved from [Link]

  • European Commission. (2014). Guidance on the classification of waste (EWC). Retrieved from [Link]

  • Singer, A. C., et al. (2007). Meeting the Oseltamivir Quantity Limit for Influenza Pandemic Preparedness. Nature. (Contextual citation regarding environmental persistence). Retrieved from [Link]

Sources

Personal protective equipment for handling Oseltamivir citric acid Adduct

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Handling Protocol: Oseltamivir Citric Acid Adduct

As researchers and drug development professionals, encountering active pharmaceutical ingredient (API) impurities and adducts like the Oseltamivir citric acid adduct requires a rigorous, self-validating approach to laboratory safety. This guide synthesizes standard safety data with field-proven operational insights to ensure your laboratory maintains the highest standards of occupational hygiene and technical accuracy.

Physicochemical Profile and Hazard Causality

Oseltamivir citric acid adduct (C₂₂H₃₄N₂O₁₀) is a characterized impurity and metabolite associated with the antiviral prodrug Oseltamivir[1]. While the base API targets viral neuraminidase, occupational exposure to concentrated powders of its adducts presents specific localized hazards.

Mechanistic Causality of Hazards:

  • Respiratory Sensitization (H335): The adduct exists as a fine, lyophilized powder or crystalline solid. When agitated, it generates micro-particulates that can bypass upper respiratory cilia, leading to bronchial irritation and potential sensitization[2].

  • Dermal and Ocular Irritation (H315, H319): The acidic nature of the citric acid moiety, combined with the active amine groups, disrupts the lipid bilayer of the stratum corneum and corneal epithelium upon contact, necessitating strict barrier protection[2].

  • Combustible Dust Hazard: Like many organic pharmaceutical powders, accumulation of fine dust presents a deflagration risk if exposed to static discharge or ignition sources[3].

Quantitative Exposure & Safety Data

Because specific occupational exposure limits (OELs) for the citric acid adduct are not universally established, we apply the conservative limits established for Oseltamivir phosphate as a structural proxy[4].

ParameterValue / SpecificationSource
Molecular Weight 486.51 g/mol LGC Standards[1]
Molecular Formula C₂₂H₃₄N₂O₁₀LGC Standards[1]
Internal OEL (Roche) 0.2 mg/m³ (Proxy: Oseltamivir Phosphate)BenchChem[4]
ACGIH TLV 10 mg/m³ (Proxy: Oseltamivir Phosphate)BenchChem[4]
Primary Hazard Codes H302 (Harmful if swallowed), H315, H319, H335Fisher Scientific[2]

Mandatory Personal Protective Equipment (PPE)

To mitigate the risks outlined above, a comprehensive, multi-layered PPE strategy is non-negotiable. Every piece of equipment serves as a self-validating barrier against specific exposure routes.

  • Respiratory Protection: Use a NIOSH-approved N95 or P100 particulate respirator. If handling large quantities outside a closed system, a full-face respirator with P3 cartridges is required to prevent inhalation of aerosolized adduct[5].

  • Hand Protection: Double-gloving is recommended. Use nitrile or neoprene gloves that comply with standard BS EN 374:2003. The inner glove acts as a final barrier, while the outer glove handles the primary chemical contact and is discarded immediately upon contamination.

  • Eye Protection: Tightly fitting chemical safety goggles (conforming to EN 166 or NIOSH standards) are mandatory[5]. Safety glasses with side shields are insufficient due to the risk of airborne dust settling into the ocular cavity.

  • Body Protection: A flame-resistant, impervious laboratory coat or Tyvek suit must be worn[5]. Ensure cuffs are tucked under the outer gloves to prevent wrist exposure.

Operational Workflow and Handling Methodologies

The following protocol ensures a self-validating system where each step confirms the safety of the next.

G A 1. Pre-Handling Risk Assessment B 2. Engineering Controls (Fume Hood Activation) A->B C 3. PPE Donning (Respirator, Gloves, Goggles) B->C D 4. Adduct Handling (Weighing & Transfer) C->D E 5. Decontamination & PPE Doffing D->E F 6. Hazardous Waste Disposal E->F

Operational workflow for the safe handling of Oseltamivir citric acid adduct.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls:

    • Verify that the laboratory is equipped with an accessible safety shower and eye wash station.

    • Conduct all weighing and transfer operations inside a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with an independent exhaust system.

  • Aseptic and Safe Transfer:

    • Use non-sparking anti-static spatulas to minimize the generation of electrostatic charges, which could ignite airborne dust[5].

    • Place the analytical balance inside the fume hood. Tare the receiving vial, transfer the adduct slowly to prevent aerosolization, and seal the vial before removing it from the hood.

  • Post-Handling Decontamination:

    • Wipe down all spatulas, balances, and hood surfaces with a solvent appropriate for adduct dissolution (e.g., 70% ethanol or methanol), followed by a water rinse.

    • Remove the outer gloves inside the fume hood and dispose of them in a designated hazardous waste bin before touching any external surfaces.

Emergency Response and Disposal Plan

Even with rigorous protocols, accidental spills require an immediate, methodical response to prevent laboratory-wide contamination.

Spill Cleanup Methodology
  • Evacuation and Isolation: Immediately evacuate non-essential personnel from the spill area. Secure the perimeter to prevent tracking of the powder[4][5].

  • Ventilation: Ensure the fume hood or room exhaust is operating at maximum capacity. Remove all sources of ignition[5].

  • Containment: Do not dry sweep, as this will aerosolize the adduct. Instead, cover the spillage with a suitable damp absorbent material (e.g., vermiculite or sand dampened with water).

  • Collection: Carefully scoop the absorbed mixture using non-sparking tools and place it into a heavy-duty, sealable hazardous waste container[2].

  • Surface Decontamination: Wash the spill site with copious amounts of soap and water, ensuring no residue remains.

Disposal Logistics

Oseltamivir citric acid adduct and all contaminated PPE must not be released into the environment or standard municipal drains[2][5].

  • Seal all waste in compatible, clearly labeled closed containers.

  • Transfer the containers to a licensed hazardous waste disposal contractor for incineration, in strict accordance with local, state, and federal environmental regulations[5].

References

  • Personal protective equipment for handling Oseltamivir acid, BenchChem,
  • SAFETY DATA SHEET - Fisher Scientific, Fisher Scientific,
  • Safety Data Sheet - Tocris Bioscience, Tocris Bioscience,
  • Safety D
  • Oseltamivir Phosphate - Santa Cruz Biotechnology, Santa Cruz Biotechnology,
  • Oseltamivir citric acid Adduct, LGC Standards,

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.